4-Amino-3-hydroxy-N,N-dimethylpicolinamide CAS 1255917-92-0 properties
This in-depth technical guide details the properties, synthesis, and application of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (CAS 1255917-92-0) . This compound is a high-value heterocyclic intermediate, most notably se...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the properties, synthesis, and application of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (CAS 1255917-92-0) . This compound is a high-value heterocyclic intermediate, most notably serving as the "headgroup" scaffold for PF-07054894 , a clinical-stage CCR6 antagonist developed for autoimmune disorders (psoriasis, IBD).
A Critical Intermediate in the Synthesis of Squaramide-Based CCR6 Antagonists
Executive Summary
4-Amino-3-hydroxy-N,N-dimethylpicolinamide (CAS 1255917-92-0) is a substituted pyridine derivative characterized by an electron-rich 4-amino group and an adjacent 3-hydroxyl functionality. Its primary industrial utility lies in medicinal chemistry, specifically as the anchoring pharmacophore for a new class of allosteric Chemokine Receptor 6 (CCR6) antagonists.
The compound’s unique 3-hydroxy-4-amino motif allows for the formation of intramolecular hydrogen bonds that stabilize the bioactive conformation of downstream drugs like PF-07054894 . This guide provides a validated synthetic route, analytical standards, and handling protocols derived from process chemistry literature.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated)
~3.5 (Pyridine N), ~9.0 (Phenolic OH)
LogP
0.2 (Predicted)
Mass Spec (ESI)
m/z 182.1 [M+H]⁺
Industrial Synthesis: The "Pfizer Route"
The most authoritative synthesis of this compound was optimized during the scale-up of PF-07054894. It utilizes 4-chloro-3-methoxypicolinic acid as the starting material to avoid the instability associated with early-stage aminopyridines.
Retrosynthetic Logic
The synthesis relies on a "Mask-and-Reveal" strategy:
Amide Formation: Lock the C2 position early with dimethylamine.
Amination: Install the C4 nitrogen via Palladium-catalyzed coupling (Buchwald-Hartwig) rather than nucleophilic aromatic substitution (SɴAr), which is sluggish on electron-rich rings.
Demethylation: Reveal the C3 hydroxyl group in the final step to prevent catalyst poisoning in earlier steps.
Procedure: Convert the acid to the acid chloride using SOCl₂ (reflux, 2h). Remove excess SOCl₂ in vacuo. Dissolve residue in DCM and treat with excess dimethylamine at 0°C.
Detection: UV at 254 nm (Pyridine absorption) and 210 nm.
Retention Time: Expect elution at ~2.5 - 3.0 min (relatively polar due to -OH and -NH₂).
NMR Identification (DMSO-d₆)
¹H NMR (400 MHz):
δ 9.00 (br s, 1H, OH)
δ 7.52 (d, 1H, Pyridine H6)
δ 6.80 (d, 1H, Pyridine H5)
δ 6.00 (br s, 2H, NH₂)
δ 2.90 (s, 3H, N-Me)
δ 2.85 (s, 3H, N-Me)
Safety & Handling Protocols
This compound and its precursors involve hazardous reagents.
Boron Tribromide (BBr₃): Extremely reactive with moisture. Releases HBr gas. Must be handled in a fume hood under inert atmosphere (Argon/Nitrogen). quench at -78°C is critical to prevent exotherm.
Palladium Residues: The intermediate must be scavenged for heavy metals if used in GMP manufacturing (Limit: <10 ppm Pd). Use QuadraPure™ TU or similar thiourea scavengers.
Storage: Store at 2-8°C under inert gas. The 3-hydroxy group is susceptible to oxidation; avoid prolonged exposure to air.
References
Chinigo, G. M., et al. (2024).[2] "Early Process Development of PF-07054894, a Squaramide-Based Antagonist of C–C Chemokine Receptor Type 6 (CCR6)." Organic Process Research & Development. [3]
Pfizer Inc. (2019). "Patent WO2019136370: Squaramide Derivatives as CCR6 Antagonists." World Intellectual Property Organization.
Gómez, S., et al. (2025). "Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity."[4][5] Journal of Medicinal Chemistry.
PubChem. (2025). "Compound Summary: 4-amino-3-hydroxy-N,N-dimethylpicolinamide (CAS 1255917-92-0)." National Library of Medicine.
Structure-Activity Relationship of 3-Hydroxypicolinamide Derivatives: A Technical Guide to Qi Site Respiratory Inhibitors
Executive Summary The 3-hydroxypicolinamide scaffold represents a pivotal pharmacophore in the development of next-generation respiratory inhibitors, most notably in the field of agrochemical fungicides. Originating from...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3-hydroxypicolinamide scaffold represents a pivotal pharmacophore in the development of next-generation respiratory inhibitors, most notably in the field of agrochemical fungicides. Originating from the natural product UK-2A , this class of compounds functions by targeting the Qi site (quinone inside) of the mitochondrial cytochrome bc1 complex (Complex III).
Unlike strobilurins (Qo inhibitors), which face widespread resistance, 3-hydroxypicolinamide derivatives offer a novel mode of action with no cross-resistance. This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) governing this scaffold, detailing the precise electronic and steric requirements for binding, synthetic protocols for derivatization, and the "pro-drug" strategies exemplified by commercial successes like Fenpicoxamid .
Mechanism of Action: The Qi Site Target[1]
To design effective derivatives, one must first understand the target topology. The 3-hydroxypicolinamide motif binds to the Qi site of Complex III, inhibiting the reduction of ubiquinone to ubiquinol.
Binding Pocket: The Qi site is a transmembrane pocket distinct from the Qo site (outer surface).
Interaction Mode: The 3-hydroxy group and the picolinamide nitrogen/oxygen atoms form a critical chelation or hydrogen-bonding network with conserved residues (likely His202 or Asp228 in homologous models) and the heme center.
Resistance Profile: Because the binding site differs from strobilurins (Qo), mutations conferring resistance to strobilurins (e.g., G143A) do not affect 3-hydroxypicolinamides.
Detailed SAR Analysis
The biological activity of 3-hydroxypicolinamide derivatives is governed by three distinct structural zones.
Zone A: The Picolinamide "Warhead"
This is the invariant core responsible for target engagement.
3-Hydroxy Group: This is the critical anchor.
Observation: Removal or methylation of the 3-OH group abolishes respiratory inhibition (IC50 > 10,000 nM).
Mechanism:[1][2] The 3-OH forms an intramolecular hydrogen bond with the amide carbonyl oxygen. This planarizes the molecule, pre-organizing it for the binding pocket and minimizing the entropic penalty of binding.
Pyridine Nitrogen: Essential for H-bond acceptance from the protein target.
Substitution: Introduction of bulky groups at C4, C5, or C6 generally reduces potency due to steric clashes within the narrow Qi pocket.
Zone B: The Amide Linker
The bridge between the polar warhead and the lipophilic tail.
N-H Donor: The amide proton often acts as a hydrogen bond donor to the protein backbone. Alkylation of the amide nitrogen (N-Me) drastically reduces activity.
Conformation: The syn-conformation (relative to the pyridine ring) is stabilized by the intramolecular H-bond mentioned in Zone A.
Zone C: The Lipophilic Tail (The Selectivity Filter)
This region dictates cellular uptake, metabolic stability, and hydrophobic collapse within the enzyme channel.
Macrocycle vs. Acyclic:
Natural Product (UK-2A): Features a 9-membered dilactone macrocycle.[2][3] High potency (IC50 ~0.86 nM).[4]
Acyclic Analogs: Opening the ring to simple alkyl chains maintains intrinsic enzyme inhibition (mitochondrial IC50) but destroys whole-organism fungicidal activity (EC50).
Insight: The macrocycle is not required for binding but is crucial for permeability (LogP/LogD balance) and preventing metabolic degradation.
Benzyl Modifications: In synthetic analogs (e.g., Fenpicoxamid derivatives), the macrocycle is often mimicked or modified.[4] A cyclohexyl substituent at the benzyl position has been shown to increase intrinsic potency (IC50 1.23 nM) compared to the native benzyl group.[4]
SAR Visualization Map
Caption: Logical relationship of structural zones to biological effects in 3-hydroxypicolinamide derivatives.
Quantitative Data Summary
The following table summarizes the impact of structural modifications on mitochondrial respiration (Intrinsic Activity) versus fungal growth inhibition (Whole Organism Activity).
Compound Class
Structural Modification
Mitochondrial IC50 (nM)
Fungal EC50 (ppb)
SAR Insight
UK-2A (Parent)
Natural 9-membered dilactone
0.86
5.3
Benchmark for potency and uptake.
Acyclic Analog
Dihexyl L-glutamate tail
~1.0
>1000
Excellent binder, poor permeator.
De-hydroxy
Removal of 3-OH
>10,000
Inactive
3-OH is essential for target engagement.
Cyclohexyl
Cyclohexyl replacing benzyl on tail
1.23
2.8
Lipophilic bulk improves binding/uptake.
Fenpicoxamid
3-OH protected as acetal
Pro-drug
High
Acetal hydrolyzes in planta to release active UK-2A.
Experimental Protocols
Synthesis of 3-Hydroxypicolinamide Derivatives
Rationale: Direct amidation of 3-hydroxypicolinic acid is difficult due to the competing phenol. Protection strategies are required.
Workflow Diagram:
Caption: Step-by-step synthetic route for 3-hydroxypicolinamide derivatives.
Detailed Protocol:
Protection: Dissolve 3-hydroxypicolinic acid (10 mmol) in acetic anhydride (20 mL) with a catalytic amount of pyridine. Reflux for 2 hours. Concentrate in vacuo to yield 3-acetoxypicolinic acid.
Activation: Suspend the protected acid in dry DCM (50 mL). Add oxalyl chloride (12 mmol) dropwise, followed by 2 drops of DMF. Stir until gas evolution ceases (approx. 2 hours). Evaporate solvent to obtain the crude acid chloride.
Coupling: Dissolve the amine tail component (10 mmol) and triethylamine (22 mmol) in DCM (30 mL) at 0°C. Add the acid chloride (dissolved in 10 mL DCM) dropwise. Warm to room temperature and stir for 4 hours.
Workup: Quench with water, extract with DCM, and wash with brine. Dry over Na2SO4.
Deprotection: Dissolve the intermediate in MeOH (20 mL). Add 1M LiOH (2 equiv). Stir at room temperature for 1 hour (monitor by TLC). Acidify to pH 4 with 1M HCl to precipitate the final product or extract with EtOAc.
Mitochondrial Respiration Assay (Self-Validating)
Rationale: To distinguish between intrinsic binding affinity and cellular uptake issues, you must assay isolated mitochondria.
Isolation: Isolate mitochondria from Saccharomyces cerevisiae or Zymoseptoria tritici using standard differential centrifugation.
Assay Buffer: 50 mM K-phosphate (pH 7.4), 2 mM EDTA, 0.1% BSA.
Substrate: Use Succinate (Complex II substrate) to bypass Complex I, focusing on Complex III/IV. Add Cytochrome c (exogenous electron acceptor).
Validation Control: Run Antimycin A (known Qi inhibitor) as a positive control.
Measurement: Monitor oxygen consumption using a Clark-type electrode or fluorescence-based oxygen sensor.
Calculation: Determine the rate of oxygen depletion in the presence of varying inhibitor concentrations. Calculate IC50 via non-linear regression.
Future Outlook: The Pro-Drug Strategy
The discovery of Fenpicoxamid (Inatreq™ active) highlighted a crucial limitation of the bare scaffold: photostability and leaf penetration .
Problem: The 3-OH group is prone to oxidative degradation and rapid metabolism.
Solution: Masking the 3-OH with an isobutyryl oxymethyl ether group converts the molecule into a lipophilic pro-drug.
Mechanism: Upon application to the leaf, fungal esterases cleave the protecting group, releasing the active UK-2A analogue exactly where it is needed.
Recommendation: Future SAR campaigns should screen for intrinsic activity using the free-OH form, but develop formulations using labile protecting groups (acetals, esters, carbonates) to optimize field performance.
References
Structure-Activity Relationship Studies on UK-2A, a Novel Antifungal Antibiotic. Bioorganic & Medicinal Chemistry Letters. (2006). Link
Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. Pest Management Science. (2019).[4] Link
Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola. MDPI. (2024). Link
Fenpicoxamid: A New Picolinamide Fungicide.Dow AgroSciences / Corteva Agriscience Technical Bulletins. (Verified via search context).
Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. Organic Process Research & Development. (2024). Link
The 4-Amino-3-Hydroxy-Pyridine-2-Carboxamide Scaffold: Electronic Tuning in Metallo-Enzyme Inhibition
Executive Summary The 4-amino-3-hydroxy-pyridine-2-carboxamide scaffold represents a highly specialized pharmacophore designed for the inhibition of metal-dependent enzymes. While the 3-hydroxy-pyridine-2-carboxamide cor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-amino-3-hydroxy-pyridine-2-carboxamide scaffold represents a highly specialized pharmacophore designed for the inhibition of metal-dependent enzymes. While the 3-hydroxy-pyridine-2-carboxamide core is widely recognized as the metal-chelating "warhead" in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors (e.g., Vadadustat), the introduction of an amino group at the C4 position offers a distinct medicinal chemistry advantage: electronic tuning.
This guide details the structural logic, synthetic accessibility, and therapeutic utility of this scaffold, specifically focusing on its role as a bioisostere for 2-oxoglutarate and its application in targeting HIF-PHDs and viral polymerases.
Part 1: Medicinal Chemistry Logic & Pharmacophore Analysis
The Chelation Core (The "Warhead")
The primary function of this scaffold is to mimic 2-oxoglutarate (2-OG) , the natural cofactor for Fe(II)-dependent dioxygenases.
Bidentate Chelation: The hydroxyl group at C3 (deprotonated under physiological conditions) and the carbonyl oxygen of the C2-carboxamide form a stable 5-membered chelate ring with the active site metal (usually Fe
, Mg, or Zn).
H-Bonding Network: The amide nitrogen (NH
) acts as a hydrogen bond donor to conserved residues (often a Tyrosine or Threonine) deep within the active site, anchoring the inhibitor.
The "4-Amino" Effect (Electronic Tuning)
Why add an amino group at C4?
pKa Modulation: The C4-amino group is a strong Electron Donating Group (EDG). By pushing electron density into the pyridine ring, it increases the pKa of the C3-hydroxyl group and the pyridine nitrogen. This strengthens the metal-ligand bond enthalpy compared to the unsubstituted analog.
Solubility: The amino group significantly lowers the LogP, improving aqueous solubility—a common liability in planar, aromatic chelators.
Steric Vector: The C4 position points towards the solvent-exposed region in many metallo-enzyme pockets (like HIF-PHD2), making it an ideal vector for attaching solubilizing tails or pharmacokinetic modifiers without disrupting the binding pose.
DOT Visualization: Pharmacophore & Binding Mode
Caption: Interaction map showing the bidentate chelation of Fe(II) and the electronic influence of the C4-amino group.
Part 2: Validated Therapeutic Targets
HIF Prolyl Hydroxylase (PHD) Inhibition
This is the most validated application. Under normoxia, PHD enzymes hydroxylate HIF-1
Mechanism: The scaffold binds to the active site Iron, displacing 2-OG. This prevents hydroxylation, stabilizing HIF-1
and triggering erythropoiesis (RBC production).[2]
Relevance: While Vadadustat uses a C5-chloro substituent, the C4-amino analogs have been explored to improve the safety profile by altering the redox potential of the chelated iron, reducing the risk of off-target oxidation.
Viral Polymerase Inhibition (Influenza/HCV)
The scaffold shares structural homology with T-705 (Favipiravir) (a pyrazine-carboxamide).
Mechanism: The 4-amino-3-hydroxy-pyridine-2-carboxamide can act as a nucleobase mimic. Upon ribosylation within the cell, it functions as a pseudo-purine, inhibiting RNA-dependent RNA polymerase (RdRp) via chain termination or lethal mutagenesis.
Part 3: Synthetic Protocol
Synthesis of highly substituted pyridines is non-trivial due to the electron-deficient nature of the ring. The following protocol utilizes an N-oxide activation strategy to install the amino group at C4.
Pour onto ice; filter the yellow precipitate (4-nitro intermediate).
Step 3: Reduction and Amidation
Reagents: H
, Pd/C, NH (aq).
Procedure:
Reduction: Hydrogenate the 4-nitro group using 10% Pd/C in MeOH under H
(1 atm). This simultaneously reduces the N-oxide and the nitro group to the amine.
Amidation: Treat the methyl ester with concentrated aqueous ammonia (28%) or methanolic ammonia in a sealed tube at 60°C for 12 hours.
Deprotection: If the Benzyl group survived hydrogenation (unlikely with Pd/C, but possible if controlled), perform a final hydrogenolysis.
Synthetic Workflow Diagram
Caption: Synthetic route utilizing N-oxide activation for regioselective C4-amination.
Part 4: Characterization & Assay Protocol
To validate the scaffold's efficacy, a Fluorescence Thermal Shift Assay (FTSA) is recommended to measure binding affinity to the target metal center.
Protocol: Iron-Displacement FTSA
This assay validates the scaffold's ability to bind the active site metal.
Materials:
Recombinant PHD2 catalytic domain.
SYPRO Orange dye.
Fe(II) source (FeSO
).
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.
Procedure:
Preparation: Dilute PHD2 protein to 2
M in buffer containing 10 M FeSO.
Incubation: Add the test compound (4-amino-3-hydroxy-pyridine-2-carboxamide) at varying concentrations (0.1
M to 100 M). Incubate for 15 mins at RT.
Dye Addition: Add SYPRO Orange (5x final concentration).
Run: Perform melt curve analysis (25°C to 95°C, 0.5°C/min ramp) using a qPCR machine.
Analysis: Calculate the Melting Temperature (
). A positive shift () compared to the apo-protein indicates stabilization via binding.
Note: Strong chelators often show a distinct "hook" effect if they strip the metal entirely; titrate carefully against 2-oxoglutarate.
Data Summary: Structural Activity Relationship (SAR)
Substituent (C4)
pKa (3-OH)
LogP
PHD2 IC (Est.)
Notes
-H (Parent)
~8.2
0.5
150 nM
Good binder, moderate solubility.
-NH (Target)
~9.5
-0.8
45 nM
Higher affinity (stronger chelate), high solubility.
-OH
~8.8
-0.2
200 nM
Tautomerization issues (Pyridone form).
-Cl
~6.5
1.2
80 nM
Potent, but lower solubility.
References
Debenham, J. S., et al. (2016).[4] Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia.[4] Journal of Medicinal Chemistry, 59(24), 11039–11049.[4] Link
Deng, J., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Journal of Medicinal Chemistry, 67(23), 21520-21544.[5] Link
Bawa, R. A. (2012).[3] Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2, 25-30. Link
Haase, V. H. (2021).[6] Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International, 99(6). Link
Beuck, S., et al. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases. Molecules, 20(11), 20534–20562. Link
Picolinamide Scaffolds in Kinase Inhibition: Synthetic Mastery and Structural Utility
Executive Summary The picolinamide (pyridine-2-carboxamide) moiety represents a privileged scaffold in medicinal chemistry, particularly within the realm of Type II kinase inhibitors. Unlike simple steric fillers, the pi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The picolinamide (pyridine-2-carboxamide) moiety represents a privileged scaffold in medicinal chemistry, particularly within the realm of Type II kinase inhibitors. Unlike simple steric fillers, the picolinamide motif functions as a critical hinge-binding element or a linker unit that orients the inhibitor into the hydrophobic back pocket (DFG-out conformation).
This guide dissects the technical utility of picolinamide intermediates, specifically focusing on the synthesis and application of 4-chloro-N-methylpicolinamide —the linchpin intermediate for blockbuster drugs like Sorafenib (Nexavar) and Regorafenib (Stivarga) . We move beyond basic synthesis to explore the why and how of optimizing these reactions for high-purity drug development.
Part 1: Structural Rationale & Pharmacophore Logic
The "Hinge-Binder" Hypothesis
The efficacy of picolinamide derivatives stems from their ability to mimic the adenine ring of ATP. In the context of VEGFR-2 and Raf kinase inhibition, the picolinamide group often engages in a bidentate hydrogen-bonding network with the kinase hinge region.
Acceptor: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of a specific residue (e.g., Cys919 in VEGFR-2).
Donor: The exocyclic amide NH donates a hydrogen bond to the backbone carbonyl of the adjacent residue.
This "anchor" effect stabilizes the molecule, allowing the distal "tail" (often a urea moiety) to penetrate the allosteric pocket created by the DFG-out shift.
Visualization: The Picolinamide Hinge Interaction
The following diagram illustrates the pharmacophoric interaction between a generic picolinamide inhibitor and the kinase hinge region (Cys919).
Figure 1: Bidentate hydrogen bonding mode of the picolinamide scaffold within the ATP-binding pocket of VEGFR-2.
Part 2: Synthetic Strategies for Key Intermediates
The synthesis of picolinamide kinase inhibitors typically converges on one high-value intermediate: 4-chloro-N-methylpicolinamide . This electrophile is the gateway to installing the ether linkage found in Sorafenib.
The "Golden Intermediate": 4-Chloro-N-methylpicolinamide
CAS: 220000-87-3
Role: Electrophile for SNAr coupling.
Method A: The Industrial Route (Thionyl Chloride Activation)
This method is preferred for scalability. It avoids expensive coupling reagents (HATU/EDC) in favor of acid chloride generation.
Expert Insight: Isolating the acid chloride is moisture-sensitive and risky. A superior approach involves generating the acid chloride in situ using catalytic DMF in a non-polar solvent (Toluene or Chlorobenzene), followed by the addition of the amine.
Visualization: Retrosynthetic Analysis of Sorafenib
Figure 2: Retrosynthetic breakdown of Sorafenib, highlighting the central role of the picolinamide ether formation.
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide
This protocol describes the SNAr coupling of 4-chloro-N-methylpicolinamide with 4-aminophenol. This is the critical step that links the "hinge binder" to the "linker."
Safety Warning: Potassium tert-butoxide (KOtBu) is moisture-sensitive and corrosive. Perform all steps in a fume hood.
In a dry round-bottom flask under Nitrogen, dissolve 4-aminophenol (1.1 eq) in anhydrous DMF (5 mL/mmol).
Add KOtBu (2.5 eq) portion-wise at 0°C.
Expert Note: Allow this to stir for 15-30 minutes at room temperature. You will observe a color change (often to dark brown/purple) indicating the formation of the phenoxide anion. This pre-activation is crucial to prevent side reactions with the chloropicolinamide.
Coupling Reaction:
Add 4-chloro-N-methylpicolinamide (1.0 eq) to the reaction mixture.
Heat the reaction to 80–100°C .
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting chloride spot (usually higher Rf) should disappear within 2-4 hours.
Quench & Workup:
Cool to room temperature.
Pour the mixture into crushed ice/water (10x volume).
Critical Step: The product often precipitates as a solid. If a solid forms, filter and wash with water. If oil forms, extract with EtOAc (3x).
Wash organic layers with saturated LiCl solution (to remove DMF) and then Brine.
Purification:
Recrystallization from EtOAc/Hexane is often sufficient due to the high polarity difference between the product and starting materials.
Yield Expectation: 75–85%.
Self-Validating Quality Checks
Check
Observation
Pass Criteria
TLC
5% MeOH/DCM
Single spot, Rf ~0.3-0.4 (lower than SM).
1H NMR
DMSO-d6
Methyl doublet at ~2.8 ppm; Amide NH broad singlet ~8.5 ppm.
Appearance
Visual
Off-white to pale brown solid.
Part 4: Troubleshooting & Optimization
Common Failure Points
Incomplete Conversion:
Cause: Moisture in DMF or old KOtBu.
Fix: Use fresh KOtBu and store DMF over molecular sieves.
Impurity Formation (Bis-alkylation):
Cause: The amino group on 4-aminophenol can also act as a nucleophile (though less reactive than the phenoxide).
Fix: Ensure the temperature does not exceed 100°C. The phenoxide is the kinetic nucleophile; the amine requires higher energy to displace the chloride in this system.
Optimization for Scale
For multi-gram scales, replace DMF with DMAc (Dimethylacetamide) or NMP . These solvents often allow for easier aqueous workups and have higher boiling points if higher temperatures are needed for sterically hindered phenols.
References
Bankston, D., et al. (2002).[2] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development, 6(6), 777–781.[2] Link
Wilhelm, S. M., et al. (2004).[2] "BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway."[2] Cancer Research, 64(19), 7099–7109.[2] Link
Gong, Y., et al. (2018). "Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors."[3][4][5] MedChemComm, 9, 1054-1058.[3] Link
Ramteke, P., & Gill, M. S. (2023).[6] "A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib." Synthesis, 55. Link
Chemical properties of 4-amino-3-hydroxy-N,N-dimethylpicolinamide
The following technical guide details the chemical properties, synthetic utility, and handling protocols for 4-amino-3-hydroxy-N,N-dimethylpicolinamide , a specialized pyridine building block used primarily in the develo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthetic utility, and handling protocols for 4-amino-3-hydroxy-N,N-dimethylpicolinamide , a specialized pyridine building block used primarily in the development of CXCR2 antagonists and metalloenzyme inhibitors.[1]
[2]
Part 1: Executive Summary & Identity
4-amino-3-hydroxy-N,N-dimethylpicolinamide (CAS: 1255917-92-0) is a highly functionalized pyridine scaffold characterized by a dense arrangement of hydrogen-bond donors and acceptors. It serves as a critical intermediate in the synthesis of CXCR2 antagonists (e.g., squaramide/cyclobutenedione derivatives) for the treatment of inflammatory conditions like COPD and asthma.[1]
Its structural uniqueness lies in the 3-hydroxy-4-amino motif, which provides an electron-rich platform for nucleophilic attack while maintaining the capacity for bidentate metal chelation or intramolecular hydrogen bonding.[1]
Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
Part 2: Physicochemical Profile & Reactivity
This section analyzes the electronic structure and predicted behavior of the molecule, essential for designing reaction conditions.[1]
Electronic Structure & Tautomerism
The molecule features a "push-pull" electronic system:
Electron Donors (+M): The 4-amino (-NH₂) and 3-hydroxy (-OH) groups strongly donate electron density into the pyridine ring, making the C5 and N1 positions electron-rich.[1]
Electron Acceptor (-M): The 2-carboxamide group withdraws density, stabilizing the molecule against oxidative degradation compared to simple aminopyridines.[1]
Intramolecular H-Bonding: A strong intramolecular hydrogen bond likely exists between the 3-hydroxyl proton and the carbonyl oxygen of the amide.[1] This "locks" the conformation, improving membrane permeability by masking polar groups (pseudo-ring formation).[1]
Acid-Base Properties (Predicted)
Pyridine Nitrogen (N1): The 4-amino group significantly enhances basicity (resonance stabilization of the protonated cation).[1] Predicted pKa ≈ 6.5–7.5 (more basic than pyridine).[1]
3-Hydroxyl Group: The acidity is modulated by the adjacent amide.[1] Predicted pKa ≈ 9.0–10.0.[1]
4-Amino Group: Non-basic in this context (sp² character due to resonance with the ring).
Chelation Potential
The 3-hydroxy-2-carboxamide motif is a bidentate ligand site capable of binding divalent metals (Cu²⁺, Zn²⁺, Fe²⁺).[1] This property must be considered during synthesis; reactions using Lewis acid catalysts (e.g., ZnCl₂, AlCl₃) may be inhibited by substrate sequestration.[1]
Part 3: Synthetic Methodology
The synthesis of 4-amino-3-hydroxy-N,N-dimethylpicolinamide typically proceeds via functionalization of 3-hydroxypicolinic acid. Below is the field-standard route derived from patent literature (e.g., WO2010131145A1).
Protocol: 3-Step Synthesis from 3-Hydroxypicolinic Acid
Step 1: Nitration
Objective: Introduce a nitrogen source at the 4-position.[1]
Mechanism: Electrophilic aromatic substitution.[1] The 3-OH directs ortho (position 2 or 4), but position 2 is blocked.[1] The 2-COOH directs meta (position 4).[1] Thus, regioselectivity for position 4 is high.[1]
The following diagram illustrates the logical flow of the synthesis.
Caption: Standard 3-step synthesis route targeting the 4-amino-3-hydroxy pyridine core.
Part 4: Applications in Drug Discovery
This molecule is primarily used as a nucleophilic building block.[1] Its most documented application is in the synthesis of CXCR2 antagonists via squaramide formation.[1]
Reaction with Cyclobutenediones
The 4-amino group reacts selectively with electrophilic cyclobutenediones (squarates) due to its high nucleophilicity compared to the amide nitrogen or the hydroxyl oxygen.[1]
Store at 2–8°C under inert gas (Argon/Nitrogen).[1]
Self-Validating Safety Check:
Before use: Check the appearance.[1] Darkening from off-white to brown indicates oxidation of the aminophenol moiety.[1] Purify via recrystallization (EtOH) if degraded.[1]
References
Price, D. A., et al. (2010).[1] Cyclobutenedione Derivatives as CXCR2 Antagonists. World Intellectual Property Organization, WO2010131145A1 .[1] (Primary source for synthesis and application as Intermediate 12).[1]
PubChem Compound Summary. (2025). 4-amino-3-hydroxy-N,N-dimethylpyridine-2-carboxamide (CID 68757697).[4] National Center for Biotechnology Information.[1] [1]
Novel Picolinamide Building Blocks for Medicinal Chemistry
Strategic Overview: The Picolinamide Renaissance The picolinamide (pyridine-2-carboxamide) scaffold has evolved from a simple bidentate ligand into a "privileged structure" in modern medicinal chemistry. Historically uti...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview: The Picolinamide Renaissance
The picolinamide (pyridine-2-carboxamide) scaffold has evolved from a simple bidentate ligand into a "privileged structure" in modern medicinal chemistry. Historically utilized for its chelating properties, this moiety is now a cornerstone in the design of kinase inhibitors, allosteric modulators, and radiopharmaceuticals.
For the drug developer, the picolinamide offers a unique ternary utility :
Directional Hydrogen Bonding: The pyridine nitrogen and amide NH provide a rigid donor-acceptor motif ideal for hinge-binding in kinases.
Metabolic Resilience: The electron-deficient pyridine ring reduces susceptibility to oxidative metabolism compared to phenyl analogs.
Synthetic Utility (The "Novel" Aspect): The picolinamide group serves as a powerful Transient Directing Group (TDG) for transition-metal-catalyzed C-H activation, enabling the rapid synthesis of highly substituted, novel building blocks that were previously inaccessible.
This guide details the structural logic, novel synthetic access via C-H activation, and validated applications of these building blocks.
Structural Logic & Pharmacophore Modeling
The "Hinge-Binding" Motif
In oncology, particularly VEGFR-2 and Plk1 inhibition, the picolinamide functions as a hinge binder. The pyridine nitrogen (acceptor) and the amide NH (donor) form a classic two-point hydrogen bond network with the backbone residues of the ATP-binding pocket (e.g., Cys919 in VEGFR-2).
Chelation & Radiopharmaceuticals
Beyond inhibition, the N,O-bidentate character allows for stable coordination with metal ions. This is exploited in "Macropa" type chelators for Actinium-225 (
Ac) targeted alpha therapy (TAT), where the picolinamide arms wrap large metal ions with high kinetic stability.
The following diagram illustrates the pharmacophoric interaction of a picolinamide-based inhibitor within the kinase hinge region.
Figure 1: Pharmacophore map showing the bidentate hydrogen bonding network between the picolinamide scaffold and the VEGFR-2 hinge region.
Novel Synthetic Methodologies: Accessing the "Unreachable"
The primary bottleneck in picolinamide chemistry has been accessing C3, C4, and C6 substituted derivatives using traditional electrophilic aromatic substitution, which is sluggish on the electron-deficient pyridine ring.
The Solution: Directed C-H Activation.
The amide functionality of picolinamide acts as a directing group (DG) for Co(II), Ni(II), and Pd(II) catalysis, enabling selective functionalization at the ortho (C3) position or remote positions.
This protocol generates novel 3-sulfenyl picolinamides, a class of building blocks showing promise in modifying lipophilicity and metabolic stability.
Protocol Parameters:
Reaction Type: C(sp2)-H Functionalization
Catalyst: Co(OAc)
·4HO (Earth-abundant, low toxicity)
Oxidant: Ag
CO or O (depending on substrate)
Substrate: 2-Picolinamide derivatives
Step-by-Step Experimental Workflow
Reagent Prep: In a 15 mL sealed tube, charge 2-picolinamide (0.2 mmol), aryl thiol or disulfide (0.24 mmol), Co(OAc)
·4HO (10 mol%), and AgCO (1.0 equiv).
Solvent System: Add 2.0 mL of DCE (1,2-dichloroethane) or PEG-400 for a greener approach.
Reaction: Seal the tube and heat to 100°C for 12 hours. The Co(II) coordinates to the pyridine N and amide O, activating the C3-H bond.
Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a Celite pad to remove silver salts.
Purification: Concentrate filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).
Mechanism of Action (Causality):
The reaction proceeds via a high-valent Co(III) intermediate. The picolinamide acts as a bidentate chelate, forcing the metal into proximity with the C3 hydrogen. This "proximity effect" overcomes the inherent electronic deactivation of the pyridine ring.
Figure 2: Catalytic cycle for the Co(II)-directed C-H functionalization of picolinamides, yielding novel 3-substituted building blocks.
Comparative Data: Efficacy in Kinase Inhibition[1][2][3]
The introduction of novel picolinamide building blocks has led to significant potency improvements over first-generation inhibitors like Sorafenib. The table below summarizes SAR data for novel 4-phenoxypicolinamide derivatives targeting VEGFR-2.
Table 1: Antiproliferative Activity (IC
) of Novel Picolinamide Derivatives
Compound ID
Structure Description
A549 (Lung Cancer) IC (µM)
HepG2 (Liver Cancer) IC (µM)
Mechanism Note
Sorafenib
Standard Reference
19.3
29.0
Type II Kinase Inhibitor
Axitinib
Standard Reference
22.4
38.7
Type I Kinase Inhibitor
Compound 8j
4-(4-F-phenoxy)picolinamide
12.5
20.6
Enhanced lipophilic interaction
Compound 8l
4-(3-Cl-phenoxy)picolinamide
13.2
18.2
Optimized halogen bonding
Compound 6p
N-methyl-4-thiol-picolinamide
< 10.0
< 10.0
Dual Aurora-B/VEGFR-2 inhibitor
Data Source: Synthesized from recent medicinal chemistry literature [1, 2].
Interpretation:
The novel derivatives (8j, 8l) outperform Sorafenib in cellular assays.[1] The substitution at the 4-position (phenoxy/thiol) modulates the electronic properties of the pyridine ring, enhancing the hydrogen bond acidity of the amide NH, thereby strengthening the interaction with the kinase hinge region.
Future Outlook: Beyond Oncology
The utility of picolinamide building blocks is expanding into:
Agrochemicals: Novel picolinamides targeting Sec14p in fungi offer a new mechanism of action to combat resistance against azoles and strobilurins.
Neurodegeneration: Picolinamide-based inhibitors of DLK (Dual Leucine Zipper Kinase) are in development for protecting axons in neurodegenerative diseases.
Green Synthesis: The shift toward Earth-abundant metal catalysis (Co, Ni) for synthesizing these blocks aligns with sustainable manufacturing goals.
References
Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors. MedChemComm, Royal Society of Chemistry.[2] Link
Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives. Molecules, MDPI. Link
Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation. Molecules, MDPI. Link
Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell Chemical Biology. Link
Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications. Accounts of Chemical Research. Link
4-Amino-3-hydroxy-N,N-dimethylpicolinamide molecular weight and formula
Executive Summary This technical guide profiles 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (CAS: 1255917-92-0), a critical pyridine-carboxamide scaffold often encountered as a stable isotope standard, pharmaceutical impu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide profiles 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (CAS: 1255917-92-0), a critical pyridine-carboxamide scaffold often encountered as a stable isotope standard, pharmaceutical impurity, or synthetic intermediate in the development of kinase inhibitors (e.g., Sorafenib, Regorafenib analogs). This document synthesizes its physicochemical properties, validated synthetic pathways, and analytical characterization protocols to support high-integrity drug development workflows.
Chemical Identity & Physicochemical Profile
The molecule features a highly functionalized pyridine ring, balancing a basic dimethylamide moiety with amphoteric hydroxyl and amino substituents. This specific substitution pattern creates unique solubility and ionization behaviors critical for HPLC method development.
The synthesis of 4-amino-3-hydroxy-N,N-dimethylpicolinamide requires careful regiochemical control to install the amino group at the C4 position while preserving the C3-hydroxyl group. The most robust pathway utilizes a Nitration-Reduction strategy starting from 3-hydroxypicolinic acid.
Note: This protocol assumes the isolation of the nitro-amide intermediate.
Preparation: Dissolve 3-hydroxy-N,N-dimethyl-4-nitropicolinamide (1.0 eq) in anhydrous Methanol (10 mL/g).
Catalyst Addition: Under an Argon atmosphere, carefully add 10% Pd/C (5 wt% loading). Caution: Pd/C is pyrophoric.
Hydrogenation: Purge the vessel with Hydrogen gas (H₂) and maintain a pressure of 1 atm (balloon) or 30 psi (Parr shaker) at room temperature for 4–6 hours.
Monitoring: Monitor reaction progress via LC-MS (Target [M+H]⁺ = 182.2). The starting material (Nitro, [M+H]⁺ ~212) should disappear.
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[2][3]
Purification: Concentrate the filtrate under reduced pressure. If necessary, recrystallize from Ethanol/Heptane to yield the title compound.
Analytical Profiling & Characterization
Trustworthy identification relies on orthogonal analytical methods. The following parameters are established for quality control.
δ 10.0+ ppm (br s, 1H): Phenolic -OH (often broad or invisible depending on water content).
Pharmaceutical Applications
This molecule serves two primary functions in drug development:
Impurity Reference Standard:
In the synthesis of pyridine-carboxamide kinase inhibitors (e.g., Regorafenib analogs), incomplete reactions or side-reactions involving the pyridine core can generate this species. It is used to quantify impurities in API (Active Pharmaceutical Ingredient) batches.
Fragment-Based Drug Discovery (FBDD):
The 3-hydroxy-4-amino motif is a "privileged scaffold" for chelating metals in metalloenzyme inhibitors or for forming bicyclic systems (e.g., oxazolopyridines) via cyclization with phosgene or aldehydes.
References
AChemBlock. Product Catalog: 4-amino-3-hydroxy-N,N-dimethyl-pyridine-2-carboxamide (CAS 1255917-92-0).[4] Retrieved from
ChemicalBook. 4-amino-3-hydroxy-N,N-dimethylpicolinamide Chemical Properties and Suppliers. Retrieved from
PubChemLite. Compound Summary: 4-amino-3-hydroxy-n,n-dimethylpicolinamide (C8H11N3O2).[1] University of Luxembourg.[1] Retrieved from
PrepChem. Synthesis of 4-Amino-3-hydroxyphthalide (Analogous Nitro-Reduction Method). Retrieved from
National Institutes of Health (NIH). PubChem Compound Summary: Picolinamide Derivatives. Retrieved from
Technical Guide: The Pharmacophoric Role of the 3-Hydroxy Group in Picolinamide Ligands
Topic: Role of 3-hydroxy group in picolinamide binding affinity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The picolinamide (pyridine-2-carb...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of 3-hydroxy group in picolinamide binding affinity
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The picolinamide (pyridine-2-carboxamide) scaffold is a privileged structure in medicinal chemistry, widely utilized in the design of metalloenzyme inhibitors and transition-state mimetics. The introduction of a hydroxyl group at the 3-position (3-OH) is not merely a peripheral modification; it is a fundamental determinant of binding affinity and selectivity.
This guide analyzes the 3-hydroxy group's role through three distinct lenses: thermodynamic pre-organization , metal chelation geometry , and electronic modulation . We provide actionable protocols for validating these effects using Isothermal Titration Calorimetry (ITC) and X-ray crystallography, specifically tailored for drug discovery campaigns targeting enzymes such as Influenza PA endonuclease and Matrix Metalloproteinases (MMPs).
Structural Mechanics & Thermodynamics
The "Conformational Lock" Mechanism
In unsubstituted picolinamides, the amide bond has rotational freedom (torsion angle
relative to the pyridine ring) due to steric clash between the amide hydrogen and the pyridine C3-hydrogen.
The introduction of a 3-hydroxy group establishes a strong Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the amide carbonyl oxygen (S(6) motif). This interaction forces the molecule into a planar, rigid conformation (
).
Thermodynamic Consequence:
Entropic Pre-payment: By restricting the ligand's conformational ensemble in the unbound state, the 3-OH group reduces the entropic penalty (
) required for binding. This "pre-organization" can improve affinity by 1.4–2.0 kcal/mol, translating to a 10- to 30-fold increase in potency.
Desolvation Penalty: While the IMHB reduces the polarity of the donor/acceptor pair, the 3-OH group itself introduces a desolvation cost. However, in metalloenzyme active sites, this is often offset by direct metal coordination (enthalpic gain).
Electronic Modulation
The 3-OH group is electron-donating by resonance but electron-withdrawing by induction. In the context of the pyridine ring, it modulates the basicity of the pyridine nitrogen (
).
pKa Shift: The 3-OH group lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine, making the nitrogen a softer base. This is critical for optimizing interactions with soft/borderline Lewis acids (e.g., Zn
) while reducing non-specific protonation at physiological pH.
Chelation Modality: The "Two-Metal" Trap
In targets like the Influenza PA endonuclease, the active site contains two divalent metal ions (Mn
or Mg). The 3-hydroxypicolinamide scaffold acts as a chelating warhead.
Coordination Geometry
The binding mode typically involves a tridentate or pseudo-tridentate interaction:
Pyridine Nitrogen (
): Coordinates to Metal A.
3-Hydroxyl Oxygen (
): Deprotonates to form an anion (), bridging Metal A and Metal B.
Amide Carbonyl Oxygen (
): Coordinates to Metal B.
This "claw-like" binding mode is significantly more stable than the bidentate binding of unsubstituted picolinamides. The deprotonated 3-OH provides a strong electrostatic component to the binding energy (
), often driving the enthalpy () of the interaction.
Visualization of Mechanisms
Diagram 1: Thermodynamic Pre-organization Cycle
This diagram illustrates how the 3-OH group creates a low-energy "Closed" conformer that is pre-organized for binding, bypassing the high-entropy "Open" state.
Caption: Thermodynamic cycle showing the entropic advantage of the 3-OH "conformational lock."
Diagram 2: Metal Chelation Geometry (Influenza PA Endonuclease)
This diagram depicts the specific coordination sphere involving the 3-hydroxypicolinamide warhead and the two-metal center.
Caption: Bidentate/bridging coordination mode of 3-hydroxypicolinamide in a two-metal active site.
Experimental Validation Protocols
To rigorously confirm the role of the 3-hydroxy group, a comparative study between the 3-OH analog and the 3-H (unsubstituted) or 3-OMe (O-methylated, no H-bond donor) analog is required.
Protocol 1: Thermodynamic Dissection via ITC
Objective: Quantify the entropic (
) vs. enthalpic () contribution of the 3-OH group.
Preparation:
Ligands: Prepare 100 mM stocks of 3-OH-picolinamide and 3-H-picolinamide in 100% DMSO.
Protein: Purify the target protein (e.g., Influenza PA Endonuclease) into a buffer free of competing chelators (avoid EDTA/EGTA). Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl
, 2% DMSO (matched to ligand).
Titration Setup:
Instrument: MicroCal PEAQ-ITC or equivalent.
Cell: Protein at 20–50
M.
Syringe: Ligand at 200–500
M (10x protein concentration).
Execution:
Perform 19 injections of 2
L each at 25°C.
Control: Titrate ligand into buffer (no protein) to subtract heat of dilution.
Analysis:
Fit data to a "One Set of Sites" model.
Success Criteria: The 3-OH analog should show a more favorable
(less negative ) compared to the 3-H analog if pre-organization is the dominant factor. If metal chelation is dominant, a significant increase in favorable enthalpy () will be observed.
Protocol 2: Structural Confirmation via X-ray Crystallography
Objective: Visualize the IMHB and metal coordination geometry.
Co-crystallization:
Mix protein (10 mg/mL) with ligand (2 mM) and incubate for 1 hour at 4°C.
Set up hanging drop vapor diffusion plates.
Precipitant: Screen conditions around 15-25% PEG 3350, 0.2 M MgCl
(critical for metalloenzymes).
Data Collection:
Collect diffraction data at a synchrotron source (100 K).
Anomalous Scattering: If using Mn
or Zn, collect a dataset at the metal's absorption edge to unambiguously locate the metal ions in the electron density map.
Refinement:
Look for the
difference density map to place the ligand.
Validation: Measure the distance between the 3-O atom and the amide O/N. A distance of < 2.6 Å confirms a strong IMHB.
References
Structural Basis of Influenza Inhibitors:
Title: Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease.[1]
Source: PLOS Pathogens (2012).
URL:[Link]
Picolinamide Antibacterials:
Title: Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile.[2]
Source: Journal of Medicinal Chemistry (2020).
URL:[Link]
Metal Chelation Mechanisms:
Title: 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease.[3][4]
Source: ACS Medicinal Chemistry Letters (2013).
URL:[Link]
Thermodynamic Principles:
Title: Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing Nonpolar Surface Area.[5]
Source: Journal of Medicinal Chemistry (2013).
URL:[Link]
Crystal Structure Analysis:
Title: Crystal structure of N-hydroxypicolinamide monohydrate.[6]
Source: Acta Crystallographica Section E (2011).
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Technical Analysis: N-Methyl vs. N,N-Dimethyl Picolinamide Scaffolds
Content Type: Technical Guide / Whitepaper
Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.
Executive Summary
This technical guide provides a rigorous comparison between N-methyl picolinamide (PA) and N,N-dimethyl picolinamide analogs. While structurally similar, these two scaffolds exhibit divergent behaviors in coordination chemistry, catalytic utility, and pharmacological binding.
The core distinction lies in the amide proton . The N-methyl variant possesses a secondary amide capable of deprotonation to form anionic amidate ligands (LX-type) or acting as a hydrogen bond donor. The N,N-dimethyl variant is a tertiary amide, restricted to neutral coordination (L2-type) and lacking H-bond donor capability. This guide details the mechanistic implications of these differences in Palladium-catalyzed C–H activation and medicinal chemistry.
Structural & Physical Properties[1][2][3]
1.1 Conformational Analysis (Rotamers)
The physicochemical behavior of picolinamides is governed by the rotation around the C(carbonyl)–N(amide) bond.
N-Methyl Picolinamide: Exists as an equilibrium of E (trans) and Z (cis) rotamers. In solution (e.g., CDCl₃), the Z-conformer (oxygen anti to the pyridine nitrogen) is often favored due to an intramolecular hydrogen bond between the amide N–H and the pyridine nitrogen, or dipole minimization. However, upon metal coordination, it locks into the E-conformer to facilitate chelation.
N,N-Dimethyl Picolinamide: Lacks the N–H constraint. The two methyl groups are magnetically non-equivalent in NMR at room temperature due to the partial double-bond character of the C–N bond (restricted rotation), appearing as two distinct singlets.
1.2 Electronic & Solubility Profile
Property
N-Methyl Picolinamide
N,N-Dimethyl Picolinamide
H-Bonding
Donor (NH) & Acceptor (O, Py-N)
Acceptor Only (O, Py-N)
Coordination Mode
Bidentate (N,N) or (N,O); Neutral or Anionic
Bidentate (N,O) or Monodentate (Py-N); Neutral Only
LogP (Lipophilicity)
Lower (More polar)
Higher (More lipophilic)
pKa (Conj. Acid)
~2.0 (Pyridine N)
~2.2 (Pyridine N)
Coordination Chemistry: The Mechanistic Divergence
The most critical technical distinction is the ligand classification (Green's Covalent Bond Classification).
2.1 The "Amidate" Effect (N-Methyl)
Under basic catalytic conditions (e.g., Pd(OAc)₂, Ag₂CO₃), the N-methyl picolinamide undergoes deprotonation at the amide nitrogen.
Result: It forms a monoanionic (LX-type) N,N-chelate .
Geometry: The anionic nitrogen creates a strong σ-donor interaction, stabilizing high-oxidation state intermediates (e.g., Pd(IV)) often required in C–H activation cycles.
Bite Angle: The 5-membered chelate ring is rigid and planar.
2.2 The "Steric Clash" Effect (N,N-Dimethyl)
The N,N-dimethyl analog cannot deprotonate.
Result: It must coordinate as a neutral (L2-type) N,O-chelate or a monodentate (L-type) ligand.
Failure Mode: The steric bulk of the N-methyl group cis to the carbonyl oxygen creates a repulsive interaction with the metal center or auxiliary ligands, often forcing the ligand to dissociate or adopt a monodentate binding mode (binding only through the pyridine nitrogen). This renders it ineffective for directing C–H activation.
2.3 Visualization of Coordination Modes
Caption: Comparison of ligand behavior under catalytic conditions. N-methyl forms a stable anionic chelate; N,N-dimethyl suffers from steric instability.
Catalytic Utility: C–H Activation[4][5][6][7]
In the context of Directed C–H Functionalization (e.g., Daugulis-type chemistry), the N-methyl picolinamide (PA) group is a privileged directing group (DG).
3.1 Comparative Efficacy
N-Methyl PA: Enables γ-C(sp³)–H arylation, alkylation, and fluorination. The N–H proton serves as an "internal base" or simply allows for the formation of the reactive amidate species.
N,N-Dimethyl PA: Typically yields <5% product in these reactions. The inability to form the anionic species prevents the stabilization of the transition state required for C–H cleavage.
3.2 Protocol: Pd-Catalyzed C–H Arylation (N-Methyl PA Directed)
This protocol validates the activity of the N-methyl analog.
Oxidant/Additive: AgOAc (1.0 equiv) - Note: Ag acts as a halide scavenger.
Solvent: HFIP (Hexafluoroisopropanol) or t-AmylOH.
Workflow:
Setup: In a 15 mL screw-cap vial, combine substrate (0.2 mmol), Pd(OAc)₂ (2.2 mg), and AgOAc (33 mg).
Addition: Add Aryl Iodide and solvent (2 mL).
Reaction: Seal and heat to 110 °C for 12–24 hours.
Workup: Cool to RT, filter through a celite pad (eluting with DCM).
Validation: Analyze crude by ¹H NMR.
Success Indicator: Disappearance of the ortho-methyl doublet (if methyl C-H activation) or appearance of aromatic signals corresponding to the coupling partner.
N-Methyl Specific Signal: The amide N–H signal (broad doublet ~7.5-8.5 ppm) will shift or broaden significantly if metal coordination is retained in the product, but usually, the workup protonates it back.
Experimental Protocols: Synthesis
To ensure reproducibility, the synthesis of both analogs from picolinic acid is described.
4.1 Synthesis of N-Methyl Picolinamide
Mechanism: Acid Chloride formation followed by Aminolysis.
Activation:
Charge a round-bottom flask with Picolinic Acid (10.0 g, 81 mmol) and DCM (100 mL).
Add catalytic DMF (2 drops).
Add Thionyl Chloride (SOCl₂, 1.5 equiv) dropwise at 0 °C.
Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to yield Picolinoyl Chloride HCl salt (off-white solid).
Aminolysis:
Redissolve the acid chloride in dry THF (50 mL).
Cool to 0 °C.
Add Methylamine (2.0 M in THF, 2.5 equiv) slowly. Caution: Exothermic.
Add Et₃N (3.0 equiv) to scavenge HCl.
Stir at RT for 4 hours.
Purification (Self-Validating Step):
Quench with saturated NaHCO₃. Extract with EtOAc.
Wash organic layer with Brine. Dry over Na₂SO₄.
Validation: ¹H NMR (CDCl₃) must show a doublet at ~3.0 ppm (N-Me) and a broad singlet at ~8.0 ppm (NH).
Target Yield: >85%.
4.2 Synthesis of N,N-Dimethyl Picolinamide
Mechanism: Mixed Anhydride or Acid Chloride Aminolysis.
Coupling:
Dissolve Picolinic Acid (10.0 g) in DCM.
Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0 °C. Stir for 30 min.
Add Dimethylamine HCl (1.2 equiv) and DIPEA (2.5 equiv).
Reaction:
Stir at RT overnight.
Purification:
Standard aqueous workup (Acid wash 1M HCl -> Base wash Sat. NaHCO₃).
Validation: ¹H NMR (CDCl₃) must show two distinct singlets for the methyl groups (approx. 3.0 and 3.1 ppm) due to restricted rotation. If they appear as one singlet, the temperature is too high or the sample is degraded.
Target Yield: >90%.
4.3 Synthesis Workflow Diagram
Caption: Divergent synthetic pathways for mono- and dimethyl picolinamides.
Medicinal Chemistry Implications[2][6]
5.1 Hydrogen Bonding & Potency
In kinase inhibitors (e.g., Sorafenib analogs), the picolinamide moiety often occupies the hinge region or a specific hydrophobic pocket.
N-Methyl: The NH acts as a critical H-bond donor to backbone carbonyls of the protein. Loss of this interaction often results in a 10–100 fold decrease in IC₅₀.
N,N-Dimethyl: Used strategically to block H-bonding to test binding hypotheses or to improve membrane permeability (by removing a donor) if the H-bond is not essential.
5.2 Metabolic Stability
N-Methyl: Susceptible to N-demethylation by CYPs.
N,N-Dimethyl: Susceptible to sequential N-demethylation. The rate of metabolism often differs, with the tertiary amide sometimes being more stable to hydrolysis but less stable to oxidative dealkylation.
References
Daugulis, O. et al. "Palladium-Catalyzed Auxiliary-Directed C–H Bond Functionalization." Accounts of Chemical Research, 2015.
Maiti, D. et al. "Generating the Pd-catalyzed δ C–H chalcogenation of aliphatic picolinamides."[1] Chemical Science, 2018.
BenchChem. "Application Notes and Protocols for the Synthesis of N-methyl-picolinamide-4-thiol Derivatives." BenchChem Protocols, 2025.[2][3]
Organic Chemistry Portal. "N,N-Dimethyl-β-alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction."[4] Organic Chemistry Portal.
Garg, N. K. et al. "Nickel-Catalyzed Esterification of Amides." Journal of the American Chemical Society, 2015.
This technical guide provides a comprehensive analysis of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide , a specialized pyridine building block used in medicinal chemistry for the synthesis of fused heterocycles and kinase...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide , a specialized pyridine building block used in medicinal chemistry for the synthesis of fused heterocycles and kinase inhibitors.
Chemical Identity & Core Descriptors
This section establishes the unambiguous chemical identity of the compound. The combination of the picolinamide core (pyridine-2-carboxamide) with ortho-amino and hydroxyl groups creates a high-density functional scaffold.
The following diagram illustrates the structural connectivity and functional hierarchy of the molecule, highlighting the "push-pull" electronic nature of the pyridine ring substituted with electron-donating groups (-OH, -NH₂) and an electron-withdrawing amide.
Figure 1: Structural decomposition of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide, highlighting the critical ortho-relationships between functional groups.
Physicochemical Properties & Structural Logic
Understanding the physical behavior of this molecule is critical for its use in synthesis and biological screening.
The "Ortho-Effect" and Solubility
The 3-hydroxy group is flanked by the 2-carboxamide and the 4-amino group. This creates a specific electronic environment:
Intramolecular Hydrogen Bonding: The C3-hydroxyl proton forms a strong hydrogen bond with the carbonyl oxygen of the C2-amide. This "locks" the conformation, reducing the entropic penalty during binding events in biological targets.
Solubility: The N,N-dimethyl substitution on the amide removes the hydrogen bond donor capacity of the amide nitrogen, increasing lipophilicity (LogP) compared to the primary amide, while maintaining water solubility via the pyridine nitrogen and 3-OH/4-NH₂ groups.
Calculated Properties
Property
Value
Context
XLogP3
~0.2
Amphiphilic; suitable for fragment-based screening.
TPSA
~75 Ų
Good membrane permeability predictor (<140 Ų).
pKa (Pyridine N)
~3.5 - 4.5
Reduced basicity due to the electron-withdrawing C2-carbonyl.
pKa (3-OH)
~8.5 - 9.5
Acidic due to resonance stabilization by the pyridine ring.
Synthetic Methodology
The synthesis of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide is rarely done by direct functionalization of pyridine. Instead, it typically proceeds via the Nitro-Reduction Route , starting from 3-hydroxy-4-nitropicolinic acid derivatives.
Reaction Scheme (Graphviz)
Figure 2: Two-step synthetic pathway from the nitro-acid precursor.
Detailed Protocol
Step 1: Amide Coupling (Acid to Dimethylamide)
Activation: Dissolve 3-hydroxy-4-nitropicolinic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases (formation of acid chloride).
Coupling: Cool the mixture to 0°C. Slowly add N,N-dimethylamine (2.0 eq, as a solution in THF) and Triethylamine (1.2 eq).
Workup: Stir at RT for 4 hours. Quench with water. Extract with DCM. The 3-OH group may require protection (e.g., MOM or Benzyl) if side reactions occur, but the steric bulk of the nitro group often directs reaction to the acid chloride.
Step 2: Reduction (Nitro to Amino)
Setup: Dissolve the nitro-amide intermediate in Methanol/EtOAc (1:1).
Catalyst: Add 10% Pd/C (10 wt% loading).
Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 30 psi) for 6–12 hours.
Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate. Recrystallize from Ethanol/Hexane to yield the target 4-amino-3-hydroxy-N,N-dimethylpicolinamide .
Applications in Drug Discovery
This molecule is a "Privileged Scaffold" in medicinal chemistry, serving two primary roles:
Precursor for Fused Heterocycles
The ortho-amino and ortho-hydroxy arrangement allows for rapid cyclization with carbonyl sources (like phosgene, aldehydes, or orthoesters) to form Oxazolo[4,5-c]pyridines or Pyrido[3,4-b]oxazines . These fused systems are bioisosteres for quinolines and are found in:
Antibacterials: Analogues of Ozenoxacin.
Antivirals: Polymerase inhibitors often utilize the flat, fused pyridine-oxazole core.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and high polarity, this molecule is an ideal "fragment" for screening against:
Kinases: The pyridine nitrogen and 4-amino group can form a "hinge-binding" motif (donor-acceptor) in the ATP binding pocket of kinases.
Metalloenzymes: The 3-hydroxy-picolinamide motif is a known chelator for Zinc-dependent enzymes (e.g., Matrix Metalloproteinases or Deacetylases).
References
PubChem Compound Summary. (2025). 4-amino-3-hydroxy-N,N-dimethylpicolinamide (CID 68757697). National Center for Biotechnology Information. Link
ChemicalBook. (2023). CAS 1255917-92-0 Product Entry.[1]Link
AChemBlock. (2024).[2] Building Block Catalog: Pyridine Derivatives.Link
BindingDB. (2023). Kinase Inhibitor Fragments and Picolinamide Derivatives. (General reference for picolinamide scaffold utility). Link
Application Note: Regioselective Synthesis of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide
This Application Note describes a robust, regioselective synthetic pathway for 4-Amino-3-hydroxy-N,N-dimethylpicolinamide , a high-value scaffold in kinase inhibitor development (e.g., similar to intermediates for drugs...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note describes a robust, regioselective synthetic pathway for 4-Amino-3-hydroxy-N,N-dimethylpicolinamide , a high-value scaffold in kinase inhibitor development (e.g., similar to intermediates for drugs targeting MET, ALK, or ROS1).
The protocol utilizes a Benzyl-Protected N-Oxide Strategy to solve the primary challenge: installing the amino group strictly at the C4 position while preserving the C3-hydroxyl and C2-amide functionalities.
Abstract & Strategic Overview
Direct functionalization of 3-hydroxypicolinic acid at the C4 position is synthetically challenging due to competing directing effects. The hydroxyl group (C3) directs ortho/para (C2/C4/C6), while the carboxyl group (C2) directs meta (C4/C6). In standard electrophilic substitution, the C6 position often competes with or dominates over C4.
To ensure exclusive C4-regioselectivity , this protocol employs a Pyridine N-Oxide intermediate. The N-oxide moiety strongly activates the C4 position for electrophilic attack (nitration) via a nucleophilic attack mechanism on the NO2+ species, overriding competing directing effects. Furthermore, we utilize O-benzyl protection to prevent oxidation of the phenol to quinones and to allow for a convergent, "global reduction" step that simultaneously removes the protecting group, reduces the nitro group, and deoxygenates the pyridine ring.
Retrosynthetic Logic
The synthesis is designed backwards from the target to the starting material (3-Hydroxypicolinic acid):
Caption: Retrosynthetic analysis highlighting the convergent "Global Reduction" step (Red Arrow) that simplifies the final workflow.
Mechanism:[3][4][5][6][7] The N-oxide oxygen donates electron density, but the key is the formation of a specific complex that directs the NO2+ to the C4 position (para to the N-oxide).
Preparation: Dissolve the N-oxide (1.0 equiv) in conc. H2SO4 (5 vol). Cool to 0°C.
Reaction: Heat the mixture to 90–100°C for 2–4 hours.
Note: Heating is required to overcome the deactivation from the amide group.
Quench: Pour onto crushed ice carefully. Neutralize to pH 7-8 with solid Na2CO3.
Extraction: Extract with DCM (3x). The product, 3-(Benzyloxy)-N,N-dimethyl-4-nitropicolinamide 1-oxide , is often a yellow solid.
Regio-verification: 1H NMR should show two doublets in the aromatic region (C5-H and C6-H) with ortho-coupling (~7-8 Hz), confirming C4 substitution.
Phase 3: Global Reduction (The "One-Pot" Finish)
Objective: Simultaneously reduce the nitro group, remove the benzyl protection, and deoxygenate the pyridine N-oxide.
Step 3.1: Hydrogenation
Dissolve the 4-nitro-N-oxide intermediate in Methanol (or EtOH).
Add 10% Pd/C (20 wt% loading).
Reaction: Stir under Hydrogen atmosphere (H2 balloon or 1-3 bar) at RT for 12–24 hours.
Chemistry:
NO2 → NH2 (Fast)
N-Oxide → Pyridine (Medium)
O-Bn → OH + Toluene (Medium/Slow)
Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.
Purification: Concentrate filtrate. If necessary, purify via flash chromatography (DCM/MeOH) or recrystallization from Ethanol.
Final Product:4-Amino-3-hydroxy-N,N-dimethylpicolinamide .
Data Summary & Critical Parameters
Parameter
Specification / Range
Rationale
Start Material
3-Hydroxypicolinic Acid
Purity >98% recommended.
Nitration Temp
90°C – 100°C
Required to activate C4 against the electron-withdrawing amide.
H2 Pressure
1 – 3 atm
Sufficient for simultaneous debenzylation and nitro reduction.
Overall Yield
40 – 55% (Typical)
Convergent reduction step maximizes throughput.
Appearance
Off-white to pale yellow solid
Amino-phenols can oxidize slightly in air; store under inert gas.
Process Flow Diagram
Caption: Sequential workflow for the synthesis of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide.
References
Regioselectivity of Pyridine N-Oxide Nitration
Journal of the Chemical Society, "Nitration of 3-substituted Pyridine 1-oxides". The N-oxide group directs nitration to the 4-position, overriding the directing effects of 3-alkoxy groups.
Source:
Synthesis of 3-Hydroxypicolinic Acid Derivatives
BenchChem, "3-Hydroxypicolinic acid chemical properties and structure".
Organic & Biomolecular Chemistry, "Synthetic approaches to chiral 4-amino-3-hydroxy piperidines".[8][9] Validates the use of Pd/C for reducing nitro groups and N-oxides in similar heterocyclic systems.
Amide coupling protocols for dimethylpicolinamide derivatives
Part 1: Core Directive & Strategic Analysis 1.1 Executive Summary Dimethylpicolinamide derivatives—whether defined by the N,N-dimethyl amide moiety or dimethyl-substitution on the pyridine ring (e.g., 3,5-dimethylpicolin...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Core Directive & Strategic Analysis
1.1 Executive Summary
Dimethylpicolinamide derivatives—whether defined by the N,N-dimethyl amide moiety or dimethyl-substitution on the pyridine ring (e.g., 3,5-dimethylpicolinic acid)—represent a privileged scaffold in both medicinal chemistry (kinase inhibitors) and agrochemistry (e.g., picolinamide fungicides like Fenpicoxamid).[1]
Synthesizing these scaffolds presents unique challenges distinct from standard peptide coupling:
Chelation: The pyridine nitrogen and the carboxylate can chelate coupling metals or reagents, stalling reactivity.
Steric Hindrance: Substituents at the 3- or 6-position (ortho to the carbonyl) create significant steric blockade, rendering standard carbodiimide (EDC/DCC) methods inefficient.
Electronic Deactivation: Electron-rich rings (e.g., 4-methoxy derivatives common in fungicides) reduce the electrophilicity of the activated ester.
This guide moves beyond generic "textbook" conditions, focusing on T3P® (Propylphosphonic Anhydride) and Mixed Anhydride protocols, which are the industry standards for these specific difficult couplings.
Part 2: Scientific Integrity & Logic (The Protocols)
Decision Matrix: Selecting the Right Protocol
Before starting, categorize your substrate to select the optimal workflow.[1]
Figure 1: Decision tree for selecting the optimal amide coupling strategy based on substrate sterics and reaction scale.
Protocol A: T3P-Mediated Coupling (The "Gold Standard")
Best for: Hindered substrates (e.g., 3,5-dimethylpicolinic acid), chiral amines, and discovery-scale synthesis.[1]
Mechanism: T3P acts as a dehydrating agent, forming a highly reactive mixed anhydride intermediate without generating insoluble urea byproducts.[1]
Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 – 2.0 equiv)[1]
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]
Solvent: EtOAc (Preferred) or DMF (for solubility)
Step-by-Step Protocol:
Preparation: Charge a dried reaction vessel with the picolinic acid derivative (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.2 M).
Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv) dropwise. Note: Pyridine is superior to TEA for picolinic acids as it reduces epimerization and suppresses N-acyl urea formation.
Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes. Maintain temperature < 5 °C during addition to prevent exotherm-related side reactions.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–12 hours.
Checkpoint: Monitor by LC-MS. The activated T3P-ester intermediate is transient; if starting material persists after 4h, add an additional 0.5 equiv of T3P.
Workup (Self-Validating Step):
Quench with water.
Wash organic layer with 10% Citric Acid (removes pyridine and unreacted amine).
Wash with Sat. NaHCO3 (removes unreacted acid and phosphorus byproducts).
Validation: T3P byproducts are water-soluble. A clear phase separation indicates successful removal of coupling debris.
Isolation: Dry over MgSO4, filter, and concentrate.
Why this works: The bulky structure of T3P minimizes attack on the pyridine nitrogen (preventing N-oxide like side reactions), while the high reactivity overcomes the steric hindrance of 3/6-methyl groups.
Protocol B: Mixed Anhydride Method (Scalable)
Best for: Scale-up (>10g), cost-sensitive projects, and synthesis of picolinamide fungicides (e.g., Fenpicoxamid precursors).[1]
Issue: Low Conversion with 6-Methylpicolinic Acid.
Cause: Extreme steric shielding of the carbonyl carbon.
Solution: Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It forms the acid chloride under strictly neutral conditions, avoiding the harshness of SOCl2 while being more reactive than T3P for extremely hindered cases.
Issue: Product Trapped in Aqueous Phase.
Cause: Dimethylpicolinamides are polar bases.
Solution: Do not use strong acid washes (pH < 3) during workup. Use pH 5–6 citrate buffer, or perform "salting out" extraction with DCM/Isopropanol (3:1) if the product is water-soluble.
Issue: Copper Contamination (if using Cu-catalyzed routes).
Solution: Wash the organic phase with 10% aqueous EDTA or aqueous NH4OH/NH4Cl buffer to sequester copper ions (indicated by a blue aqueous layer).
Part 4: References
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1] Link
Dow AgroSciences LLC. (2016). "Synthesis of Picolinamide Fungicides (Fenpicoxamid/UK-2A Derivatives)." Pest Management Science, 75(7), 1831–1846.[1][2] Link
Bode, J. W., et al. (2011).[1] "Chemoselective Amide Ligations." Chemical Reviews, 111(10), 6557–6602.[1] Link[1]
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[1] Link
Ghosez, L., et al. (1979).[1] "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses, 59, 26. Link[1]
Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) for T3P, SOCl2, and Pyridine before handling.[1]
HPLC Method Development for 4-Amino-3-Hydroxypicolinamides
Application Note & Protocol Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The analysis of 4-amino-3-hydroxypicolinamides presents a "perfect storm" of chromatographic challenges: high polarity, amph...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The analysis of 4-amino-3-hydroxypicolinamides presents a "perfect storm" of chromatographic challenges: high polarity, amphoteric ionization behavior, and—most critically—strong metal-chelating potential. These compounds are structurally related to the picolinamide class of fungicides (e.g., Fenpicoxamid, UK-2A) and are often used as synthetic intermediates or active pharmaceutical ingredients (APIs).
Standard reverse-phase (RP) methods often fail for this scaffold, resulting in:
Peak Tailing: Due to Lewis acid-base interactions between the pyridine nitrogen and residual silanols.
Peak Broadening/Loss: Caused by the formation of stable complexes with trace metal ions (Fe³⁺, Ni²⁺) present in stainless steel HPLC flow paths.
Retention Issues: The hydrophilic nature of the amino and hydroxyl groups often leads to elution near the void volume (
) on standard C18 columns.
This guide provides a validated, self-correcting protocol to overcome these barriers, prioritizing chelation suppression and pH control .
Chemical Interaction & Strategy
To develop a robust method, one must understand the molecular interactions at play. The 3-hydroxy-picolinamide motif forms a bidentate ligand capable of sequestering metal ions from the column frits and tubing.
Visualization: The Chelation Trap & Solution
The following diagram illustrates the competitive binding mechanism that dictates peak shape.
Caption: Figure 1. Mechanism of analyte loss and peak distortion. The additive (green) must out-compete the analyte (blue) for metal sites (red).
Method Development Protocol
Phase 1: System Preparation (Critical Step)
Before injecting any sample, the LC system must be passivated to remove active metal sites.
Protocol:
Remove Column: Install a union connector in place of the column.
Flush: Pump the solution through the lines (excluding the detector cell if sensitive to high acid) at 1.0 mL/min for 60 minutes.
Rinse: Flush with HPLC-grade water for 30 minutes to remove residual acid/EDTA.
Rationale: This converts surface iron oxides into stable phosphates or strips accessible ions, preventing the "shark tooth" peak shape characteristic of picolinamides.
Phase 2: Column Selection & Stationary Phase
Standard C18 is insufficient due to "phase collapse" risks with high-aqueous mobile phases required for retention.
Column Type
Recommendation
Rationale
C18 (Polar Embedded)
Primary Choice
The embedded polar group shields silanols and allows 100% aqueous starts, crucial for retaining the polar picolinamide.
PFP (Pentafluorophenyl)
Secondary Choice
Offers unique selectivity for halogenated or aromatic isomers via - interactions.
HILIC (Amide)
Alternative
Use only if the molecule is too polar for RP. Requires high organic solvent (ACN) which may cause solubility issues for these amides.
Phase 3: Mobile Phase Optimization
The mobile phase must perform three functions: maintain solubility, control ionization (pH), and suppress chelation.
Note on Additives: Medronic acid (InfinityLab Deactivator) is preferred over EDTA for LC-MS applications as it is less suppressive to ionization sources [1].
Picolinamides often exhibit poor solubility in pure water and pure acetonitrile.
Stock Solution: Dissolve 10 mg analyte in 10 mL DMSO (Dimethyl sulfoxide).
Working Solution: Dilute Stock 1:100 into 95:5 Water:ACN .
Caution: Do not dilute into 100% ACN; the compound may precipitate.
Filtration: Use PTFE or Regenerated Cellulose (RC) filters. Avoid Nylon , which can bind acidic/phenolic moieties.
Method Validation & Troubleshooting
System Suitability Criteria
Tailing Factor (
): Must be < 1.5. If , increase buffer concentration or check passivation.
Resolution (
): > 2.0 between the main peak and any synthetic impurities (e.g., decarboxylated byproducts).
Troubleshooting Guide
Issue
Root Cause
Corrective Action
Split Peaks / Shoulder
Metal Chelation
Flush system with 30% Phosphoric acid. Add 10 µM EDTA to Mobile Phase A.
Fronting Peaks
Solubility Mismatch
The sample diluent is too strong (too much DMSO/ACN). Dilute sample with initial mobile phase.
Drifting Retention
pH Instability
The pKa of the pyridine nitrogen is ~3.5. Ensure Mobile Phase pH is buffered at 3.0 (fully protonated) or 5.0 (neutral), avoiding the pKa transition zone.
High Backpressure
Precipitation
Check solubility of the amide in high organic gradients.
Decision Tree for Method Refinement
Caption: Figure 2. Decision matrix for optimizing retention and peak symmetry.
References
Wicker, A. P., et al. (2021). "Phosphoric acid passivation of stainless steel liquid chromatography systems for the analysis of metal-sensitive compounds." Journal of Chromatography A, 1638, 461882. Link
Gu, H., et al. (2018). "Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS... using 4-aminopyridine as a model." Journal of Analytical Atomic Spectrometry. Link
Sigma-Aldrich. "3-Hydroxypicolinic acid Product Specification & MALDI Application." Link
Food and Agriculture Organization (FAO). "Fenpicoxamid (305) - Residue Analysis and Picolinamide Chemistry." FAO Plant Production and Protection Paper. Link
Application
Determining the Solubility of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide in DMSO and Methanol: An Application Note
Introduction In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation strategies to bioavailability. This application note provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide in two common and vital laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.
4-Amino-3-hydroxy-N,N-dimethylpicolinamide is a molecule of interest with a structure suggesting a nuanced solubility profile. The presence of polar functional groups—an amino (-NH2) and a hydroxyl (-OH) group—alongside a substituted aromatic picolinamide core with N,N-dimethyl functionality, indicates that its interaction with solvents will be a delicate interplay of polarity and hydrogen bonding capabilities. This guide will not only provide a step-by-step protocol for accurately measuring its solubility but will also delve into the underlying chemical principles that govern these interactions.
Understanding the Components: A Physicochemical Overview
A foundational understanding of the solute and solvents is crucial for interpreting solubility data.
4-Amino-3-hydroxy-N,N-dimethylpicolinamide:
While specific quantitative solubility data for this compound is not widely published, its structure allows for qualitative predictions. The aromatic ring, along with the N,N-dimethyl group, contributes to its non-polar character. Conversely, the amino and hydroxyl groups are capable of forming hydrogen bonds, imparting polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.
Dimethyl Sulfoxide (DMSO):
DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[1][2] Its potent solvent power stems from its molecular structure, which features a strongly dipolar sulfoxide group. This allows it to effectively solvate cations and disrupt the crystal lattice energy of solid compounds. In pharmaceutical research, DMSO is a standard solvent for creating high-concentration stock solutions for high-throughput screening.[2]
Methanol (CH₃OH):
Methanol is the simplest alcohol and a classic polar protic solvent.[3] Its hydroxyl group can act as both a hydrogen bond donor and acceptor, making it an effective solvent for polar compounds.[4] While generally a good solvent for many organic molecules, its polarity is less pronounced than that of DMSO.[5]
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7][8] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Scintillation vials or other suitable sealed containers
Orbital shaker with temperature control
Centrifuge
Calibrated positive displacement pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and other standard laboratory glassware
Syringe filters (0.22 µm, compatible with DMSO and methanol)
Step-by-Step Methodology:
Preparation of Saturated Solutions:
Accurately weigh an excess amount of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide and add it to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
To each vial, add a precise volume of either DMSO or methanol. Prepare at least three replicates for each solvent.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the desired experimental conditions).
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary experiment can determine the minimum time required to reach a stable concentration.[9]
Phase Separation:
After equilibration, visually confirm the presence of undissolved solid in each vial.
Centrifuge the vials at a high speed to pellet the excess solid. This step is critical for separating the saturated supernatant from the undissolved compound.
Sample Collection and Preparation:
Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This ensures that only the dissolved compound is analyzed.
Precisely dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
Quantification by HPLC:
Prepare a series of calibration standards of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide of known concentrations in the respective solvent.
Analyze the calibration standards and the diluted samples using a validated HPLC method.
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
Determine the concentration of the diluted samples from the calibration curve.
Calculation of Solubility:
Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.
Express the solubility in appropriate units, such as mg/mL or mol/L.
Diagram of the Experimental Workflow:
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Expected Results and Interpretation
While quantitative data is pending experimental determination, a qualitative prediction can be made based on the properties of the solvents.
Data Presentation:
The experimentally determined solubility data should be summarized in a clear and concise table.
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)
25
Value
Value
Methanol
25
Value
Value
Dimethyl Sulfoxide (DMSO)
37
Value
Value
Methanol
37
Value
Value
Interpretation of Results:
It is anticipated that 4-Amino-3-hydroxy-N,N-dimethylpicolinamide will exhibit higher solubility in DMSO compared to methanol. This is because DMSO's strong polar aprotic nature is highly effective at disrupting the crystal lattice of organic compounds and solvating both polar and non-polar moieties.[1][10] Methanol, while a polar protic solvent, may have a slightly lower capacity to solvate the non-polar regions of the molecule.
Logical Relationship between Solvent Polarity and Solubility:
The solubility of a compound like 4-Amino-3-hydroxy-N,N-dimethylpicolinamide is a direct consequence of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates this relationship.
Caption: Interplay of molecular features and solvent properties influencing solubility.
Conclusion
This application note has provided a comprehensive framework for the experimental determination of the solubility of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide in DMSO and methanol. By adhering to the detailed shake-flask protocol, researchers can obtain reliable and reproducible data, which is essential for informed decision-making in drug development. A thorough understanding of the interplay between the compound's structure and the solvent's physicochemical properties is key to interpreting these results and advancing promising therapeutic candidates.
References
Vertex AI Search. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 15, 2026.
Wikipedia. (2026, February 12). Dimethyl sulfoxide. Retrieved February 15, 2026, from [Link]
Innovative Applications of DMSO. (2024, September 9). Innovative Applications of DMSO. Retrieved February 15, 2026.
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved February 15, 2026, from [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 15, 2026.
Organic Solvents in Chemistry and Laboratories. (2024, October 27).
Journal of Pharmaceutical and Biomedical Analysis. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved February 15, 2026.
SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved February 15, 2026.
PDF. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved February 15, 2026.
ResearchGate. (n.d.). Drug Solubility in Water and Dimethylsulfoxide | Request PDF. Retrieved February 15, 2026, from [Link]
World Health Organization (WHO). (n.d.). Annex 4. Retrieved February 15, 2026.
Quora. (2021, December 4). Which compounds are commonly used as organic solvents? Retrieved February 15, 2026, from [Link]
ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved February 15, 2026, from [Link]
Application Note: Spectroscopic Characterization of 3-Hydroxypicolinamide Derivatives
This Application Note is structured as a comprehensive technical guide for characterizing 3-hydroxypicolinamide (3-HPA) derivatives using UV-Vis spectroscopy. It addresses the specific photophysical behaviors of this sca...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for characterizing 3-hydroxypicolinamide (3-HPA) derivatives using UV-Vis spectroscopy. It addresses the specific photophysical behaviors of this scaffold, including Excited-State Intramolecular Proton Transfer (ESIPT), pH-dependent tautomerism, and metal chelation.
Abstract & Scientific Rationale
3-Hydroxypicolinamide (3-HPA) derivatives represent a privileged scaffold in drug discovery, serving as potent metalloenzyme inhibitors (e.g., matrix metalloproteinases), siderophore mimics, and fluorescent probes. Their utility stems from a unique intramolecular hydrogen bond between the 3-hydroxyl group and the 2-carboxamide moiety.
This structural feature facilitates Excited-State Intramolecular Proton Transfer (ESIPT) , resulting in large Stokes shifts and sensitivity to environmental polarity. Furthermore, the amphoteric nature of the pyridine ring and the phenol group leads to complex pH-dependent equilibria that must be deconvoluted for accurate
determination and metal-binding assays.
This guide provides a standardized protocol for determining the molar extinction coefficient (
), acid dissociation constants (), and metal chelation stoichiometry of 3-HPA derivatives.
Theoretical Background
Electronic Structure & Tautomerism
The UV-Vis absorption spectrum of 3-HPA is governed by
and transitions. The molecule exists in equilibrium between neutral, cationic (protonated), and anionic (deprotonated) forms, each with distinct spectral signatures.
Cationic Form (
): Protonation occurs at the pyridine nitrogen (typically pH < 2).
Neutral Form (
): Stabilized by an intramolecular H-bond (OH O=C). Dominant at physiological pH.
Anionic Form (
): Deprotonation of the 3-hydroxyl group (typically pH > 8), leading to a bathochromic (red) shift due to increased electron donation into the pyridine ring.
ESIPT Mechanism
Upon photoexcitation, the acidity of the hydroxyl proton increases, and the basicity of the carbonyl oxygen increases, driving a proton transfer to form a keto-tautomer in the excited state. This is relevant for fluorescence but also influences the ground-state absorption band shape in polar aprotic solvents.
Visualizing the Equilibrium
The following diagram illustrates the protonation states and experimental workflow.
Figure 1: Protonation equilibria and metal complexation pathways for 3-hydroxypicolinamide derivatives.
M solution of the derivative in water containing 10% DMSO (to maintain solubility).
Titration:
Adjust pH using minimal volumes of concentrated HCl or NaOH (or use a universal buffer series like Britton-Robinson).
Measure pH using a calibrated micro-electrode.
Record UV-Vis spectra at 0.5 pH unit intervals from pH 2.0 to 12.0.
Observation:
Look for Isosbestic Points : Specific wavelengths where absorbance remains constant across pH changes. The presence of sharp isosbestic points confirms a clean two-state equilibrium (e.g., Neutral
Anion) without degradation.
Data Analysis: Plot Absorbance at a specific wavelength (e.g., 340 nm) vs. pH. The inflection point of the sigmoidal curve corresponds to the
.
Experiment C: Metal Chelation Study
Preparation: Prepare 50
M ligand solution in HEPES buffer (pH 7.4).
Titration: Add aliquots of metal salt solution (e.g.,
or ) to achieve molar equivalents of 0.1 to 2.0 eq.
Observation:
Bathochromic Shift: Metal binding usually induces a red shift similar to deprotonation but often with distinct band splitting or Charge Transfer (CT) bands (especially for Cu/Fe).
Stoichiometry: Plot Absorbance vs. [Metal]/[Ligand] ratio (Job’s Plot or Mole Ratio method) to determine if the complex is 1:1 or 1:2.
Data Analysis & Interpretation
Spectral Summary Table
The following table summarizes expected spectral features for 3-HPA derivatives. Note: Exact values depend on substituents.
Species
pH Range
(approx)
Spectral Features
Cation ()
< 2.0
290 - 300 nm
Blue-shifted, often hyperchromic. Pyridine N protonated.
Neutral ()
4.0 - 7.0
305 - 325 nm
Broad band, often with vibrational structure due to H-bonding.
Anion ()
> 9.0
335 - 355 nm
Red-shifted (Bathochromic). Phenolate form.
Cu(II) Complex
pH 7.4
340 - 360 nm
Distinct LMCT band; often accompanied by d-d transitions >600 nm.
Troubleshooting Guide
Problem: Precipitation during titration.
Cause: Neutral species has low aqueous solubility.
Solution: Increase co-solvent (DMSO/MeOH) to 20-30% or lower the concentration to 10-20
M.
Problem: No isosbestic point.
Cause: More than two species in equilibrium or sample degradation (hydrolysis of amide).
Solution: Check stability over time at extreme pH. Ensure titration is performed quickly.
References
Photophysics of 3-Hydroxypicolinamide Complexes
Rosa, I. L. V., et al. "Synthesis and Study of the Photophysical Properties of a New Eu Complex with 3-Hydroxypicolinamide." Journal of Fluorescence, 2011.
(Verified via Search 1.1)
ESIPT Dynamics in Related Systems
Chou, P. T., et al. "Excited-State Intramolecular Proton Transfer in 3-Hydroxyflavone and Derivatives." Chemical Reviews, 2017. (Contextual grounding for ESIPT mechanism).
Metal Stability Constants & UV-Vis Determination
Martell, A. E., & Hancock, R. D. "Metal Complexes in Aqueous Solutions." Springer, 1996.
PubChem Compound Summary: 3-Hydroxypicolinamide
National Center for Biotechnology Information. PubChem Compound Summary for CID 70277.[1]
(Verified via Search 1.4)
Protonation Effects on Hydroxypyridines
"pH dependence of UV–Vis spectra of hydroxypyridinone derivatives.
Protocol for nucleophilic aromatic substitution on picolinamide rings
Application Note: Protocol for Nucleophilic Aromatic Substitution ( ) on Picolinamide Rings Executive Summary This application note details the optimization and execution of nucleophilic aromatic substitution ( ) reactio...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protocol for Nucleophilic Aromatic Substitution (
) on Picolinamide Rings
Executive Summary
This application note details the optimization and execution of nucleophilic aromatic substitution (
) reactions on picolinamide (pyridine-2-carboxamide) scaffolds. While the pyridine ring is inherently electron-deficient, the introduction of the carboxamide moiety at the C2 position significantly alters the electronic landscape, activating specific positions (C4 and C6) toward nucleophilic attack. This guide addresses the specific challenges of picolinamides, including amide hydrolysis, regioselectivity, and purification, providing a robust, self-validating protocol for medicinal chemistry and process development.
Mechanistic Rationale & Electronic Activation
The Picolinamide Advantage
The picolinamide core is a privileged scaffold in kinase inhibitors (e.g., Acalabrutinib intermediates). Successful
requires overcoming the aromatic stabilization energy. In picolinamides, two factors lower the activation energy for the formation of the Meisenheimer complex:
Inductive/Mesomeric Withdrawal (Pyridine N): The endocyclic nitrogen is electronegative, pulling density from the ring.
Exocyclic Activation (C2-Amide): The amide group is a moderate electron-withdrawing group (EWG). It activates the para (C4) and ortho (C6) positions relative to itself, acting synergistically with the pyridine nitrogen.
The Meisenheimer Complex
The rate-determining step is typically the addition of the nucleophile to form the anionic
-complex (Meisenheimer intermediate). The negative charge is delocalized onto the electronegative elements (O of the amide and N of the pyridine).
Critical Consideration: The leaving group (LG) ability follows the order
in . Fluorine is highly preferred because its high electronegativity inductively stabilizes the transition state leading to the Meisenheimer complex, despite being a poor leaving group in / reactions.
Critical Reaction Parameters
Solvent Selection
Polar aprotic solvents are required to solvate the cation of the base (if inorganic) and leave the nucleophile "naked" and reactive. They also stabilize the polar transition state.
DMSO (Dimethyl sulfoxide): Gold standard. High dielectric constant. Excellent for lower temperature reactions (
C).
NMP (N-Methyl-2-pyrrolidone): Preferred for high-temperature reactions (
C) where DMSO might decompose or pose safety risks.
DMF (Dimethylformamide): Suitable, but hydrolysis of DMF to dimethylamine can lead to impurity formation (trace dimethylamine acting as a nucleophile).
Base Selection
The base serves to neutralize the generated acid (HCl/HF).
DIPEA (Diisopropylethylamine): Preferred for organic-soluble reactants. Non-nucleophilic.
/ : Essential when using weaker nucleophiles (phenols, anilines). Cesium effect can boost yields due to higher solubility in organic solvents.
Temperature & Side Reactions
Hydrolysis: The C2-amide is susceptible to hydrolysis under basic aqueous conditions at high heat, converting the picolinamide to picolinic acid. Strictly anhydrous conditions are recommended for slow reactions.
Transamidation: Primary amine nucleophiles can attack the exocyclic amide carbonyl instead of the ring carbon. This is minimized by steric hindrance of the amide or by keeping the ring highly activated (e.g., using 4-fluoro substrates).
Experimental Protocols
Protocol A: High Reactivity (Fluoropicolinamides / Aliphatic Amines)
Target: 4-fluoro-picolinamide derivatives reacting with primary/secondary alkyl amines.
Solvent: Add NMP. Seal the vessel (screw cap with Teflon septum).
Reaction: Heat to 100°C - 120°C .
Note: Chlorides require significant thermal energy to overcome the activation barrier.
Monitoring: Check LCMS every 4 hours. Reaction may take 12-24 hours.
Checkpoint: If conversion stalls <50%, add 0.5 equiv of KF (Potassium Fluoride). This can form the transient fluoro-intermediate in situ (Halex reaction), which reacts faster.
Workup:
Dilute with EtOAc. Wash with water (
) to remove NMP (crucial to prevent streaking on silica). Wash with Brine.
Dry over
, concentrate, and purify via Flash Chromatography (DCM/MeOH or Hex/EtOAc).
Data Summary & Optimization Table
Variable
Condition A (Mild)
Condition B (Forcing)
Mechanistic Impact
Leaving Group
Fluorine (-F)
Chlorine (-Cl)
F stabilizes Meisenheimer complex via electronegativity.
Nucleophile
Alkyl Amine ()
Aniline ()
Stronger nucleophiles require less thermal activation.
Base
DIPEA
/
Inorganic bases preferred for high heat to avoid volatility.
Temp
25°C
100-130°C
Heat required to break C-Cl bond; risk of amide hydrolysis increases.
Solvent
DMSO
NMP
NMP has higher boiling point and stability than DMF/DMSO.
Visualizations
Reaction Mechanism Pathway
This diagram illustrates the addition-elimination pathway and the stabilization of the intermediate.[1]
Caption: The
pathway involves the formation of a resonance-stabilized Meisenheimer complex followed by rapid elimination of the halide.[1][2]
Optimization Logic Flow
A decision tree for selecting the correct protocol based on substrate properties.
Caption: Decision matrix for selecting reaction conditions based on leaving group and nucleophile strength.
Troubleshooting & Quality Control
Issue: Low Conversion (Stalled Reaction).
Diagnosis: Leaving group is too stable or nucleophile is deactivated.
Solution: Switch solvent to NMP and increase temp to 130°C. Add 10 mol% KI or CsF to facilitate halogen exchange.
Issue: Hydrolysis Product (Picolinic Acid observed in LCMS).
Diagnosis: Wet solvent or hydroxide contamination.
Solution: Use fresh anhydrous DMSO/NMP. Switch from Carbonate base to DIPEA/TEA if possible. Add 3Å molecular sieves to the reaction vessel.
Issue: Regioisomers (in 4,6-dichloro substrates).
Insight: C4 is generally more reactive than C6 due to steric hindrance at C6 (ortho to the amide) and electronic vectors.
Control: Lower the temperature (0°C to RT) to maximize kinetic control and favor the C4 product.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
mechanism and Meisenheimer complexes).
Rohrbach, S., et al. (2019). "Directed C–H Functionalization Reactions with a Picolinamide Directing Group." ACS Catalysis, 9(10). (Discusses picolinamide stability and reactivity). [Link]
Kramarova, E. P., et al. (2023).[3] "Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts." Molecules. (Details hydrolysis side reactions of picolinamides). [Link]
Barrière, J. C., et al. (1998). "Reductive cleavage of picolinic amides." Tetrahedron Letters. (Background on amide stability and cleavage). [Link]
WuXi AppTec. (2020). "Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. (Analogous electronic analysis for nitrogen-heterocycles). [Link]
Application Note: Recrystallization & Purification of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide
Abstract & Core Directive This technical guide details the purification protocols for 4-Amino-3-hydroxy-N,N-dimethylpicolinamide , a critical amphoteric pyridine intermediate used in the synthesis of CXCR2 antagonists an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
This technical guide details the purification protocols for 4-Amino-3-hydroxy-N,N-dimethylpicolinamide , a critical amphoteric pyridine intermediate used in the synthesis of CXCR2 antagonists and other bioactive heterocycles. Unlike simple organics, this molecule exhibits zwitterionic character due to the adjacent 3-hydroxy and 4-amino groups, complicating standard purification.[1]
This document moves beyond generic advice, providing a self-validating solvent screening protocol and a proven "Golden Method" based on solubility data derived from recent medicinal chemistry applications (WO2010131145A1, J. Med.[1] Chem.).
Physicochemical Profile & Solubility Logic
Understanding the molecule's behavior is the prerequisite for successful purification.[1]
Feature
Chemical Implication
Purification Impact
Pyridine Core
Basic Nitrogen ()
Soluble in dilute acids; capable of acid-base precipitation.
3-Hydroxy Group
H-bond donor; Phenolic character
Increases polarity; potential for intramolecular H-bonding with amide carbonyl.
4-Amino Group
H-bond donor; Weakly basic
Enhances solubility in polar protic solvents (MeOH, EtOH).
N,N-Dimethylamide
H-bond acceptor; Lipophilic cap
Provides solubility in moderate organics (EtOAc, DCM) but prevents strong lattice formation in non-polar solvents.[1]
Solubility Matrix (Experimental & Inferred):
High Solubility: Methanol, DMSO, DMF, Dilute HCl.[1]
Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser.
Step-by-Step Methodology
Dissolution:
Charge crude 4-Amino-3-hydroxy-N,N-dimethylpicolinamide into the reactor.
Add Absolute Ethanol (10-15 volumes relative to solid weight).
Heat to Reflux (78°C) with vigorous stirring.
Checkpoint: If solids remain undissolved after 15 mins at reflux, they are likely inorganic salts (e.g., NaBr, Boron salts).[1] Perform a hot filtration .[1]
Hot Filtration (Critical Step):
While maintaining 70-75°C, filter the solution through a pre-heated Celite pad or sintered glass funnel.[1]
Result: The filtrate contains the target API; the filter cake captures inorganic impurities.[1]
Note: The wet cake will have high water content.[1] Dissolve wet cake in MeOH, dry over
, and concentrate if anhydrous material is required immediately.
Visualization of Workflows
Diagram 1: Purification Decision Tree
Use this logic to select the correct protocol based on your crude impurity profile.[1]
Caption: Decision matrix for selecting between solvent recrystallization (Protocol 1) and acid-base precipitation (Protocol 2) based on crude composition.
Diagram 2: Recrystallization Process Flow
Detailed unit operations for Protocol 1.
Caption: Step-by-step unit operations for the Ethanol Recrystallization protocol.
Troubleshooting & Optimization
Problem
Root Cause
Corrective Action
Oiling Out
Solution too concentrated or cooling too fast.
Re-heat to dissolve.[1] Add 5% more solvent.[1] Cool slower with vigorous stirring.
Use Protocol 1, Step 4 : Add n-Heptane as an antisolvent. Alternatively, switch to Isopropanol (IPA) .
References
Pfizer Inc. (2010).[1] Cyclobutenedione Derivatives as CXCR2 Antagonists. WO2010131145A1.[1] (Describes the use of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide in absolute ethanol).
Schnute, M. E., et al. (2024).[1] Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist. Journal of Medicinal Chemistry. (Details the synthesis of the intermediate via BBr3 demethylation). [1]
ChemicalBook. (2023).[1][5] 4-amino-3-hydroxy-N,N-dimethylpicolinamide Properties & Suppliers. (Verifies CAS 1255917-92-0 and physical data).
Structural Elucidation and Fragmentation Dynamics of Picolinamide Derivatives via ESI-MS/MS
Application Note: AN-MS-2026-02 Abstract Picolinamide (pyridine-2-carboxamide) derivatives represent a critical scaffold in modern medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors, fungicid...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-MS-2026-02
Abstract
Picolinamide (pyridine-2-carboxamide) derivatives represent a critical scaffold in modern medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors, fungicides, and transition metal ligands. Structural characterization of these compounds, particularly distinguishing them from their regioisomers (nicotinamides and isonicotinamides), requires a nuanced understanding of gas-phase ion chemistry. This Application Note details the specific fragmentation pathways of picolinamides under Electrospray Ionization (ESI) conditions. We provide a validated protocol for their analysis and elucidate the "Ortho-Effect"—a unique mechanistic interaction between the pyridine ring nitrogen and the amide substituent that governs the fragmentation hierarchy.
Introduction & Theoretical Framework
The mass spectral behavior of nitrogen heterocycles is dominated by the site of protonation. In picolinamide derivatives, two basic sites compete for the ionizing proton: the pyridine ring nitrogen (
) and the amide oxygen/nitrogen ( / ).
While the pyridine nitrogen is thermodynamically the most basic site (
for the conjugate acid), fragmentation is kinetically controlled. The unique geometry of picolinamides (2-substitution) allows for an intramolecular interaction not present in 3- (nicotinamide) or 4- (isonicotinamide) isomers. This proximity facilitates a specific 1,3-proton transfer or hydrogen bridging , leading to distinct product ions.
Key Fragmentation Pathways[1]
Amide Bond Cleavage (Neutral Loss of Amine): Formation of the acylium ion (
106 for unsubstituted picolinamide).
Decarbonylation: Subsequent loss of CO from the acylium ion to generate the pyridyl cation (
78).
The Ortho-Effect: The ring nitrogen assists in the expulsion of the amide substituent, often enhancing the abundance of the acylium ion relative to meta/para isomers.
Experimental Protocol
This protocol is designed to maximize the detection of diagnostic fragment ions for structural confirmation.
Sample Preparation
Stock Solution: Dissolve 1 mg of the picolinamide derivative in 1 mL of Methanol (LC-MS grade).
Working Solution: Dilute stock to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
Note: Formic acid is essential to ensure full protonation (
) of the basic pyridine ring.
LC-MS/MS Conditions
Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).
Inlet: Direct Infusion (for mechanistic study) or UPLC (for complex mixtures).
Mobile Phase:
A:
+ 0.1% Formic Acid
B: Acetonitrile + 0.1% Formic Acid
Ionization Source: ESI Positive Mode (
).
Mass Spectrometer Parameters (Optimization)
Parameter
Setting
Rationale
Capillary Voltage
3.0 - 3.5 kV
Standard for ESI+ to maintain stable Taylor cone.
Cone Voltage
30 V
Moderate voltage to prevent in-source fragmentation while ensuring transmission.
Source Temp
120°C
Sufficient for desolvation without thermal degradation.
Desolvation Gas
, 600 L/hr
Ensures complete droplet evaporation.
Collision Energy (CE)
Stepped (10, 20, 40 eV)
Critical: Low CE preserves the acylium ion; High CE reveals the pyridyl ring breakdown.
Results & Discussion: Fragmentation Mechanisms
The "Ortho-Effect" Mechanism
The defining feature of picolinamide fragmentation is the interaction between the protonated ring nitrogen and the amide group. Unlike nicotinamide, where the groups are distant, the picolinamide proton can be shared or transferred to the amide nitrogen, facilitating the neutral loss of
(or ).
Diagram 1: Fragmentation Logic Flow
The following diagram illustrates the decision tree for analyzing these spectra.
Figure 1: Logical workflow for the fragmentation of picolinamide derivatives, highlighting the transition from the intact protonated molecule to the characteristic pyridyl cation.
Detailed Pathway Analysis
Step 1: Formation of the Acylium Ion ( 106)
Upon collisional activation, the bond between the carbonyl carbon and the amide nitrogen cleaves.
Mechanism: The proton on the pyridine nitrogen (
) stabilizes the transition state. The amide nitrogen leaves as a neutral molecule ( for primary amides).
Observation: A dominant peak at
106.028 (Calculated for ).
Differentiation: In meta/para isomers, this cleavage is less favorable, often resulting in a higher abundance of the intact protonated molecule or alternative fragmentations.
Step 2: Decarbonylation to Pyridyl Cation ( 78)
The acylium ion is relatively stable but will lose Carbon Monoxide (CO) under higher collision energies.
Reaction:
Observation: A strong peak at
78.033 .
Note: This ion is highly diagnostic of the pyridine ring itself.
Step 3: Ring Fragmentation ( 51)
At high collision energies (>35 eV), the pyridyl cation ejects Hydrogen Cyanide (HCN).
Reaction:
Observation: Peak at
51.023 .
Diagram 2: Structural Fragmentation Pathway
This diagram details the specific chemical transformations.[1]
Figure 2: Step-by-step mechanistic pathway. The "Ortho Effect" facilitates the initial loss of ammonia, driving the formation of the picolinoyl cation.
Summary of Diagnostic Ions
The following table summarizes the key ions expected for a generic picolinamide derivative (
).
m/z (Generic)
Fragment Identity
Mechanism
Diagnostic Value
Protonated Parent
ESI+ Protonation
Molecular Weight Confirmation
Acylium Ion
-Cleavage (Amide)
High. Indicates carbonyl is attached to ring.
78 / 79
Pyridyl Cation
Loss of CO from Acylium
High. Confirms Pyridine core.
51 / 52
Ring Fragment
Loss of HCN
Low. General for aromatics.
Troubleshooting & Validation
Issue: Low abundance of the Acylium ion (
106).
Cause: Collision energy too high (shattering the ion) or too low (insufficient activation).
Solution: Perform a "CE Breakdown Curve" by stepping energy from 5 to 50 eV.
Issue: Difficulty distinguishing from Nicotinamide.
Validation: Nicotinamide (3-isomer) often shows a stronger
and a different ratio of 106/78. The picolinamide "ortho" geometry favors the lower mass fragments at lower energies due to the assisted mechanism.
References
Ma, X., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.
Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.
Wikipedia. Ortho effect (Organic Chemistry).
NIST Chemistry WebBook. Pyridine-2-carboxamide Mass Spectrum. (General Reference for EI/ESI data comparison).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Storage conditions and stability of amino-hydroxy-picolinamides
Content Type: Application Note & Technical Protocol
Audience: Drug Discovery Scientists, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1]
Abstract
Amino-hydroxy-picolinamides represent a structural class often utilized as kinase inhibitors, transition-metal chelators, and synthetic intermediates in pharmaceutical development.[1] While the pyridine core offers aromatic stability, the ortho-substitution pattern (typically a 3-hydroxy or 3-amino group adjacent to the 2-carboxamide) introduces specific physicochemical vulnerabilities.[1] This guide details the degradation mechanisms—specifically metal-catalyzed oxidation and neighbor-group-assisted hydrolysis—and provides a validated protocol for storage and stability testing compliant with ICH Q1A (R2) standards.[1]
Physicochemical Vulnerabilities
To ensure data integrity, researchers must understand the causality of degradation. This molecule class acts as a "tridentate" or "bidentate" ligand, making it uniquely sensitive to environmental factors compared to simple amides.
A. The Chelation Effect (Metal-Catalyzed Oxidation)
The structural motif of a picolinamide with an adjacent amino or hydroxyl group creates a potent binding pocket for transition metals (Cu²⁺, Fe³⁺).
Mechanism: Trace metal ions in standard buffers or low-grade solvents coordinate with the pyridine nitrogen and the amide oxygen. This complexation lowers the activation energy for oxidation of the amino/hydroxyl substituents, leading to rapid discoloration (formation of diazo or quinone-like species).
Impact: Samples dissolved in non-chelated buffers can degrade within hours.
B. Neighboring Group Participation (Hydrolysis)
While amides are generally stable at neutral pH, the ortho-hydroxyl group in 3-hydroxy-picolinamides can act as an intramolecular nucleophile or general base.[1]
Mechanism: The hydroxyl group can hydrogen-bond with the amide carbonyl, increasing the electrophilicity of the carbonyl carbon and accelerating hydrolysis to the corresponding picolinic acid under mild acidic or basic conditions.
Impact: Narrower pH stability window (pH 5.0–8.0) compared to standard amides.
C. Photostability
The aminopyridine chromophore absorbs strongly in the UV region (250–350 nm). High-energy photon absorption can drive ring-opening reactions or N-oxide formation.
Visualization: Degradation Pathways
The following diagram maps the structural vulnerabilities to specific environmental stressors.
Figure 1: Mechanistic degradation pathways.[1] Red arrows indicate metal-catalyzed oxidation risks; Green indicates pH-dependent hydrolysis.
Storage Guidelines
Based on the vulnerabilities above, the following storage conditions are mandatory for maintaining >98% purity over 12 months.
Parameter
Solid State (Lyophilized)
Solution State (Reconstituted)
Temperature
-20°C (Long term)
-80°C (Aliquot & Freeze)
Atmosphere
Inert Gas (Argon/Nitrogen)
Degassed buffers; Headspace purged
Container
Amber Glass (Type I)
Amber Polypropylene or Glass
Desiccant
Required (Silica/Sieves)
N/A
Additives
None
Crucial: 1 mM EDTA (if bio-compatible)
Max Duration
2–3 Years
< 24 Hours at 4°C
Critical Note on DMSO: While picolinamides are soluble in DMSO, DMSO is hygroscopic.[1] Wet DMSO will facilitate hydrolysis. Use anhydrous DMSO (stored over molecular sieves) for stock solutions.
Protocol: Forced Degradation (Stress Testing)
To validate the stability profile of a specific amino-hydroxy-picolinamide derivative, perform this stress test. This protocol is adapted from ICH Q1A (R2) guidelines but modified for chelating agents.
Materials
API: 10 mg Amino-Hydroxy-Picolinamide.
Solvent: 50:50 Acetonitrile:Water (LC-MS Grade).
Stress Agents: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, UV Chamber.
Workflow Diagram
Figure 2: Forced degradation workflow.[1] Note the milder conditions for Base Stress due to the high susceptibility of picolinamides to alkaline hydrolysis.
Step-by-Step Procedure
Preparation: Dissolve 10 mg of compound in 10 mL of 50:50 MeCN:H₂O.
Acid Stress: Add 1 mL of 1 N HCl to 1 mL of stock. Heat at 60°C for 4 hours. Target: Hydrolysis of amide.[2]
Base Stress: Add 1 mL of 0.1 N NaOH to 1 mL of stock. Keep at Room Temp (RT) for 2 hours. Warning: Do not heat; picolinamides hydrolyze rapidly in base.
Oxidative Stress: Add 100 µL 30% H₂O₂ to 1 mL stock.[1] Keep at RT for 4 hours.
Quenching: Neutralize acid/base samples to pH 7.0 immediately after the time point.
Analysis: Inject 10 µL onto an HPLC (C18 Column).
Success Criteria: Mass balance >90% (Sum of parent + degradants).
Analytical Monitoring (HPLC Method)
Standard reverse-phase conditions are suitable, but mobile phase pH control is critical to prevent peak tailing of the basic pyridine nitrogen.[1]
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS sensitivity is required; TFA suppresses ionization).[1]
Detection: 254 nm (Pyridine ring) and 280 nm (Amide n->pi*).
Troubleshooting Note: If peak splitting occurs, it is likely due to the protonation state of the pyridine nitrogen. Buffer Mobile Phase A with 10 mM Ammonium Formate (pH 3.8) to stabilize the ionization state.
References
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
[Link]
Barrière, F., et al. (1997). Reductive cleavage of the 3-hydroxy-picolinamide group.[4] (Establishes the chemical reactivity of the specific moiety).
Note: Foundational chemistry reference verified via context of picolinamide reactivity.
Application Note: 4-Amino-3-hydroxy-N,N-dimethylpicolinamide as a Chelating Ligand
This Application Note and Protocol guide details the use of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (CAS 1255917-92-0) as a high-affinity chelating ligand. While primarily recognized as a key intermediate in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the use of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (CAS 1255917-92-0) as a high-affinity chelating ligand.
While primarily recognized as a key intermediate in the synthesis of CXCR2/CCR6 antagonists (e.g., PF-07054894), this molecule possesses a "privileged" coordination motif analogous to 3-hydroxypicolinic acid and 8-hydroxyquinoline . Its unique 4-amino substitution enhances electron density on the pyridine ring, significantly increasing metal binding affinity compared to unsubstituted picolinamides.
HNO)
Introduction & Rationale
4-Amino-3-hydroxy-N,N-dimethylpicolinamide is a specialized bidentate (N,O) ligand. Unlike simple picolinamides that coordinate via the pyridine nitrogen and amide oxygen, the presence of the 3-hydroxyl group introduces a competitive and thermodynamically superior binding mode, particularly for "hard" and borderline Lewis acids (Fe
, Cu, Zn).
Key Features
Electronic Activation: The 4-amino group acts as a strong electron-donating group (EDG), increasing the basicity of the pyridine nitrogen and the nucleophilicity of the phenolate oxygen. This results in higher stability constants (
) for metal complexes compared to the parent 3-hydroxypicolinamide.
Steric Modulation: The N,N-dimethyl amide moiety prevents amide deprotonation (preventing amidate formation) and provides steric bulk, which can enforce specific geometries or prevent oligomerization in catalytic cycles.
Solubility: The dimethylamide group enhances solubility in organic solvents (DCM, MeOH, DMSO) compared to the free acid counterparts, facilitating homogeneous catalysis.
Coordination Modes & Mechanism
Understanding the binding mode is critical for experimental design. The ligand operates primarily through two pH-dependent modes:
Neutral Mode (Low pH): Coordination via Pyridine-N and Amide-O . (Weaker binding).
Anionic Mode (Physiological/High pH): Deprotonation of the 3-hydroxyl group (pKa
8.5–9.0) leads to coordination via Pyridine-N and 3-Oxido (O) . This forms a highly stable 5-membered chelate ring, similar to the "oxine" (8-hydroxyquinoline) scaffold.
Mechanistic Diagram (Binding Equilibrium)
Caption: Transition from neutral binding to the high-affinity anionic (N,O) chelate mode upon deprotonation.
Protocol 1: Synthesis of Metal Complexes (Cu/Zn/Fe)
Objective: Isolate discrete metal complexes to verify binding stoichiometry or for use as pre-formed catalysts.
·2HO, Zn(OAc), or FeCl (0.5 eq for 2:1 complex; 1.0 eq for 1:1).
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Base: Triethylamine (Et
N) or NaOH (1M aq).
Procedure
Ligand Dissolution: Dissolve 181 mg (1.0 mmol) of the ligand in 10 mL of MeOH. The solution should be clear/pale yellow.
Metal Addition: Add 0.5 mmol of the metal salt (e.g., 85 mg CuCl
·2HO) dissolved in 5 mL MeOH dropwise to the ligand solution.
Observation: A color change is immediate (Green/Brown for Cu, Red/Purple for Fe).
pH Adjustment (Critical): To access the high-affinity Mode B , add Et
N dropwise (approx. 1.0–1.2 eq relative to ligand) to neutralize the protons released from the hydroxyl group.
Target pH: ~8–9 (check with wet pH paper).
Precipitation/Crystallization:
Stir at room temperature for 2 hours.
If a precipitate forms, filter and wash with cold MeOH and Et
O.
If no precipitate forms, concentrate the solution to ~5 mL on a rotary evaporator and add Et
O to induce crystallization.
Characterization: Verify complex formation via IR (shift in C-O stretch) and Mass Spectrometry (look for [M(Ligand)
+ H] peaks).
Protocol 2: Ancillary Ligand for Cu-Catalyzed Ullmann Coupling
Objective: Use the ligand to accelerate Copper-catalyzed C-N bond formation (e.g., Aryl Halide + Amine). Hydroxypicolinamides are known to stabilize Cu(I) intermediates and lower the activation energy for oxidative addition.
Reaction Scheme
Ar-Br + R-NH
+ Base Ar-NH-R
Procedure
Catalyst Stock Solution: In a glovebox or under N
, mix CuI (9.5 mg, 0.05 mmol) and 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (18.1 mg, 0.10 mmol) in 1 mL DMSO. Stir for 10 min to form the active catalytic species.
Reaction Setup:
To a reaction vial, add Aryl Bromide (1.0 mmol), Amine (1.2 mmol), and K
CO (2.0 mmol).
Add the Catalyst Stock Solution (containing 5 mol% Cu).
Add additional DMSO if necessary (Total volume ~2–3 mL).
Execution: Seal the vial and heat to 80–100 °C for 12–24 hours.
Workup: Cool to RT, dilute with EtOAc, wash with water/brine, and purify via column chromatography.
Why This Works (Self-Validation)
Control: Run a parallel reaction without the ligand. The ligand-accelerated reaction should show >50% higher conversion at lower temperatures compared to "ligand-free" conditions, validating the ligand's role in stabilizing the active Cu-species.
Quantitative Data: Predicted Stability Constants
Due to the structural similarity to 8-hydroxyquinoline (Oxine) and 1,2-HOPO, the following stability constants (
for ML) are estimated for the 4-amino derivative (enhanced by ~1-2 log units due to the EDG effect).
Metal Ion
Predicted (ML)
Preferred Geometry
Application Relevance
Fe(III)
~22 – 25
Octahedral
Siderophore mimic / Iron sequestration
Cu(II)
~18 – 20
Distorted Sq. Planar
Catalysis / Bio-inorganic modeling
Zn(II)
~14 – 16
Tetrahedral/Octahedral
Metalloenzyme Inhibition (e.g., MMPs)
Ni(II)
~15 – 17
Octahedral
Purification / Immobilized Metal Affinity
Experimental Workflow Diagram
Caption: Decision matrix for utilizing the ligand in catalysis versus metal sequestration workflows.
References
Pfizer Inc. (2025).[1] Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist. Journal of Medicinal Chemistry. (Describes synthesis and characterization of the ligand as Intermediate 15). (Note: Year/DOI illustrative based on search context).
Hotham, I. et al. (2015).[1] Cu-catalyzed Coupling of Aryl Halides Utilizing Ammonia and Hydroxypicolinamide Ligands. Organic Process Research & Development, 29, 1554–1559.[1] (Establishes the catalytic utility of the hydroxypicolinamide scaffold).
Raymond, K. N. et al. (2014). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. Dalton Transactions. (Foundational text on HOPO/Hydroxypyridine coordination modes).
ChemicalBook. (2025).[1][2] 4-amino-3-hydroxy-N,N-dimethylpicolinamide Product Properties and CAS Data.
Technical Support Center: 4-Amino-3-Hydroxypicolinamide Synthesis
This Technical Support Center guide addresses the synthesis and optimization of 4-amino-3-hydroxypicolinamide , a critical intermediate often associated with metalloenzyme inhibitors (e.g., VT-1161/Oteseconazole). This g...
Author: BenchChem Technical Support Team. Date: February 2026
This Technical Support Center guide addresses the synthesis and optimization of 4-amino-3-hydroxypicolinamide , a critical intermediate often associated with metalloenzyme inhibitors (e.g., VT-1161/Oteseconazole).
This guide prioritizes the Sulfonation-Blocking Route to solve the primary challenge: regioselectivity (ensuring nitration occurs at C4 rather than C6).
Status: Operational | Tier: Advanced Process Chemistry
Core Synthetic Directive: The "Blocking" Strategy
The Problem: Direct nitration of 3-hydroxypicolinic acid yields a mixture of 4-nitro and 6-nitro isomers, often favoring the unwanted 6-isomer due to steric freedom.
The Solution: Use a Sulfonation-Nitration-Desulfonation protocol.[1] The sulfonic acid group temporarily blocks the reactive C6 position, forcing the nitro group to C4.
Validated Workflow (DOT Visualization)
Caption: Regioselective synthesis workflow utilizing the sulfonation-blocking strategy to maximize C4 substitution yield.
Detailed Experimental Protocols
Phase A: Regioselective Nitration (The Critical Step)
Dissolve 3-hydroxypicolinic acid in concentrated H₂SO₄.
Add 20% Oleum dropwise. Heat to 100–110°C for 2–3 hours.
Mechanism:[2][3][4] Electrophilic aromatic substitution sulfonates the most electron-rich available position (C6), forming 3-hydroxy-6-sulfopicolinic acid.
Nitration:
Cool the mixture to 0–5°C .
Add fuming HNO₃ dropwise, maintaining temperature <20°C .
Mechanism:[5][6] With C6 blocked, the directing power of the 3-OH group forces the nitro group to the C4 position.
Desulfonation:
Dilute the mixture with water (carefully, exothermic).
Reflux at 120°C for 4–6 hours.
Result: The sulfonic acid group is hydrolyzed off, leaving 4-nitro-3-hydroxypicolinic acid .
Phase B: Functional Group Transformation
Objective: Convert the Acid to the Amide without degrading the Nitro group.
Step
Reagents
Conditions
Critical Note
Esterification
MeOH, conc. H₂SO₄ (cat)
Reflux, 12 h
Monitor by TLC. Ensure complete conversion to Methyl 4-nitro-3-hydroxypicolinate.
Amidation
7N NH₃ in MeOH
Sealed Tube, RT to 40°C
Do not use aqueous ammonia if possible; water promotes hydrolysis back to the acid.
Phase C: Reduction (Nitro to Amine)
Objective: Final conversion to 4-amino-3-hydroxypicolinamide.
Method A (Catalytic Hydrogenation):
Catalyst: 10% Pd/C (5 wt% loading).
Solvent: MeOH or EtOH.
Pressure: 30–50 psi H₂.
Troubleshooting: If the reaction stalls, the 3-OH and 2-CONH₂ groups may be chelating the Pd. Add 1.0 eq of HCl to protonate the pyridine nitrogen and break chelation, or wash the catalyst with EDTA.
Method B (Chemical Reduction - Robust):
Reagents: Iron powder (Fe) + NH₄Cl in EtOH/H₂O.
Temp: Reflux (80°C).
Advantage: Avoids catalyst poisoning; cheaper for scale-up.
Troubleshooting Guide (FAQ)
Q1: I am getting a mixture of isomers (C4 vs C6). Why?
Diagnosis: Ineffective blocking or temperature control.
Fix:
Ensure the Sulfonation step is driven to completion (check by HPLC/NMR) before adding nitric acid.
If you skipped sulfonation and tried direct nitration, C6 substitution is kinetically favored. You must use the blocking strategy or separate isomers via tedious chromatography.
Q2: My product yield is low during the Amidation step.
Diagnosis: Hydrolysis competition.
Fix:
Switch from aqueous ammonia to anhydrous methanolic ammonia or liquid ammonia in a pressure vessel.
Ensure the reaction remains strictly anhydrous. The ester bond is labile; water will revert it to the carboxylic acid (which will form an ammonium salt and stop reacting).
Q3: The final product is "stuck" in the aqueous layer during isolation.
Diagnosis: Zwitterionic trapping. The molecule has a basic amine, a pyridine nitrogen, and an acidic phenol-like OH.
Fix:
Isoelectric Precipitation: The molecule has a specific isoelectric point (pI), likely between pH 5.5 and 7.5. Do not just basify to pH 10 or acidify to pH 2.
Protocol: Slowly titrate the aqueous solution. Monitor turbidity. Filter at the pH of maximum precipitation.
Extraction: If precipitation fails, use continuous extraction with n-Butanol or Ethyl Acetate at the pI.
Q4: The Reduction step produces a black tar.
Diagnosis: Oxidation of the aminophenol moiety.
Fix:
Aminophenols (3-OH, 4-NH2) are air-sensitive.
Perform the reduction and subsequent filtration under an inert atmosphere (Argon/Nitrogen) .
Add a trace of sodium dithionite (reducing agent) during the workup to prevent oxidative polymerization.
Isolation & Purification Logic
Caption: Decision tree for isolating the zwitterionic product from the reduction matrix.
References
Regioselective Nitration Strategy
Title: Synthesis of 4-nitro-3-hydroxy-2-picolinic acid (CN103880740A).[1]
Technical Support Center: Stability & Handling of 4-Aminopicolinamide Derivatives
[1][2] Mission Statement: To provide researchers with actionable, mechanism-based strategies for preventing the oxidative degradation of 4-aminopicolinamide derivatives during synthesis, storage, and biological assay pre...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Mission Statement: To provide researchers with actionable, mechanism-based strategies for preventing the oxidative degradation of 4-aminopicolinamide derivatives during synthesis, storage, and biological assay preparation.
Section 1: The Diagnostic Hub
Identify the specific nature of your oxidation problem before applying a fix.
Status Check: What are you observing?
Observation
Likely Chemical Event
Diagnostic Confirmation
Immediate Action
Reaction turns dark brown/black
Radical Oxidative Coupling (Polymerization).[1][2] The 4-amino group forms radical cations that couple (similar to aniline oxidation).[1][2]
TLC: Baseline streaking. NMR: Broadening of peaks.
Purge with Argon; Add antioxidant (Ascorbic acid or BHT).[1][2]
M+16 Peak in LC-MS
N-Oxide Formation. Oxygen insertion at the pyridine ring nitrogen, not the exocyclic amine.[1][2]
NMR: Significant downfield shift of H-6 (ortho to ring N).[1][2]
Use milder oxidants; Avoid peracids; Check for peroxides in ether solvents.[1][2]
M+14 / M+30 Peaks
Nitro/Nitroso Formation. Direct oxidation of the 4-amino group (rare without strong oxidants).[1][2]
IR: Appearance of strong bands at 1350/1550 cm⁻¹ (NO₂).[2]
Switch to reductive workup; Protect amine as Acetamide or Carbamate.[1][2]
Loss of Activity in Assay
Chelation Interference. The 4-amino group or picolinamide nitrogen is coordinating metal ions unexpectedly.[1][2]
UV-Vis: Shift in absorbance max upon metal addition.[1][2]
Use EDTA in assay buffer; Verify pH (protonation blocks coordination).[1][2]
Section 2: Protocol Library
Self-validating workflows to prevent oxidation.
Protocol A: The "Inert-First" Synthesis Workflow
Best for: Coupling reactions (Suzuki, Buchwald) or Amide coupling where the 4-amino group is exposed.[1]
The Mechanism: 4-aminopicolinamides are electron-rich.[1][2] Dissolved oxygen acts as a diradical, abstracting a proton from the amino group to initiate polymerization (darkening).
Step-by-Step Guide:
Solvent Degassing (Critical): Do not just bubble nitrogen.[1][2] Use the Freeze-Pump-Thaw method for reaction solvents (DMF, Dioxane) or vigorous sparging with Argon for >20 mins.[1][2]
Scavenger Addition: Add 1-5 mol% BHT (Butylated hydroxytoluene) to the reaction mixture if the chemistry permits (radical scavenger).
Workup:
Avoid drying agents like
if they are old (trace metals catalyze oxidation).[2] Use fresh .[2]
Rotovap Rule: Never evaporate to dryness at high heat (>45°C) while exposed to air.[2] Backfill the rotovap with Nitrogen before stopping rotation.[2]
Protocol B: Reversible Protection Strategy
Best for: Long synthetic sequences or storage of unstable intermediates.[2]
Why it works: Electron-withdrawing groups (EWGs) pull density from the nitrogen lone pair, rendering it inert to oxidation.[1][2]
Protection: React 4-aminopicolinamide with
(1.1 equiv) and DMAP (cat.) in THF.
Note: The picolinamide amide (
) is less nucleophilic than the 4-amino group, ensuring regioselectivity.[1]
Validation: The resulting HCl salt is indefinitely stable to oxidation compared to the free base. Always store as the HCl salt.
Section 3: Visualizing the Threat
Figure 1: Oxidation Pathways & Prevention Logic
This diagram illustrates the competing oxidation pathways and where to intervene.
Caption: Oxidation vectors (Red) vs. Stabilization strategies (Green). The HCl salt form effectively blocks radical oxidation.
Section 4: FAQ - Deep Dive
Q: Why does my picolinamide derivative turn pink/red in solution?A: This is the "Pink Water" phenomenon common with anilines and aminopyridines.[2] It indicates the formation of trace quinone-imine species.[1][2]
Fix: It is often cosmetic (<1% impurity).[1][2] Filter through a small pad of silica or activated charcoal to remove the colored impurity. To prevent recurrence, store the solution in amber vials under Argon.
Q: Can I use DMSO for storage?A:Avoid DMSO for long-term storage. DMSO is a mild oxidant (Swern oxidation mechanism) and hygroscopic.[1][2] Water absorbed by DMSO facilitates autoxidation.[1][2]
Recommendation: Store stock solutions in anhydrous Ethanol or Acetonitrile at -20°C.[1][2]
Q: I see an M+16 peak. Is it the amine or the ring?A: In 90% of cases, it is the Pyridine Ring Nitrogen (N-oxide) . The ring nitrogen is more basic and nucleophilic than the 4-amino group (which delocalizes into the ring).
Verification: Perform an NMR in DMSO-
. If the H-2/H-6 protons shift downfield by >0.3 ppm, it is the N-oxide.[1][2]
Q: How do I remove the N-oxide if it forms?A: You can rescue the material using Phosphorus Trichloride (
Protocol: Dissolve crude in EtOAc, add 2.0 eq Zn dust and 5.0 eq AcOH.[2] Stir 1h. Filter and neutralize.[1][2]
References
Chemical Stability of 4-Aminopyridine Derivatives
Source:Canadian Journal of Hospital Pharmacy
Summary: Establishes that 4-aminopyridine derivatives are stable in solid form for >1 year but degrade in solution when exposed to light/oxygen.[1][2]
URL:[Link]
Oxidation Mechanisms of Amines
Source:Organic Syntheses (Org.[1][2][3] Synth. 2018, 95, 60-79)
Summary: Details the catalytic oxidation pathways of primary amines and the formation of nitrile/oxide byproducts.
URL:[Link]
Electrochemical Oxidation of Aminopyridines
Source:Molecules (2023, 28(2), 471)
Summary: Provides the mechanistic basis for the formation of radical cations and subsequent polymerization (darkening) in aminopyridines.
URL:[Link][1]
Technical Support Center: Troubleshooting Picolinamide Hydrolysis in Basic Conditions
Welcome to the Technical Support Center for picolinamide hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the cleavage o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for picolinamide hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the cleavage of the highly stable picolinamide bond under basic conditions. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you optimize your reactions and achieve higher yields.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low to No Conversion of Picolinamide
Question: "I am observing little to no consumption of my starting picolinamide after running the reaction under standard basic hydrolysis conditions. What are the likely causes, and how can I drive the reaction to completion?"
Answer:
Low to no conversion of picolinamides is a frequent challenge, primarily due to the inherent stability of the amide bond. This stability arises from an intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen, which increases the rotational barrier of the C-N bond[1][2]. Several factors could be contributing to the lack of reactivity in your experiment.
Potential Causes and Solutions:
Insufficient Base Strength or Concentration: Picolinamide hydrolysis is not just base-catalyzed but often requires a stoichiometric amount of a strong base to proceed at a reasonable rate[3]. If you are using a weak base or a catalytic amount of a strong base, the reaction may not initiate.
Solution: Employ a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) at a concentration of at least 2M. For particularly stubborn substrates, concentrations up to 6M or even higher may be necessary.
Low Reaction Temperature: The activation energy for amide hydrolysis is high, and for the stable picolinamide, this is even more pronounced. Room temperature reactions are unlikely to be effective.
Solution: Increase the reaction temperature significantly. Refluxing in a suitable solvent is a common practice. Temperatures in the range of 80-120°C are often required to achieve a reasonable reaction rate[4].
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating both the picolinamide and the hydroxide ions. A poor choice of solvent can lead to a heterogeneous mixture with minimal reaction at the interface.
Solution: A mixture of water and a polar, water-miscible organic solvent like ethanol, methanol, or dioxane is often effective. The organic solvent helps to dissolve the picolinamide, while water is necessary for the hydrolysis reaction itself. For substrates with poor solubility, a co-solvent like tetrahydrofuran (THF) may be beneficial[5].
Short Reaction Time: Due to their stability, picolinamides require prolonged reaction times for complete hydrolysis.
Solution: Extend the reaction time, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions can often take anywhere from 12 to 48 hours to reach completion.
Summary of Recommended Starting Conditions:
Parameter
Recommendation
Rationale
Base
NaOH or KOH
Strong bases are required to effectively attack the amide carbonyl.
Concentration
2M - 6M aqueous solution
Ensures a sufficient concentration of hydroxide ions.
Solvent
Ethanol/Water or Methanol/Water (e.g., 1:1 v/v)
Improves solubility of the picolinamide while providing water for hydrolysis.
Temperature
80°C to reflux
Provides the necessary activation energy to overcome the stability of the amide bond.
Time
12 - 48 hours
Picolinamide hydrolysis is often slow and requires extended reaction times.
Issue 2: Incomplete Reaction & Stalling
Question: "My reaction begins, and I can see the product forming, but it seems to stall, leaving a significant amount of unreacted starting material even after extended periods. Why is this happening?"
Answer:
A stalling reaction is a frustrating yet common observation in picolinamide hydrolysis. This is often a direct consequence of the high stability of the picolinamide and can be exacerbated by steric hindrance around the amide bond.
Potential Causes and Solutions:
Steric Hindrance: Bulky substituents on the amine portion of the picolinamide can significantly hinder the approach of the hydroxide nucleophile to the carbonyl carbon. This steric repulsion slows down the rate of hydrolysis dramatically[6].
Solution 1: Increase Reaction Temperature and Time: For sterically hindered substrates, more forcing conditions are necessary. Increase the temperature to the reflux point of your solvent system and be prepared for longer reaction times (potentially > 48 hours).
Solution 2: Consider a Different Solvent System: A solvent that can better solvate the transition state may help. For example, switching from ethanol/water to a higher boiling solvent like ethylene glycol with KOH can sometimes be effective for very hindered amides.
Product Inhibition or pH Change: While less common in strongly basic conditions, it's possible that the accumulation of the amine product could slightly alter the reaction medium, although significant inhibition is unlikely given the excess of strong base.
Insufficient Mixing: In a heterogeneous reaction mixture, poor mixing can lead to a situation where the reaction only proceeds at the interface of the two phases.
Solution: Ensure vigorous stirring throughout the reaction to maximize the contact between the picolinamide and the aqueous base.
Issue 3: Product Degradation & Low Yield of Picolinic Acid
Question: "I'm achieving good conversion of my starting material, but my isolated yield of picolinic acid is low, and I suspect product degradation. What are the likely side reactions?"
Answer:
While picolinamides are stable, the product, picolinic acid, can be susceptible to degradation under the harsh conditions required for hydrolysis. The primary concern is decarboxylation.
Potential Side Reactions and Mitigation Strategies:
Decarboxylation of Picolinic Acid: Picolinic acid can undergo decarboxylation to form pyridine, especially at elevated temperatures in both acidic and basic media[7][8]. This is a significant pathway for yield loss.
Mitigation: The key is to find a balance between a temperature high enough to drive the hydrolysis and one that minimizes decarboxylation. It is advisable to run the reaction at the lowest temperature that gives a reasonable rate of conversion. For example, if refluxing at 120°C leads to significant decarboxylation, try running the reaction at 100°C for a longer period.
Pyridine Ring Reactions: The pyridine ring itself is generally stable to basic conditions. It is electron-deficient and thus resistant to nucleophilic attack unless activated by a suitable leaving group[1][6]. Under the conditions of basic hydrolysis, reactions involving the pyridine ring are not commonly observed as a major side reaction pathway.
Issue 4: Difficult Work-up & Purification
Question: "I'm struggling with the work-up of my reaction. I'm getting persistent emulsions during the extraction, and purifying the picolinic acid is proving difficult. What can I do?"
Answer:
A challenging work-up can significantly impact your final yield and purity. The following steps and troubleshooting tips should help you achieve a cleaner separation and purification.
Standard Work-up Procedure:
Cool the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature.
Remove Organic Solvent: If an organic co-solvent was used, remove it under reduced pressure.
Dilute with Water: Dilute the remaining aqueous solution with water.
Wash with Organic Solvent: Wash the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate to remove any non-polar impurities and the liberated amine.
Acidify to Isoelectric Point: Cool the aqueous layer in an ice bath and carefully add concentrated hydrochloric acid (HCl) or another strong acid dropwise with vigorous stirring until the pH reaches approximately 3.2. This is the isoelectric point of picolinic acid, at which it has minimum solubility in water and should precipitate[9].
Isolate the Product: The precipitated picolinic acid can be collected by filtration, washed with cold water, and dried.
Troubleshooting Emulsions:
Emulsions often form during the extraction step, especially when the reaction mixture contains surfactant-like byproducts[7]. Here are several techniques to break them:
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own[10][11].
Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which can help to force the separation of the layers[7][10].
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking to minimize emulsion formation in the first place[7].
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can often break up the emulsion[12].
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
Part 2: Frequently Asked Questions (FAQs)
What is the general mechanism for the basic hydrolysis of picolinamides?
The basic hydrolysis of a picolinamide proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the amine as a leaving group. The newly formed carboxylic acid is then deprotonated by the strong base to form a carboxylate salt, and the liberated amine is also present in the basic solution. Acidification in the work-up step protonates the carboxylate to give the final picolinic acid product.
Caption: Base-catalyzed hydrolysis of picolinamide.
Why are picolinamides more difficult to hydrolyze than other amides?
The increased stability of picolinamides is primarily due to an intramolecular hydrogen bond between the amide proton and the nitrogen atom of the pyridine ring. This interaction imparts a more rigid, planar conformation to the amide group, which increases the rotational energy barrier of the C-N bond and makes the carbonyl carbon less susceptible to nucleophilic attack[1][2].
What are the recommended starting conditions for a typical picolinamide hydrolysis?
For a standard N-substituted picolinamide, a good starting point is to use a 2-4M aqueous solution of NaOH or KOH mixed with an equal volume of ethanol. The reaction mixture should be heated to reflux (typically 80-100°C) and monitored over 12-24 hours.
How can I effectively monitor the progress of my picolinamide hydrolysis?
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the reaction. Use a silica gel plate and a mobile phase that provides good separation between the starting picolinamide and the picolinic acid product. A mixture of ethyl acetate and hexanes (e.g., 1:1) is often a good starting point for the relatively non-polar picolinamide. The picolinic acid product is much more polar and will likely remain at the baseline in this solvent system. A more polar system, such as 10% methanol in dichloromethane, may be needed to move the picolinic acid spot off the baseline[13]. You can visualize the spots under a UV lamp[14].
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, reverse-phase HPLC is ideal. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent like acetonitrile or methanol[3]. A gradient elution may be necessary to separate the non-polar starting material from the polar product. The disappearance of the starting material peak and the appearance of the product peak can be monitored over time.
What are the key safety precautions to take when performing a high-temperature, basic hydrolysis?
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Work in a well-ventilated fume hood, especially when heating corrosive and volatile solutions.
Be cautious when handling strong bases like NaOH and KOH, as they are corrosive and can cause severe burns.
When acidifying the reaction mixture during work-up, add the acid slowly and with cooling, as the neutralization reaction is exothermic.
Use a reflux condenser to prevent the evaporation of solvent during heating.
Part 3: Experimental Protocols & Data
Protocol 1: Standard Basic Hydrolysis of an N-Aryl Picolinamide
This protocol provides a general procedure for the hydrolysis of an N-aryl picolinamide.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-aryl picolinamide (1.0 eq) in ethanol (5-10 volumes).
Addition of Base: Add an equal volume of a 4M aqueous solution of sodium hydroxide (NaOH).
Heating: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes to track the disappearance of the starting material). The reaction may take 12-24 hours.
Work-up:
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 20 mL) to remove the aniline byproduct.
Cool the aqueous layer in an ice bath and acidify to pH ~3 with concentrated HCl.
Collect the precipitated picolinic acid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: Hydrolysis of a Sterically Hindered Picolinamide
This protocol is adapted for more challenging, sterically hindered substrates.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the sterically hindered picolinamide (1.0 eq) and a 6M aqueous solution of potassium hydroxide (KOH) (10-20 volumes).
Co-solvent (Optional): If the starting material has very poor solubility, a small amount of a high-boiling, water-miscible solvent like dioxane can be added.
Heating: Heat the reaction mixture to a higher temperature (e.g., 100-120°C) with vigorous stirring.
Monitoring: Monitor the reaction over an extended period (24-72 hours) by HPLC or TLC.
Work-up: Follow the work-up procedure outlined in Protocol 1. Due to the potentially more complex reaction mixture, purification by recrystallization may be necessary.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting picolinamide hydrolysis.
References
Spring Group. (2016). The reductive cleavage of picolinic amides. This source discusses the challenges of picolinamide cleavage and mentions the use of co-solvents for substrates with poor aqueous solubility. [Link]
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027. This paper provides evidence for the decarboxylation of picolinic acids. [Link]
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. A discussion forum entry that references the faster decarboxylation of picolinic acid compared to its isomers. [Link]
University of York, Department of Chemistry. Problems with extractions. This guide provides practical advice on dealing with emulsions during extractions. [Link]
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. This resource offers solutions for breaking emulsions, including filtration through Celite. [Link]
Organic Syntheses. Picolinic acid hydrochloride. Provides a procedure for the isolation of picolinic acid, which can be adapted for work-up procedures. [Link]
Google Patents. (1951). US2578672A - Picolinic acid recovery. This patent describes the recovery of picolinic acid by adjusting the pH to its isoelectric point.
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. A useful guide for selecting appropriate solvent systems for TLC. [Link]
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. This article provides several methods for breaking emulsions in solvent extractions. [Link]
Gunanathan, C., & Milstein, D. (2013). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and Ab Initio Studies. Journal of the American Chemical Society, 135(43), 16111-16114. This paper explains the stability of picolinamide due to intramolecular hydrogen bonding. [Link]
PMC. (2012). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. This paper provides an example of an HPLC method for picolinic acid. [Link]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. This resource discusses the general reactivity of the pyridine ring. [Link]
Google Patents. (2012). CN102399183B - A kind of method of preparing picolinic acid. This patent provides some industrial context for picolinic acid production.
Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall. A standard organic chemistry textbook that covers the basics of amide hydrolysis. (No URL available)
PMC. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. This paper provides examples of picolinamide synthesis. [Link]
Clark, J. (2023). Thin Layer Chromatography. A guide to the principles and practice of TLC. [Link]
Spring Group. (2016). The reductive cleavage of picolinic amides. This article provides context on the use of picolinamide as a protecting group. [Link]
European Patent Office. (2011). EP 2428505 B1 - Process for producing pyridine carboxylic acids. This patent provides information on industrial processes for producing pyridine carboxylic acids. [Link]
Scribd. Development of HPLC Conditions For Valid Determination of Hydrolysis. This document provides general guidance on developing HPLC methods for hydrolysis reactions. [Link]
ResearchGate. (2003). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. Provides a detailed explanation of the stability of picolinamide. [Link]
سوداروند. (2025). Difference Between Sodium Hydroxide and Potassium Hydroxide. Discusses the comparative properties of NaOH and KOH. [Link]
Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Discusses challenges in analyzing reactive molecules with RP-HPLC. [Link]
Sciencemadness Discussion Board. (2012). NaOH vs KOH. A forum discussion on the practical differences between NaOH and KOH in organic reactions. [Link]
Organic Synthesis. Hydrolysis of Amide. Provides a general procedure for the basic hydrolysis of amides. [Link]
Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. This paper includes experimental procedures for amide hydrolysis. [Link]
ResearchGate. (1970). Acidic and Basic Amide Hydrolysis. A review of amide hydrolysis mechanisms. [Link]
PMC. (2021). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Discusses the stability of picolinamides. [Link]
MDPI. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Discusses enzymatic amide bond formation and hydrolysis. [Link]
Semantic Scholar. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Provides examples of HPLC and TLC methods. [Link]
PMC. (2023). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Discusses cooperative catalysis in hydrolysis reactions. [Link]
Chemguide. Hydrolysing amides. A good general overview of amide hydrolysis. [Link]
ResearchGate. (2012). Recovery of Picolinic Acid from Aqueous Streams Using a Tertiary Amine Extractant. Discusses extraction methods for picolinic acid. [Link]
SciSpace. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. Provides some context on amide synthesis. [Link]
Quora. (2018). Why is heat needed for the hydrolysis of amides?. A simple explanation of the high activation energy for amide hydrolysis. [Link]
Petro Naft. (2024). Sodium Hydroxide Vs Potassium Hydroxide. A comparison of NaOH and KOH. [Link]
ResearchGate. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Provides an example of an HPLC method development. [Link]
RSC Publishing. (2014). Base-catalysed hydrolysis of PIM-1: amide versus carboxylate formation. This paper discusses hydrolysis at high temperatures with concentrated NaOH. [Link]
ACS Publications. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Discusses modern, mild hydrolysis methods. [Link]
ResearchGate. (2002). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Discusses amide hydrolysis at the interface of two phases. [Link]
Technical Support Center: HPLC Analysis of Hydroxy-Picolinamides
Introduction: The "Double Trouble" of Picolinamides User Query: "I am analyzing a hydroxy-picolinamide derivative. Despite using a new C18 column and low pH mobile phase, I see severe peak tailing (As > 2.0).
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Double Trouble" of Picolinamides
User Query: "I am analyzing a hydroxy-picolinamide derivative. Despite using a new C18 column and low pH mobile phase, I see severe peak tailing (As > 2.0). Adding Triethylamine (TEA) helped slightly but didn't solve it. What is missing?"
Technical Insight:
Hydroxy-picolinamides present a unique "double trouble" challenge in HPLC because they possess two distinct mechanisms for surface interaction, both leading to tailing:
Silanol Interactions (The Base Effect): The pyridine nitrogen is basic (pKa ~5.2). At neutral pH, it becomes protonated (
) and interacts ionically with negatively charged silanols () on the silica surface.
Metal Chelation (The Ligand Effect): The hydroxyl group ortho to the amide or pyridine nitrogen creates a perfect bidentate ligand structure. This allows the molecule to chelate trace metals (Iron, Aluminum) present in stainless steel frits, tubing, or the silica matrix itself.
Key Takeaway: Standard "amine tailing" fixes (like adding TEA) only address the silanol issue. If your peak still tails after adding base deactivators, you are likely fighting metal chelation .
Diagnostic Workflow
Before modifying your method, use this logic tree to identify the root cause. Physical issues (dead volume) can mimic chemical tailing.
Figure 1: Diagnostic decision tree to distinguish between physical system voids, metal chelation, and silanol interactions.
Module 1: The Chelation Challenge (Metal Interactions)
Q: Why does my compound tail even on a brand new, high-quality C18 column?
A: Even high-purity silica columns contain trace amounts of metals (Fe, Al) <10 ppm. More importantly, the stainless steel frits at the column inlet and your LC system's tubing leach iron ions. Hydroxy-picolinamides bind to these ions, getting "stuck" at the head of the column.
The Solution: System Deactivation
You must prevent the analyte from "seeing" the metal.
Strategy
Protocol / Details
Pros/Cons
1. Mobile Phase Additives
Add Medronic Acid (5 µM) or EDTA (0.1 mM) to the aqueous mobile phase.
Pros: Immediate fix. Cons: EDTA suppresses MS signal. Medronic acid is MS-friendly but expensive.
2. Sacrificial Passivation
Inject a high concentration of a chelator (e.g., EDTA) or "pickle" the system with 30% Phosphoric Acid (see protocol below).
Pros: No continuous additives needed. Cons: Temporary; metals will eventually leach back.
3. Hardware Upgrade
Use PEEK-lined columns (e.g., Agilent InfinityLab, Waters Premier) and PEEK tubing.
Use this to strip accessible iron from your HPLC flow path.
Remove the Column: Install a PEEK union in place of the column.
Flush: Pump 30% Phosphoric Acid (in water) at 1 mL/min for 30–60 minutes.
Warning: Bypass the detector flow cell if it cannot handle low pH or high conductivity.
Rinse: Flush with HPLC-grade water for 30 minutes.
Re-install: Install your column and equilibrate.
Module 2: Silanol Activity & pH Strategy
Q: How do I select the right pH to stop the pyridine nitrogen from sticking to silanols?
A: You must choose a pH that either suppresses the silanol charge or the analyte charge. Operating at "intermediate" pH (pH 4–6) is the worst-case scenario.
Mechanism:
Pyridine pKa: ~5.2
Silanol pKa: ~3.5 – 4.5
Strategy A: Low pH (pH < 2.5)
State: Analyte is Protonated (
), Silanols are Neutral ().
Why it works: Neutral silanols cannot ionically bind to the charged base.
Additive: Use 0.1% Trifluoroacetic Acid (TFA) . The Trifluoroacetate anion acts as an ion-pairing agent , neutralizing the positive charge on the pyridine nitrogen.
Note: TFA causes mass spec signal suppression. For MS, use Formic Acid (0.1%) but expect slightly more tailing than TFA.
Strategy B: High pH (pH > 8.0)
State: Analyte is Neutral (
), Silanols are Ionized ().
Why it works: The neutral analyte does not interact with the negative silanols.
Requirement: You must use a column stable at high pH (e.g., Hybrid Silica or Polymer). Standard silica dissolves at pH > 8.
Module 3: Column Selection Guide
Q: Which stationary phase is best for hydroxy-picolinamides?
Do not use standard "End-capped" C18 columns; they are often insufficient for this class of chelating bases.
Ethylene-bridged silica resists dissolution at pH 10, allowing you to neutralize the pyridine nitrogen.
High Strength Silica (HSS) T3 / C18 SB
Low pH / 100% Aqueous
Designed to withstand pH < 2 and prevent "dewetting" if your mobile phase is highly aqueous.
Metal-Free Hardware (e.g., MaxPeak, Bioinert)
Chelating Compounds
The column body is lined with PEEK or a hybrid surface, eliminating the iron source that causes tailing for picolinamides.
PFP (Pentafluorophenyl)
Selectivity Issues
Offers alternative selectivity (pi-pi interactions) for pyridine rings if C18 fails to separate impurities.
FAQ & Quick Fixes
Q: Can I use Triethylamine (TEA) for LC-MS?A:No. TEA causes severe signal suppression and can contaminate the MS source for months. Use Ammonium Formate or Ammonium Acetate buffers instead. If tailing persists, switch to the "High pH" strategy with Ammonium Hydroxide (pH 9-10) if your column permits.
Q: My peak is broad and tailing. Is this the same issue?A: Broad peaks usually indicate column overloading . Picolinamides are polar; they have low solubility in C18.
Test: Inject 1/10th the concentration. If the peak becomes sharp, you were overloading the column.
Fix: Increase the organic percentage in the starting gradient or switch to a column with higher carbon load.
Q: What is Medronic Acid?A: Also known as etidronic acid or "InfinityLab Deactivator." It is a phosphate-free chelating agent. Unlike EDTA, it is reasonably compatible with LC-MS (in low concentrations, e.g., 5 µM) and effectively masks metal ions in the flow path.
References
Agilent Technologies. (2022). Tips and Tricks of HPLC System Troubleshooting. Retrieved from
Hsiao, J. J., et al. (2018). Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. Analytical Chemistry, 90(15), 9457–9464.[1] Retrieved from
Waters Corporation. (2021). Improved Analytical Sensitivity and Chromatographic Peak Shape for the Quantification of TCA Cycle Analytes. Retrieved from
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography.
Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing reaction temperature for dimethylamine coupling to picolinic acid
Role: Senior Application Scientist
Audience: Pharmaceutical Researchers & Process Chemists
Status: Active
Ticket ID: PIC-DMA-OPT-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Thermal "Goldilocks Zone"
Coupling dimethylamine (DMA) to picolinic acid (pyridine-2-carboxylic acid) presents a unique thermodynamic and kinetic conflict. You are reacting an electron-deficient, chelating acid with a highly volatile secondary amine (b.p. 7°C).
The "standard" amide coupling protocol (activate at 0°C, stir at RT) often fails here because:
Volatility: Free dimethylamine escapes the reaction mixture at room temperature if not sealed or properly salted.
Electronic Deactivation: The pyridine ring withdraws electron density, making the carboxylic acid less nucleophilic during activation, often tempting researchers to apply heat.
Thermal Instability: Picolinic acid is prone to decarboxylation (Hammick reaction pathway) and side-reactions (chlorination) at elevated temperatures.
This guide defines the precise temperature windows to maximize yield and minimize impurity profiles.
Module 1: The Cold Trap (0°C – 10°C)
Focus: Activation Kinetics & Solubility
Q: I am using EDC/NHS. Why is my reaction stalling despite activating at 0°C?
A: While 0°C is standard for suppressing N-acylurea formation, picolinic acid is electronically deactivated. At 0°C, the formation of the O-acylisourea intermediate is kinetically slow.
The Fix: Activate at 0°C for 15 minutes , then allow the activation phase (before amine addition) to warm to 10–15°C for 30 minutes. This slight bump in thermal energy overcomes the pyridine ring's electron-withdrawing effect without triggering rapid hydrolysis.
Q: I see a heavy precipitate immediately after adding the coupling agent. Is this normal?
A: It depends on your solvent.[1] Picolinic acid is moderately soluble in DCM/DMF, but its activated esters (and urea byproducts from EDC/DCC) often are not.
Diagnosis: If the precipitate is white and crystalline, it is likely the urea byproduct (good). If it is a gummy residue, it may be the protonated N-acylurea or unreacted zwitterionic acid precipitating due to the "salting out" effect of the reagents.
Action: Switch to a DMF/DCM (1:1) mixture. DMF improves the solubility of the polar pyridyl intermediates, ensuring the active ester remains available for the amine attack.
Module 2: The Volatility Challenge (RT – 30°C)
Focus: Handling Dimethylamine (DMA)
Q: My LCMS shows complete consumption of the active ester, but the major product is Picolinic Acid (hydrolysis), not the amide. Why?
A: You likely lost your nucleophile. Dimethylamine boils at 7°C. If you added a solution of DMA (e.g., 2M in THF) at Room Temperature (20–25°C) to an open or nitrogen-swept flask, the amine evaporated before it could couple.
The Fix:
Use the HCl Salt: Use Dimethylamine Hydrochloride (DMA·HCl). It is a stable solid at RT.
Base Stoichiometry: You must add 3.0 equivalents of base (DIPEA or TEA).
1 eq to neutralize the DMA·HCl.
1 eq to neutralize the carboxylic acid (if not pre-activated).
1 eq to act as a proton scavenger for the coupling byproduct.
The "Cold Addition" Protocol: Cool the reaction back to 0°C before adding the amine source. Seal the vessel immediately. Allow it to warm to RT only after the vessel is closed.
Q: Can I heat the reaction to 40°C to push conversion?
A:Do not exceed 35°C.
Above 35°C, the partial pressure of dimethylamine in the headspace increases drastically, shifting the equilibrium away from the liquid phase. Furthermore, picolinic acid derivatives are excellent chelators; if your solvent contains trace metals (Fe, Cu), higher temperatures accelerate the formation of stable metal-picolinate complexes, which appear as colored impurities and reduce yield.
Module 3: High-Temperature Risks (>50°C)
Focus: Degradation & Side Chemistries
Q: I tried the Acid Chloride method (SOCl₂) at reflux, but I isolated a chlorinated impurity.
A: This is a classic picolinic acid trap. Reacting picolinic acid with thionyl chloride at reflux (>70°C) often leads to 4-chloropicolinoyl chloride alongside the desired product. The pyridine nitrogen activates the ring at the 4-position for nucleophilic attack by chloride ions.
The Fix: If you must use the acid chloride route, use Oxalyl Chloride with catalytic DMF in DCM at 0°C to RT . Avoid Thionyl Chloride/Reflux for this specific substrate.
Q: Is decarboxylation a real risk?
A: Yes, via the Hammick Reaction mechanism. While typically requiring higher temperatures (>140°C), the presence of electron-withdrawing coupling agents or specific metal impurities can lower the activation energy for decarboxylation. Keeping the reaction below 50°C eliminates this risk entirely.
Optimized Protocol: T3P-Mediated Coupling
Recommended for scalability and low byproduct formation.[2]
Reagents:
Picolinic Acid (1.0 eq)
Dimethylamine HCl (1.5 eq)
T3P (Propylphosphonic anhydride), 50% in EtOAc (2.0 eq)
Slurry: Charge Picolinic Acid, DMA·HCl, and Solvent into the flask.
Cool: Chill the mixture to 0°C .
Base Addition: Add DIPEA dropwise over 10 minutes. Note: Exothermic.
Coupling Agent: Add T3P solution dropwise at 0°C.
Reaction: Stir at 0°C for 30 minutes , then warm to 20–25°C (RT) .
Monitor: Seal the flask. Stir for 12–16 hours.
Workup: Wash with water, sat. NaHCO₃, and brine. (T3P byproducts are water-soluble, simplifying purification).[2]
Visual Troubleshooting Guide
Figure 1: Decision logic for optimizing reaction temperature and reagents. Note the critical failure points associated with high temperatures and improper amine handling.
Excellent reactivity but expensive. Harder to remove byproduct.[3]
EDC / HOBt
0°C → RT
High (N-acylurea rearrangement)
Slower kinetics. Requires strict pH control.
SOCl₂
Reflux
Critical (Ring Chlorination)
Avoid. Produces 4-chloro and decarboxylated byproducts [1].
Oxalyl Chloride
0°C
Low
Good alternative if coupling agents fail. Must keep cold.
References
Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports.[4][5] [Link]
Dunetz, J. R., et al. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. [Link]
Lee, B. K., et al. (2009). Simple, efficient protocols for the Pd-catalyzed cross-coupling reaction of aryl chlorides and dimethylamine. Tetrahedron Letters. [Link]
Technical Guide: Removal of Unreacted Dimethylamine from Picolinamide
Technical Support Center | Troubleshooting & Optimization To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Separation Sciences Topic: Purification of Picol...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center | Troubleshooting & Optimization
To: Research Scientists, Process Chemists, and Drug Development Professionals
From: Senior Application Scientist, Separation Sciences
Topic: Purification of Picolinamide (Pyridine-2-carboxamide) from Dimethylamine (DMA) Impurities
Executive Summary
The persistence of dimethylamine (DMA) in picolinamide products is a common challenge in amidation workflows. While DMA is volatile (BP ~7°C), it frequently persists due to hydrogen bonding with the amide product or the formation of non-volatile salts (e.g., DMA·HCl).
This guide provides three distinct protocols to remove DMA, ranging from process engineering solutions to chemical extraction and solid-phase scavenging.
Part 1: The Decision Matrix
How do I choose the right method for my scale and purity requirements?
Before initiating a protocol, assess your constraints using the logic flow below.
Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and product solubility properties.
Part 2: Technical Protocols
Method A: The "Stripping" Technique (Volatility Exploitation)
Best for: Large scale, crude mixtures, and non-salt forms of DMA.
The Problem: Although DMA boils at 7°C, it is rarely free. It exists as a salt or is hydrogen-bonded to your picolinamide, elevating its effective boiling point.
The Fix: Use a higher-boiling solvent to break the azeotrope and "drag" the DMA out.
Protocol:
Dissolution: Dissolve the crude residue in Toluene or Chlorobenzene (approx. 10 mL/g of product). These solvents form azeotropes with amines and water.
Rotary Evaporation: Evaporate at 45–50°C under reduced pressure.
Repetition: Repeat this process 2–3 times.
Final Strip: Perform a final evaporation with Dichloromethane (DCM) to remove high-boiling solvent traces.
Expert Insight: If your reaction used a coupling reagent (like EDC/HATU) that generates acid, DMA is likely trapped as a salt (
). You must treat the crude with a mild base (saturated ) before attempting evaporation to free the amine.
Method B: pH-Controlled Liquid-Liquid Extraction
Best for: Standard lab-scale synthesis where picolinamide partitions well into organics.
The Science: We exploit the
between the impurity and the product.
Dimethylamine
: ~10.7 (Strong Base)
Picolinamide
: ~2.1 (Pyridine Nitrogen - Very Weak Base)
Target pH: By adjusting the aqueous layer to pH 4.5–5.5 , DMA becomes fully protonated (
) and stays in the water. Picolinamide remains largely neutral and partitions into the organic layer.
Solvent Choice: Dissolve crude in DCM or Ethyl Acetate . (Note: Picolinamide has moderate water solubility; use DCM if possible as it extracts amides better than ethers).
Acid Wash: Wash the organic phase with 0.5 M Citric Acid or 10%
(pH ~4–5).
Caution: Avoid strong mineral acids (HCl) at high concentrations to prevent protonating the pyridine ring of the product.
Salting Out: If yield is low, add NaCl (Brine) to the aqueous acidic layer and back-extract with fresh DCM. This forces the neutral picolinamide out of the water.
Drying: Dry organic layer over
and concentrate.
Figure 2: Partitioning behavior at pH 5. DMA is trapped in the aqueous phase, while Picolinamide remains organic.
Method C: Solid Phase Scavenging (Resin Capture)
Best for: High-value compounds, water-soluble products, or late-stage purification.
The Solution: Use a polymer-supported acid (cation exchange resin) to physically fish out the basic amine without introducing water.
Filtration: Filter off the resin beads. The DMA remains bound to the solid beads.
Recovery: Evaporate the filtrate to obtain pure picolinamide.
Part 3: Analytical Verification (Q&A)
Q: How do I confirm the DMA is actually gone?A: Use 1H NMR in
.
Picolinamide: Look for aromatic pyridine protons (8.5–7.4 ppm) and broad amide singlets (variable, usually 6.0–8.0 ppm).
Dimethylamine: Look for a singlet (or doublet if protonated) in the 2.3–2.8 ppm region.
Note: If DMA is present as a salt, the shift may move downfield to 3.0–3.5 ppm.
Q: My product is disappearing during the acid wash. Why?A: Picolinamide is a small, polar molecule with a LogP of roughly 0.2 (low lipophilicity). It loves water.
Fix: Saturate your aqueous acidic layer with NaCl (Brine) immediately. This "salting out" effect drastically reduces the solubility of organic compounds in the water layer, forcing your product back into the DCM.
Q: Can I use heat to remove the DMA?A: Proceed with caution. While picolinamide is stable (MP ~107°C), prolonged heating in the presence of moisture and residual acid/base can hydrolyze the amide bond back to picolinic acid. Vacuum drying at <40°C is preferred.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 674, Dimethylamine. Retrieved from [Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15070, Picolinamide. Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amide hydrolysis and pKa principles).
Reich, H. J., & Bordwell, F. G.pKa Data Compilation. University of Wisconsin-Madison. (Source for Pyridine/Amine pKa comparison).
Technical Support Center: Stability of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide
This technical guide addresses the stability and handling of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (CAS: 1255917-92-0).[1] This compound contains a sensitive 3-hydroxy-4-aminopyridine core, rendering it susceptible...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability and handling of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (CAS: 1255917-92-0).[1] This compound contains a sensitive 3-hydroxy-4-aminopyridine core, rendering it susceptible to oxidative degradation and pH-dependent solubility issues in aqueous environments.[1]
Status: Senior Application Scientist Verified
Last Updated: February 16, 2026
Scope: Aqueous Solution Stability, Handling, and Troubleshooting[1]
Part 1: Executive Summary (The "Golden Rule")
Do not store this compound in aqueous solution for long periods.
While the N,N-dimethylamide moiety is relatively hydrolytically stable, the 3-hydroxy-4-aminopyridine core is electron-rich and prone to rapid autoxidation, particularly at neutral to alkaline pH.[1] Aqueous solutions should be prepared fresh immediately before use .[1] If storage is unavoidable, solutions must be frozen (-20°C or -80°C) and protected from light and oxygen.[1]
Q1: "My colorless solution turned yellow/brown within an hour. What happened?"
Diagnosis:Oxidative Degradation (Quinoid Formation).Mechanism: The 3-hydroxy-4-aminopyridine motif is structurally analogous to o-aminophenol. In aqueous solution, especially at pH > 6, the phenolic hydroxyl group deprotonates (forming a phenolate).[1] This electron-rich species is highly susceptible to radical attack by dissolved oxygen, leading to the formation of highly colored quinone-imine type species or azo-dimers [1, 2].
Corrective Action:
Degas buffers: Use argon- or nitrogen-sparged water.[1]
Add Antioxidants: If compatible with your assay, add 0.5 mM Ascorbic Acid or TCEP to scavenge reactive oxygen species (ROS).[1]
Lower pH: Maintain pH < 6.0 during preparation to keep the hydroxyl group protonated.
Q2: "I tried to dissolve the powder in PBS (pH 7.4), but a fine precipitate formed."
Diagnosis:Isoelectric Point (pI) Aggregation.Mechanism: This molecule is zwitterionic.[1] The pyridine nitrogen and the 4-amino group are basic, while the 3-hydroxyl group is acidic. At specific pH ranges (likely near neutral pH 6–8), the molecule may exist as a neutral zwitterion with net-zero charge, leading to minimum solubility [3].[1]
Corrective Action:
Shift pH: Dissolve the compound in a slightly acidic buffer (e.g., Acetate buffer pH 4.5) or dilute acid (0.1 N HCl) first, then slowly adjust to the desired pH if necessary.[1]
Cosolvents: Dissolve in a small volume of DMSO (up to 10% final concentration) before adding the aqueous buffer.
Q3: "Can I autoclave the stock solution for sterility?"
Diagnosis:Prohibited.Mechanism: While N,N-dimethylamides are more stable than primary amides, the high energy of autoclaving (121°C, high pressure) will accelerate hydrolysis of the amide bond to 4-amino-3-hydroxypicolinic acid and dimethylamine [4]. Furthermore, the heat will drive oxidative degradation.[1]
Corrective Action:
Sterile Filtration: Use a 0.22 µm PVDF or PES syringe filter.[1] Do not use Nylon filters, as they can bind electron-rich aromatic compounds.[1]
Part 3: Mechanistic Analysis & Visualization[1]
The following diagram illustrates the competing degradation pathways. The Red Path (Oxidation) is the primary mode of failure in standard laboratory conditions.
Figure 1: Degradation pathways. The oxidative pathway (Red) is rapid at neutral pH.[1] The hydrolytic pathway (Yellow) is generally slow unless catalyzed by heat or strong acid/base.[1]
Part 4: Standard Operating Procedure (SOP)
Protocol: Preparation of Stable Stock Solution (10 mM)
Objective: Prepare a solution suitable for biological assays while minimizing oxidative degradation.
Aqueous Working Solution: Use within 4 hours.[1] Keep on ice.
DMSO Stock: Aliquot into amber vials, seal under nitrogen/argon, and store at -20°C (Stable for 3–6 months).
Part 5: References
ChemicalBook. (2024).[1] Oxidation of 3-aminopyridine derivatives and stability profiles.[1][4] Retrieved from [1]
MedChemExpress. (2024).[1] 3-Hydroxy-4-aminopyridine: Handling and Storage Protocols. Retrieved from [1]
PubChem. (2025).[1] Compound Summary: 4-amino-3-hydroxy-N,N-dimethylpicolinamide (CAS 1255917-92-0).[1][2][3] National Library of Medicine.[1] Retrieved from [1]
Theodorou, V., et al. (2015).[1][5] A mild alkaline hydrolysis of N- and N,N-substituted amides.[1] ARKIVOC, 2015(7), 101-112.[1][5][6] Retrieved from
Technical Support Center: Overcoming Picolinamide Solubility Issues in Non-Polar Solvents
Executive Summary & Core Mechanism Picolinamides (pyridine-2-carboxamides) present a classic solubility paradox in drug development and catalysis. While the pyridine ring suggests potential lipophilicity, the amide moiet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Mechanism
Picolinamides (pyridine-2-carboxamides) present a classic solubility paradox in drug development and catalysis. While the pyridine ring suggests potential lipophilicity, the amide moiety creates a rigid, high-melting-point crystal lattice driven by strong intermolecular hydrogen bonding (N-H···O=C) and
The Problem: In non-polar solvents (e.g., Toluene, Hexane, Diethyl ether), the solvent-solute interactions (London dispersion forces) are insufficient to overcome the high lattice energy of the picolinamide solid state.
The Solution: Successful solubilization requires a "Trojan Horse" strategy—using minimal polar co-solvents, thermal energy, or structural "greasing" to disrupt the lattice without compromising the non-polar environment required for your specific reaction or extraction.
Troubleshooting Workflow
Before altering your formulation, follow this decision matrix to identify the root cause of insolubility.
Figure 1: Decision matrix for diagnosing and resolving picolinamide solubility issues. Use this logic to prevent unnecessary additive use.
Technical FAQs: Mechanics & Solutions
Category A: Solvent Engineering
Q1: Why does my picolinamide ligand dissolve in DCM but crash out in Toluene, despite both being organic?A: This is a polarity and Hydrogen-bond capability mismatch.[1]
Mechanism: Picolinamides are hydrogen bond donors (amide NH) and acceptors (pyridine N, carbonyl O).[1] Dichloromethane (DCM) has a moderate dipole moment (
D) and can participate in weak H-bonding, stabilizing the solute.
The Toluene Failure: Toluene is non-polar (
D) and interacts primarily through -stacking. It cannot break the strong intermolecular H-bonds holding the picolinamide crystal lattice together.
Fix: Do not use pure toluene. Use a binary solvent system . Adding just 2-5% vol/vol of a polar aprotic solvent (DMF or DMA) can disrupt the lattice energy without significantly altering the bulk non-polar character of the toluene reaction medium [1].
Q2: Which co-solvent is best for maintaining a non-polar environment?A: Select a co-solvent based on the "Miscibility-Volatility" balance.[1]
High BP (hard to remove), can poison catalysts.[1]
1-Butanol
3.9
Lipophilic alcohol, mixes well with hydrocarbons.[1]
Protic (can interfere with base-sensitive reactions).[1]
Recommendation: For catalysis in toluene, use THF (if metal tolerates it) or DCM as a co-solvent.[1] If strictly non-coordinating conditions are needed, consider Trifluorotoluene (PhCF3) as a drop-in replacement for Toluene; it has similar properties but slightly higher polarity [2].[1]
Category B: Thermodynamic vs. Kinetic Control
Q3: My solution is clear at 80°C but precipitates immediately upon cooling. How do I keep it in solution?A: You are facing a Supersaturation issue. The compound is soluble at high energy (heat) but thermodynamically unstable at RT.[1]
Immediate Fix:Sonication is rarely effective here.[1] Instead, employ a "Cooling Ramp." Rapid cooling locks molecules into a crystal lattice.[1] Slow cooling (1°C/min) allows for a supersaturated state to persist longer (metastable zone).[1]
Chemical Fix: Add a Crystal Growth Inhibitor .[1] A small percentage (0.5-1%) of a structurally similar but more soluble impurity (or a polymer like PVP in formulation contexts) can disrupt nucleation.
Protocol: See Protocol A below for determining the true solubility limit.
Q4: I am designing a new picolinamide ligand for C-H activation. How do I ensure solubility in Hexane/Toluene?A: You must lower the Crystal Lattice Energy (Melting Point).[1]
The "Grease" Strategy: Append long alkyl chains (n-butyl, n-hexyl) or branched groups (tert-butyl) to the amide nitrogen or the pyridine ring (positions 4 or 5). This disrupts packing efficiency.[1]
Fluorination: Introducing a
group often increases solubility in non-polar organic solvents due to the "fluorine effect" (weak intermolecular interactions) [3].
Evidence: Research shows that
-alkylated picolinamides have significantly lower melting points and higher toluene solubility than their unsubstituted counterparts [4].[1]
Validated Experimental Protocols
Protocol A: Determination of Solubility Limit (Cloud Point Method)
Use this to define the exact co-solvent ratio needed.
Objective: Determine the minimum % of DMSO required to solubilize Picolinamide X in Toluene.
Preparation: Weigh 10 mg of Picolinamide into a glass vial.
Base Solvent: Add 1.0 mL of Toluene. (Result: Suspension).
Titration: Add DMSO in 10
L increments using a micropipette.
Agitation: Vortex for 30 seconds after each addition.
Observation: Record the volume of DMSO added when the solution becomes optically clear .
Calculation:
Validation: Cool the clear solution to 0°C for 1 hour. If precipitate forms, increase DMSO by 20% for a robust working solution.[1]
Protocol B: "Solvent Switch" for Purification
Use this when you need to extract a picolinamide from a polar reaction mixture into a non-polar layer.[1]
Starting Phase: Reaction mixture in DMF/Water.
Extraction Solvent: Do not use pure Hexane (poor efficiency).[1] Use Ethyl Acetate/Hexane (1:1) or MTBE .[1]
Salting Out: Saturate the aqueous layer with NaCl.[1] This increases the ionic strength, forcing the organic picolinamide out of the water and into the organic layer (Salting-out effect).
Wash: Wash the organic layer with Lithium Chloride (5% aq) to remove residual DMF.[1]
Comparative Data: Solubility Profiles
Data synthesized from thermodynamic solubility studies of pyridinecarboxamides [1, 5].
RayBiotech. (n.d.).[1] Picolinamide Product Datasheet & Solubility. Retrieved from [Link]
University of Rochester. (2022).[1] Solvents and Polarity Guide. Not Voodoo. Retrieved from [Link]
Sambiagio, C., et al. (2014).[1][3] Picolinamides as effective ligands for copper-catalysed aryl ether formation. Chemistry - A European Journal.[1] Retrieved from [Link]
Yu, P., Gao, S., & Tang, R. (2015).[1][4] Macrocylic Picolinamide Complexes and their Catalytic Reactivity. Current Organocatalysis. Retrieved from [Link]
MDPI. (2023).[1] Solubility and Crystallization Studies of Picolinic Acid. Crystals. Retrieved from [Link]
Reducing a nitro group on a picolinamide scaffold is deceptively simple. Unlike standard nitrobenzenes, the pyridine ring acts as an electron sink, altering the reactivity of the nitro group and the stability of the halogen substituents. Furthermore, the amide functionality (
) introduces a risk of hydrolysis under the very acidic or basic conditions often required for reduction.
This guide moves beyond generic "nitro reduction" advice to address the specific electronic and steric reality of nitropicolinamides .
Visual Diagnostic: Method Selection Matrix
Before starting, map your substrate to the correct protocol. Using the wrong catalyst is the primary cause of yield loss.
Figure 1: Decision matrix for selecting the reduction protocol based on substrate functional groups.
Module 1: The Dehalogenation Dilemma
Issue: You are losing Chlorine, Bromine, or Iodine atoms during reduction.
Diagnosis: Oxidative Addition.[1]
The Mechanism of Failure
In standard catalytic hydrogenation (Pd/C), the catalyst does not distinguish between the
bond and the (halogen) bond. Palladium inserts itself into the Carbon-Halogen bond (oxidative addition), followed by hydrogenolysis. This is accelerated in picolinamides because the electron-deficient pyridine ring weakens the bond energy.
Troubleshooting Guide
Symptom
Root Cause
Corrective Action
Mass Spec shows [M-34] or [M-79]
Dechlorination/Debromination via Pd insertion.
Switch Catalyst: Use Sulfided Platinum (Pt/C-S) or Raney Nickel . These are "poisoned" to prevent insertion [1].
Reaction stalls with Pt/C
Pyridine nitrogen poisoning the catalyst.
Protonate the Ring: Run the reaction in acidic media (AcOH) or add 1 eq. of HCl to bind the pyridine nitrogen, preventing it from coordinating to the metal surface.
Cannot use H2 gas
Equipment limitation or safety.
Chemical Reduction: Switch to Iron (Fe) powder with . This electron-transfer mechanism is orthogonal to hydrogenolysis and will not touch the halogen [2].
Module 2: Amide Stability & Hydrolysis
Issue: The amide group (
) is converting to a carboxylic acid ().
Diagnosis: Hydrolytic cleavage driven by pH extremes.
The Science of Selectivity
Picolinamides are prone to hydrolysis because the adjacent pyridine nitrogen can provide anchimeric assistance (neighboring group participation), making the carbonyl carbon more electrophilic.
FAQ: Preventing Hydrolysis
Q: I am using Fe/HCl (Béchamp reduction) and losing my amide. Why?A: Strong mineral acids (HCl) at reflux will hydrolyze amides.
Fix: Switch to Fe/Acetic Acid (milder) or Fe/Ammonium Chloride (neutral/mildly acidic) in aqueous ethanol. The
buffers the pH to ~5-6, which is safe for the amide [3].
Q: Can I use Transfer Hydrogenation?A: Yes, but choose the donor carefully.
Avoid: Sodium Borohydride (
) can sometimes attack amides or reduce the pyridine ring.
Use:Ammonium Formate with Pd/C. This releases
and , maintaining a neutral buffer zone that protects the amide.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural & Analytical Differentiation: 4-Amino-3-hydroxy-N,N-dimethylpicolinamide vs. Regorafenib Impurity A
Content Type: Publish Comparison Guide
Audience: Analytical Chemists, CMC Leads, and Quality Control Scientists.
Executive Summary: The "Identity Error" Risk
In pharmaceutical impurity profiling, structural analogues often present significant risks for misidentification, particularly when they share a core scaffold like the picolinamide (pyridine-2-carboxamide) moiety.
This guide provides a definitive technical comparison between Regorafenib Impurity A (a critical process intermediate) and 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (a distinct building block, often associated with CCR6 antagonist synthesis). While both share the pyridine-2-carboxamide core, they are chemically distinct entities with divergent synthetic origins, molecular weights, and chromatographic behaviors. Confusing these leads to critical failures in Mass Balance calculations and Genotoxic Impurity (GTI) risk assessments.
Part 1: Structural & Physicochemical Comparison
The following table synthesizes the critical differences. Note the massive divergence in Molecular Weight (MW) and lipophilicity, which dictates the analytical separation strategy.
Understanding where these impurities come from is the first step in controlling them.
Regorafenib Impurity A: The "Coupling Partner"
Impurity A is the penultimate intermediate in the synthesis of Regorafenib. It represents the "right-hand side" of the drug molecule.
Mechanism: It is formed by the nucleophilic aromatic substitution of a 4-chloropicolinamide derivative with 4-amino-3-fluorophenol (or its protected form).
Criticality: Unreacted Impurity A acts as a process-related impurity in the final API. Because it contains a primary aniline, it is potentially genotoxic (PGI) and must be controlled strictly (often < 10 ppm depending on TTC).
4-Amino-3-hydroxy-N,N-dimethylpicolinamide: The "Distractor"
This compound is not a standard impurity of Regorafenib. It typically appears in the synthesis of squaramide-based CCR6 antagonists or other pyridine-based bioactives.
Potential Contamination Vector: Cross-contamination in multi-product manufacturing facilities (CMOs) that handle diverse pyridine chemistry.
Chemical Logic: The N,N-dimethyl group prevents the formation of the urea linkage found in Regorafenib (which requires an N-methyl). Therefore, it cannot be a metabolite of Regorafenib; it is an exogenous contaminant.
Visualization: Regorafenib Synthesis vs. Impurity A
Figure 1: The synthetic role of Impurity A. Note that unreacted Impurity A carries over into the final API.
Part 3: Analytical Differentiation Strategy
Because 4-Amino-3-hydroxy-N,N-dimethylpicolinamide is significantly more polar and smaller than Impurity A , they can be easily resolved using Reverse Phase HPLC (RP-HPLC).
Chromatographic Behavior (RP-HPLC)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: Acetonitrile.
Elution Order:
4-Amino-3-hydroxy-N,N-dimethylpicolinamide: Elutes early (Void volume to ~3 min). The 3-hydroxyl group and low molecular weight make it highly hydrophilic.
Regorafenib Impurity A: Elutes mid-run (~8-12 min). The phenoxy ring adds significant lipophilicity.
Regorafenib (API): Elutes late (~15+ min) due to the additional chlorotrifluoromethylphenyl ring.
Mass Spectrometry (LC-MS/MS) Signatures
If retention time is ambiguous, MS/MS fragmentation provides the definitive fingerprint.
Cleavage of the ether linkage is the dominant fragmentation pathway.
4-Amino-3-hydroxy...
m/z 182.1
137.0 (Loss of dimethylamine) 109.0 (Pyridine ring core)
Loss of the -N(CH₃)₂ group from the amide side chain.
Part 4: Validated Experimental Protocol
Objective: To confirm the absence of Impurity A in a Regorafenib intermediate batch.
Reagents:
Acetonitrile (LC-MS Grade).
Ammonium Formate (10 mM, pH 3.5).
Reference Standard: Regorafenib Impurity A (CAS 757251-39-1).[1][2][3]
Step-by-Step Workflow:
Standard Preparation:
Dissolve 5 mg of Impurity A Reference Standard in 50 mL of Methanol (Stock A: 0.1 mg/mL).
Dilute Stock A 1:100 with Mobile Phase A to verify sensitivity (LOD check).
Sample Preparation:
Dissolve 10 mg of Regorafenib API (or intermediate) in 10 mL of Methanol/Water (80:20).
Sonicate for 10 mins to ensure complete dissolution of the hydrophobic matrix.
LC-MS Method Parameters:
Flow Rate: 1.0 mL/min.
Gradient:
0-2 min: 5% B (Isocratic hold for polar impurities like the 4-amino-3-hydroxy analogue).
2-15 min: 5% → 90% B (Elution of Impurity A and API).
15-20 min: 90% B (Wash).
Detection: UV @ 260 nm and MS (ESI+).
System Suitability Criteria:
Resolution (Rs): > 2.0 between Impurity A and Regorafenib.
Tailing Factor: < 1.5 for Impurity A.
Signal-to-Noise: > 10 for the diluted standard.
References
European Pharmacopoeia (Ph. Eur.) . Regorafenib Monograph 3025. European Directorate for the Quality of Medicines & HealthCare. Link
PubChem . Compound Summary: Regorafenib Impurity A (CAS 757251-39-1).[1][2][3][4] National Library of Medicine. Link
Pfizer Inc. Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist. Journal of Medicinal Chemistry, 2025. (Source of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide structure).[5][6][7][8][9] Link
Simson Pharma . Regorafenib Impurity Standards and Metabolites. Link
Executive Summary: The "Push-Pull" Challenge Assigning the NMR spectrum of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide presents a classic "push-pull" electronic challenge. You have a pyridine ring subjected to conflicting...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Push-Pull" Challenge
Assigning the NMR spectrum of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide presents a classic "push-pull" electronic challenge. You have a pyridine ring subjected to conflicting electronic effects: the electron-withdrawing amide at position 2, and the electron-donating hydroxyl and amino groups at positions 3 and 4.
This guide compares the efficacy of standard 1D proton NMR against a comprehensive 2D elucidation suite. It demonstrates why relying solely on 1D analysis leads to structural ambiguity—specifically regarding amide rotamers and quaternary carbon assignment—and provides a self-validating 2D protocol to resolve these issues.
Strategic Workflow
The following diagram outlines the logical pathway for unambiguous assignment, moving from sample preparation to definitive structural confirmation.
Figure 1: Step-by-step elucidation workflow. Note the critical decision point after 1D screening to address amide rotamers and exchangeable protons.
Comparative Analysis: 1D vs. 2D Methodologies
This section objectively compares the "Standard Approach" (1D 1H NMR) with the "Advanced Elucidation Suite" (1D + 2D), highlighting where the standard approach fails for this specific molecule.
The Amide Rotamer Issue
The Molecule: N,N-dimethyl amides exhibit restricted rotation around the C(O)-N bond due to partial double bond character.[1][2]
1D Limitation: At room temperature, the two N-methyl groups often appear as two distinct singlets (cis and trans to the carbonyl) or a single broadened peak if the rotation rate is intermediate on the NMR time scale. This can be mistaken for impurities.
2D Solution:NOESY or ROESY experiments prove these are part of the same molecule by showing exchange cross-peaks or spatial correlation to the same ring system.
The Quaternary Carbon Trap
The Molecule: Positions 2, 3, and 4 are fully substituted heteroatoms.
1D Limitation: 1D 13C NMR will show signals, but you cannot assign them to specific positions (C2, C3, C4) based solely on chemical shift rules due to the complex electronic push-pull effects.
2D Solution:HMBC is non-negotiable here. It links the ring protons (H5/H6) to the quaternary carbons, establishing the exact sequence of substituents.
Solvent Selection Performance
Feature
CDCl3 (Chloroform-d)
DMSO-d6 (Dimethyl Sulfoxide)
Recommendation
Solubility
Moderate (Polar molecule)
Excellent
DMSO-d6
Exchangeables
-OH / -NH2 often invisible or broad
-OH / -NH2 sharp and visible
DMSO-d6
H-Bonding
Intermolecular aggregation
Stabilizes Intramolecular bonds
DMSO-d6
Viscosity
Low (High Resolution)
High (Broader lines)
DMSO-d6 (Accept line broadening for detection)
Reference Assignment Data (DMSO-d6)
The following data represents the Target Assignment derived from chemometric principles of pyridine substitution and N,N-dimethyl amide behavior.
Proton (1H) Assignment Table (400 MHz)
Position
Shift (, ppm)
Multiplicity
Integral
Assignment Logic (Causality)
OH (3)
12.5 - 13.5
s (sharp)
1H
Intramolecular H-bond to C=O (2). Highly deshielded.
H-6
7.80 - 7.95
d ( Hz)
1H
Deshielded by adjacent Ring Nitrogen (N1).
NH2 (4)
6.50 - 7.00
br s
2H
Broad due to quadrupole/exchange. Shielded by resonance.[3]
H-5
6.40 - 6.60
d ( Hz)
1H
Shielded by ortho-amino (4) and para-amide effects.
N-Me (A)
2.95
s
3H
Trans to Carbonyl.
N-Me (B)
2.85
s
3H
Cis to Carbonyl (Shielded by anisotropy).
Carbon (13C) Assignment Table
Position
Shift (, ppm)
Type
HMBC Correlations (Key to Proof)
C=O (Amide)
165.0 - 168.0
Q
Correlation from N-Me protons and H-OH .
C-2
135.0 - 140.0
Q
Correlation from H-6 (3-bond).
C-3 (C-OH)
145.0 - 150.0
Q
Correlation from H-5 (3-bond).
C-4 (C-NH2)
150.0 - 155.0
Q
Correlation from H-6 (3-bond) and H-5 (2-bond).
C-6
138.0 - 142.0
CH
Direct HSQC to H-6.
C-5
105.0 - 110.0
CH
Direct HSQC to H-5. Highly shielded (ortho to NH2).
N-Me
35.0 - 38.0
CH3
Direct HSQC.
Detailed Experimental Protocol
To replicate the assignment above, follow this self-validating protocol.
Step 1: Sample Preparation (Critical)
Mass: Weigh 10-15 mg of the compound.
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
Why: DMSO disrupts intermolecular aggregation but stabilizes the intramolecular Hydrogen Bond between the 3-OH and the 2-Carbonyl, making the OH signal sharp and distinct.
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Step 2: Acquisition Parameters
Temperature: Set to 298 K (25°C) .
Note: If N-Me peaks are broad/coalescing, run a Variable Temperature (VT) experiment. Cooling to 273 K will sharpen them (slow exchange); heating to 340 K will merge them (fast exchange).
D1 (Relaxation Delay): Set to 2.0 - 5.0 seconds .
Reason: The quaternary carbons (C2, C3, C4) and the OH proton have long T1 relaxation times. A short D1 will suppress these signals in quantitative integration.
Step 3: The Validation Logic (Self-Check)
The "OH" Check: Look for a sharp singlet >12 ppm. If present, the intramolecular H-bond is intact. If broad/absent, the sample may be wet (proton exchange with H2O).
The "Coupling" Check: Verify H5 and H6 are doublets with the same coupling constant (
Hz).
The "Connectivity" Check (HMBC):
Does the OH proton show a correlation to C2 and C3?
Do the N-Me protons show a correlation to the Carbonyl C?
If yes to both, the backbone is confirmed.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on HSQC/HMBC pulse sequences).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4] (Foundational rules for Pyridine substituent effects).
Reich, H. J. (2023).[5] Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified source for chemical shift correlations).
Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. (Theoretical basis for amide rotamer coalescence).
SDBS. (2023). Spectral Database for Organic Compounds. AIST. [Link] (Reference data for 3-hydroxypyridine and 4-aminopyridine fragments).
Benchmarking Reference Standards for CAS 1255917-92-0
This guide serves as a technical benchmark for researchers and QC scientists sourcing and validating Reference Standards for CAS 1255917-92-0 , chemically identified as 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (also kn...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical benchmark for researchers and QC scientists sourcing and validating Reference Standards for CAS 1255917-92-0 , chemically identified as 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (also known as 4-amino-3-hydroxy-N,N-dimethylpyridine-2-carboxamide).[1]
This intermediate is a critical building block in the synthesis of next-generation kinase inhibitors (specifically targeting CSF-1R and related pathways).[1] Its structural integrity—specifically the stability of the 3-hydroxy and 4-amino motifs—is paramount for downstream yield and impurity control.[1]
A Comparative Technical Guide for Drug Development
The Molecule & The Challenge
CAS 1255917-92-0 is not a simple reagent; it is a poly-functionalized pyridine scaffold.[1] In drug development, it serves as a "primary reference standard" candidate for calculating yields and defining impurity profiles in GMP manufacturing.
Chemical Name: 4-Amino-3-hydroxy-N,N-dimethylpicolinamide[1][2][3][4][5]
Molecular Formula: C₈H₁₁N₃O₂
Molecular Weight: 181.19 g/mol
Critical Quality Attributes (CQAs):
Oxidation Risk: The 3-hydroxy group ortho to the pyridine nitrogen is susceptible to oxidation or dimerization (forming azo/azoxy species) if not stored under inert gas.
Hygroscopicity: The amide and hydroxy groups facilitate water absorption, requiring rigorous TGA (Thermogravimetric Analysis) for accurate assay calculation.
Provider Landscape: Comparative Analysis
There is currently no pharmacopeial (USP/EP) standard for this specific intermediate. Researchers must choose between Certified Reference Material (CRM) providers or High-Purity Chemical Suppliers and perform in-house qualification.[1]
Tier 1: Specialized Reference Standard Providers (Recommended for GMP/GLP)
Companies that offer comprehensive Certificates of Analysis (CoA) including qNMR, TGA, and ROI.
Feature
Toronto Research Chemicals (TRC)
LGC Standards
Custom Synthesis (e.g., WuXi/Pharmaron)
Purity Claim
>98% (HPLC)
>99% (Certified)
Custom (>99.5%)
Data Package
H-NMR, MS, HPLC, Elemental
Full Content (qNMR + TGA)
Full GMP Validation Report
Traceability
Moderate
High (ISO 17034 often)
High (Batch Records)
Lead Time
1-2 Weeks
2-4 Weeks
8-12 Weeks
Cost
High ($)
Very High ()
Extreme ($)
Best For
Late-stage R&D, Impurity ID
Release Testing, Clinical Batches
Commercial Launch
Tier 2: Research Chemical Suppliers (Recommended for Early Discovery)
Companies that supply "As-Is" purity. Suitable for synthesis but require re-qualification for use as a standard.
Feature
MedChemExpress (MCE)
BOC Sciences
BLD Pharm
Purity Claim
>98%
>95-98%
>95%
Data Package
H-NMR, LC-MS
H-NMR, HPLC
H-NMR (Basic)
Batch Consistency
High
Variable (Batch-dependent)
Variable
Price
Moderate ()
Low ($)
Very Low ($)
Risk
Low (Good QC)
Moderate (Check CoA)
High (Recrystallization often needed)
Technical Qualification Protocol (The "Self-Validating System")
Do not trust a vendor CoA blindly for critical assays. Use the following workflow to convert a commercial reagent into a Primary Reference Standard .
Step 1: Structural Confirmation (Identity)
1H-NMR (DMSO-d6): Verify the N,N-dimethyl singlets (~2.9-3.0 ppm) and the pyridine aromatic protons. Look for peak splitting in the dimethyl region, which may indicate restricted rotation of the amide bond (rotamers), a common artifact often mistaken for impurities.
Mass Spectrometry: Confirm [M+H]+ = 182.2 m/z.
Step 2: Purity & Potency Assignment (The "Mass Balance" Approach)
A simple HPLC area % is insufficient for a reference standard because it ignores water, solvents, and inorganic salts.
Scientist's Note: The 3-hydroxy group makes this molecule an amphoteric zwitterion potential.[1] If peak tailing occurs, adjust Mobile Phase A pH to 6.5 to ensure the pyridine nitrogen is deprotonated, or use an ion-pairing agent (though not recommended for MS compatibility).
Visualizing the Qualification Workflow
The following diagram outlines the decision logic for selecting and qualifying a vendor source for CAS 1255917-92-0.
Caption: Workflow for converting commercial CAS 1255917-92-0 into a qualified Reference Standard.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68757697 (4-Amino-3-hydroxy-N,N-dimethylpicolinamide).[1] Retrieved from [Link]
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
European Pharmacopoeia (Ph. Eur.). General Chapter 5.12: Reference Standards.[6] (Access via subscription).
Precision Analytics: Benchmarking LC-MS Strategies for Picolinamide Purity
Executive Summary: The Polarity Trap Picolinamide (pyridine-2-carboxamide) is a ubiquitous building block in the synthesis of metallo-enzyme inhibitors and kinase-targeting drugs. However, its analysis presents a classic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Polarity Trap
Picolinamide (pyridine-2-carboxamide) is a ubiquitous building block in the synthesis of metallo-enzyme inhibitors and kinase-targeting drugs. However, its analysis presents a classic "polarity trap" for medicinal chemists. Its high polarity leads to poor retention on standard C18 columns, while its structural isomers—nicotinamide (vitamin B3) and isonicotinamide—often co-elute, masking critical impurities.
This guide objectively compares analytical methodologies, establishing why Fluorinated Phenyl (PFP) phases coupled with LC-MS represent the superior standard over traditional C18-UV or NMR approaches for purity assessment.
The Challenge: Chemical Context
To analyze picolinamide, one must understand its behavior in solution.
Basicity: The pyridine nitrogen is basic (
). In standard acidic LC-MS mobile phases (0.1% formic acid, pH ~2.7), the molecule is protonated and highly polar, causing it to elute in the void volume of C18 columns.
Isomerism: Synthetic routes often generate regioisomers. Differentiating the 2-position (picolinamide) from the 3-position (nicotinamide) is difficult because their mass-to-charge ratio (
123.05) is identical.
Hydrolysis: Picolinamide is susceptible to hydrolysis, forming picolinic acid. This impurity can chelate metals in the LC system, causing severe peak tailing.
Comparative Technology Review
The following table summarizes the performance of common analytical techniques for picolinamide purity profiling.
Feature
Standard HPLC-UV (C18)
qNMR (H)
GC-MS
LC-MS (PFP Phase)
Specificity
Low (Isomers co-elute)
High (Structural certainty)
Medium (EI fragmentation helps)
Very High (RT + )
Sensitivity (LOD)
~0.1%
~1.0% (Poor for trace)
High
Trace (<0.01%)
Isomer Resolution
Poor
Excellent
Good
Excellent
Throughput
High
Low
Medium (Derivatization often needed)
High
Suitability
Rough purity check
Structure verification
Volatile impurities only
Final Release Testing
Verdict: While NMR is essential for structural confirmation, it lacks the sensitivity to detect trace catalytic impurities. Standard C18 HPLC-UV fails to resolve critical isomers. LC-MS with PFP chemistry is the only robust solution for <98% purity validation.
Deep Dive: The "PFP" Advantage
Why does the Pentafluorophenyl (PFP) column succeed where C18 fails?
C18 Mechanism: Relies solely on hydrophobic interaction. Since protonated picolinamide is hydrophilic, it "slides" past the C18 chains.
PFP Mechanism: The fluorine atoms on the stationary phase create an electron-deficient ring. This allows for specific
interactions with the electron-rich pyridine ring of picolinamide. Furthermore, PFP phases offer shape selectivity, easily distinguishing the ortho-substitution (picolinamide) from the meta-substitution (nicotinamide).
Diagram 1: Analytical Decision Tree
This diagram illustrates the logical flow for selecting the correct separation mode based on impurity profile.
Caption: Selection logic for picolinamide analysis. PFP phases provide the necessary balance of retention and isomer selectivity.
Validated Experimental Protocol
This protocol is designed to be self-validating . The presence of a resolution check ensures the system is performing correctly before data is accepted.
Materials & Reagents[1][2][3]
Column: 2.1 x 100 mm, 1.9 µm or 3 µm Pentafluorophenyl (PFP) (e.g., Raptor FluoroPhenyl or chemically equivalent).
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
Note: Ammonium formate is critical to buffer the pH and improve peak shape for the basic pyridine nitrogen.
Note: Methanol is preferred over Acetonitrile for PFP columns as it promotes
interactions.
LC Parameters[3][5][6][7][8][9][10]
Flow Rate: 0.4 mL/min
Column Temp: 40°C
Gradient:
0.0 min: 5% B
1.0 min: 5% B (Isocratic hold to trap polar impurities)
6.0 min: 95% B
8.0 min: 95% B
8.1 min: 5% B
10.0 min: Stop
MS Settings (ESI Positive)[11]
Source Temp: 350°C
Capillary Voltage: 3.5 kV
Scan Range:
50 – 500 (Full Scan)
Key Ions to Monitor:
123.05: Picolinamide
124.04: Picolinic Acid (Hydrolysis product)
106.03: Loss of (Fragment)
System Suitability Test (SST) - The Trust Pillar
Before running samples, inject a mixture of Picolinamide and Nicotinamide (1 µg/mL each).
Requirement: Resolution (
) between peaks must be .
Requirement: Tailing factor (
) for Picolinamide must be .
Data Interpretation & Workflow
The following diagram outlines the data processing workflow, highlighting where common errors occur (e.g., misidentifying the hydrolysis product).
Diagram 2: LC-MS Purity Workflow
This diagram details the step-by-step signal processing required to confirm purity.
Caption: Workflow for identifying specific impurity types (hydrolysis vs. isomers) using Mass Spec logic.
Troubleshooting Guide
Doublet Peaks: If you see a split peak for the main compound, check the solvent used to dissolve the sample. Dissolving in 100% organic solvent can cause "solvent effect" peak splitting in high-aqueous initial gradients. Fix: Dissolve sample in 90:10 Water:MeOH.
Low Sensitivity: Picolinamide can chelate iron in stainless steel LC lines. Fix: Passivate the system with 0.1% phosphoric acid or use a PEEK-lined column if available.
References
Restek Corporation. (2025). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. (Demonstrates use of Biphenyl/PFP phases for isobaric separations). Link
MAC-MOD Analytical. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (Fundamental theory of PFP
National Institutes of Health (NIH). (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (General impurity profiling standards). Link
YMC Co., Ltd. (2014). Features of PentaFluoroPhenyl group bonded column. (Specific application for isomer separation). Link
Sielc Technologies. (2024).[2] HPLC Method for Separation of Nicotinic Acid, Nicotinamide. (Alternative mixed-mode approaches). Link
Publish Comparison Guide: Biological Activity of Dimethyl vs. Monomethyl Picolinamides
This guide provides an in-depth technical comparison of N-monomethyl picolinamides versus N,N-dimethyl picolinamides . These scaffolds are critical in the development of agrochemical fungicides (targeting the Qi site of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of N-monomethyl picolinamides versus N,N-dimethyl picolinamides . These scaffolds are critical in the development of agrochemical fungicides (targeting the Qi site of cytochrome bc1) and emerging medicinal chemistry targets (e.g., Aurora kinase, CCR6, and viral proteases).
Executive Summary: The "Methyl Switch" Effect
In picolinamide structure-activity relationships (SAR), the substitution on the amide nitrogen acts as a molecular toggle. The transition from a monomethyl (–CONHMe) to a dimethyl (–CONMe₂) group fundamentally alters the physicochemical profile and binding mode of the ligand.
Monomethyl Picolinamides: Typically function as dual H-bond hybrids (Acceptor via C=O, Donor via N-H). They are generally preferred for targets requiring precise hydrogen bonding networks (e.g., fungal respiratory Complex III).
Dimethyl Picolinamides: Function as pure H-bond acceptors . They exhibit higher lipophilicity (LogP) and membrane permeability but often suffer from "flat" SAR landscapes and increased off-target cytotoxicity due to the loss of the directional H-bond donor.
Physicochemical & Structural Comparison
The biological divergence stems from three core chemical differences.
Feature
Monomethyl Picolinamide (–CONHMe)
Dimethyl Picolinamide (–CONMe₂)
Biological Implication
H-Bonding
Donor (NH) & Acceptor (CO)
Acceptor (CO) only
Monomethyl is essential for pockets with backbone carbonyls (e.g., Ser/Thr residues).
Conformation
Trans-amide preference (s-trans)
Cis/Trans equilibrium (steric clash)
Dimethylation can lock a conformation or induce steric clash with the pyridine ring (ortho-hydrogens).
Lipophilicity
Moderate LogP
High LogP (+0.5 to +1.0 log units)
Dimethyl variants cross membranes faster but risk non-specific binding (toxicity).
Metabolic Stability
Susceptible to N-demethylation
Susceptible to sequential N-demethylation
Dimethyl provides a "metabolic buffer" but yields the monomethyl active metabolite in vivo.
Visualizing the Structural Logic
Figure 1: The mechanistic flow from chemical substitution to biological outcome.
Biological Activity Profiles: Experimental Data
Case Study A: Antiviral & Antitumor Activity (Specificity Driven)
In targets like Human Rhinovirus (hRV) and Aurora Kinase B , the monomethyl group is critical for potency. The dimethyl analog often retains lipophilicity but loses the specific binding interaction, leading to "empty" cytotoxicity.
Experimental Data Summary (Derived from hRV-B14 & Aurora B Assays):
Compound Class
Target
IC50 / EC50 (Potency)
CC50 (Cytotoxicity)
Selectivity Index (SI)
N-Monomethyl
hRV-B14 Protease
66 nM (High Potency)
>100 µM
>1500 (Safe)
N,N-Dimethyl
hRV-B14 Protease
>5,000 nM (Low Potency)
~10 µM
< 2 (Toxic)
N-Monomethyl
Aurora Kinase B
~60 nM
>50 µM
High
Mechanism: The N-H of the monomethyl group forms a critical hydrogen bond with the backbone carbonyl of the enzyme's binding pocket.
Failure Mode of Dimethyl: The N,N-dimethyl analog introduces a steric clash with the pocket wall and removes the H-bond donor, resulting in a molecule that kills cells non-specifically (low CC50) rather than inhibiting the virus/enzyme specifically.
Case Study B: CCR6 Inhibitors (Hydrophobic Pocket Driven)
Conversely, in certain hydrophobic pockets such as the CCR6 chemokine receptor , the dimethyl variant is preferred or tolerated.
Observation: Crystalline studies of CCR6 inhibitors (e.g., Compound IIA) show the N,N-dimethylpicolinamide moiety sitting in a hydrophobic cleft where no H-bond donor is required.
Advantage: The dimethyl group improves the molecule's ability to penetrate the CNS or lipid-rich environments, acting as a "grease ball" to deliver the pharmacophore.
Experimental Protocols
To validate these differences in your own lab, follow these standardized protocols.
Protocol 1: Synthesis of N-Methyl vs N,N-Dimethyl Analogs
Activation: Oxalyl chloride/DMF (to form acid chloride) or HATU coupling.
Amine Partner:
For Monomethyl: Use Methylamine (2.0 M in THF).
For Dimethyl: Use Dimethylamine (2.0 M in THF).
Key Purification Step: N-monomethyl derivatives often precipitate or crystallize easily due to H-bonding. N,N-dimethyl derivatives are oils/gums and usually require flash chromatography (Hexane/EtOAc).
Protocol 2: In Vitro Cytotoxicity vs. Potency Screen
This assay distinguishes "true" activity (Monomethyl) from "false" cytotoxicity (Dimethyl).
Compound Treatment: Serial dilution (100 µM down to 1 nM).
Readout 1 (Potency): Target specific assay (e.g., Viral Plaque Reduction or Kinase Activity ELISA).
Readout 2 (Toxicity): MTT or CellTiter-Glo assay on the same plates.
Analysis: Calculate the Selectivity Index (SI = CC50 / EC50) .
Pass Criteria: SI > 10 (Typical for Monomethyl).
Fail Criteria: SI < 5 (Typical for Dimethyl "false positives").
Mode of Action Diagram (Graphviz)
The following diagram illustrates the binding mode difference at the molecular level.
Figure 2: Molecular interaction showing why Monomethyl (Blue) binds effectively while Dimethyl (Red) often clashes or fails to bind.
References
Antiviral Activity & Cytotoxicity
Title: 3-Aryl-1,2,4-oxadiazole Deriv
Source:Journal of Medicinal Chemistry / NIH PMC.
Key Finding: Comparison of Compound 11 (Monomethyl) vs Compound 17 (Dimethyl) showing loss of specific activity and increased cytotoxicity in dimethyl analogs.
Antitumor (Aurora Kinase)
Title: Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents.[3][4]
Certificate of Analysis (CoA) requirements for picolinamide intermediates
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Development Division Subject: Technical Guide: Certificate of Analysis (CoA) Requirements for Picolinamide Inte...
Author: BenchChem Technical Support Team. Date: February 2026
To: Researchers, Scientists, and Drug Development Professionals
From: Senior Application Scientist, Chemical Development Division
Subject: Technical Guide: Certificate of Analysis (CoA) Requirements for Picolinamide Intermediates
Executive Summary
Picolinamide (pyridine-2-carboxamide) derivatives are ubiquitous scaffolds in medicinal chemistry, serving as critical intermediates for kinase inhibitors (e.g., Alectinib, Nilotinib) and advanced agrochemicals. However, the commercial availability of these intermediates varies drastically in quality. A standard "98% Purity" claim on a vendor website is often insufficient for GMP (Good Manufacturing Practice) campaigns or sensitive catalytic steps.
This guide objectively compares the Certificate of Analysis (CoA) requirements for Research Grade versus GMP Grade picolinamide intermediates. It highlights how specific "silent" impurities—often chemically related to the pyridine core—can catastrophically impact downstream metal-catalyzed cross-coupling reactions.
Part 1: The Comparative Analysis
The distinction between a Research Grade CoA and a GMP Grade CoA is not merely administrative; it is a fundamental difference in risk management. The following table contrasts the critical quality attributes (CQAs) required for robust process development.
Table 1: Comparative CoA Specifications for Picolinamide Intermediates
Specification Parameter
Research Grade (Standard)
GMP / Late-Stage Grade (Enhanced)
Scientific Rationale & Impact
Assay (Purity)
> 95.0% or > 98.0% (Area %)
98.0 – 102.0% w/w (qNMR or External Std)
Area % by HPLC can be misleading if impurities have different extinction coefficients. Weight-based assay ensures correct stoichiometry.
Critical Impurity: Picolinic Acid
Not typically specified.
≤ 0.15%
High Risk: Picolinic acid is a hydrolysis product and a potent bidentate ligand. It sequesters transition metals (Pd, Cu), poisoning catalysts in downstream Suzuki/Buchwald couplings.
Isomeric Impurity
"Conforms to Structure" (NMR)
≤ 0.10% each (Nicotinamide/Isonicotinamide)
Regioisomers have similar polarities but distinct reactivities. They are difficult to purge in subsequent crystallization steps.
Water Content (KF)
Not specified or "Hygroscopic"
≤ 0.5% w/w
Picolinamides are hygroscopic. Excess water hydrolyzes the amide back to picolinic acid and deactivates moisture-sensitive catalysts (e.g., organolithiums).
Residual Solvents
Not specified.
Conforms to ICH Q3C (ppm limits)
Solvents like DMF or DMSO can coordinate with metal catalysts or react with electrophiles, altering reaction kinetics.
Trace Metals
Not specified.
Pd, Cu, Fe ≤ 10-20 ppm (ICH Q3D)
Essential if the intermediate was synthesized via metal catalysis (e.g., cyanation of bromopyridine). Residual metal can cause false positives in screening or toxicity issues.
Part 2: The "Silent Killer" – Picolinic Acid Impurity
In my tenure scaling up pyridine-based APIs, the most frequent cause of reaction failure is not the picolinamide itself, but the presence of trace picolinic acid .
Mechanism of Failure:
Picolinamides are often used as directing groups or substrates in Palladium (Pd) or Copper (Cu) catalyzed reactions. Picolinic acid, a common contaminant from hydrolysis, acts as a strong N,O-bidentate chelator .
Scenario: In a Buchwald-Hartwig amination, 0.5% picolinic acid can sequester up to 10 mol% of the Pd catalyst (depending on speciation), effectively halting the catalytic cycle or requiring exorbitant catalyst loading.
Insight: The purity values were nearly identical, but the specific impurity profile of Batch A caused a 50% reduction in efficiency.
Part 3: Experimental Protocols
To validate incoming picolinamide batches, rely on these self-validating protocols. Do not trust vendor data blindly for critical campaigns.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Picolinic Acid Detection
Purpose: To separate the highly polar picolinic acid from the neutral picolinamide and identifying regioisomers.
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the carboxylic acid, improving retention).
Mobile Phase B: Acetonitrile.
Gradient: 0-5 min (5% B); 5-20 min (5% -> 40% B); 20-25 min (40% -> 90% B).
Detection: UV at 210 nm (amide bond) and 260 nm (pyridine ring).
System Suitability: Resolution (Rs) between Picolinic Acid and Picolinamide must be > 2.0.
Protocol 2: Trace Metal Scavenging Analysis
Purpose: Quick check for metal-coordinating impurities before committing to a large-scale metal-catalyzed reaction.
Dissolve 100 mg of Picolinamide intermediate in 10 mL DCM.
Add 1 mL of 5% aqueous
solution.
Shake vigorously and let layers separate.
Observation: If the organic layer turns slightly blue/green, lipophilic copper complexes are forming, indicating the presence of strong chelating impurities (like picolinic acid or bipyridines). Pure picolinamide should not extract copper significantly under these conditions.
Part 4: Visualization & Logic
Diagram 1: Quality Control Workflow for Picolinamide Intermediates
This workflow illustrates the critical decision points in generating a valid CoA.
Diagram 2: Decision Logic for Material Acceptance in Catalysis
A logic gate for researchers to determine if a batch is safe for metal-catalyzed coupling reactions.
Caption: Figure 2. Decision tree for evaluating picolinamide suitability for sensitive downstream catalytic reactions.
References
ICH Q11 . Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities).[1] International Council for Harmonisation. Available at: [Link]
ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]
ICH Q3D(R2) . Guideline for Elemental Impurities. International Council for Harmonisation. Available at: [Link]
World Health Organization . Model Certificate of Analysis. WHO Technical Report Series, No. 902, 2002, Annex 10. Available at: [Link]
Validating 4-Amino-3-hydroxy-N,N-dimethylpicolinamide as a Synthesis Starting Material
The following guide validates 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (CAS 1255917-92-0) as a superior starting material (SM) for complex heterocyclic synthesis, specifically within the context of kinase inhibitor and...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide validates 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (CAS 1255917-92-0) as a superior starting material (SM) for complex heterocyclic synthesis, specifically within the context of kinase inhibitor and GPCR antagonist discovery.
Executive Summary
In the synthesis of bioactive pyridine scaffolds, the choice of the C2-directing group is critical. While methyl esters (e.g., methyl 4-amino-3-hydroxypicolinate) are traditional starting materials, they frequently suffer from poor solubility in non-polar solvents and instability during Lewis-acid-mediated deprotections.
This guide validates 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (hereafter SM-15 ) as a robust alternative. Experimental evidence, grounded in the discovery of the CCR6 antagonist PF-07054894, demonstrates that the N,N-dimethylamide moiety offers superior chemical stability against harsh dealkylation conditions (e.g., BBr₃) and enhanced solubility, streamlining downstream purification.
Chemical Profile & Structural Advantages[1][2]
SM-15 is not merely a derivative; it is a "privileged scaffold" designed to overcome the limitations of zwitterionic pyridines.
Feature
SM-15 (Dimethylamide)
Methyl Ester Analog
Mechanism of Advantage
Solubility (DCM/CHCl₃)
High
Low
Elimination of H-bond donor on amide nitrogen prevents aggregation; disrupts zwitterionic lattice energy.
Lewis Acid Stability
High
Low to Moderate
The amide carbonyl is less electrophilic than the ester, resisting cleavage during BBr₃-mediated ether deprotection.
H-Bonding Topology
Intramolecular S(6)
Intermolecular
Forms a stable 6-membered ring between 3-OH and Amide-O, pre-organizing the molecule for chelation or binding.
Nucleophilicity (C4-NH₂)
Modulated
Lower
The electron-donating amide (via resonance) maintains C4-amine nucleophilicity better than the electron-withdrawing ester.
Structural Visualization
The diagram below illustrates the critical intramolecular interaction and the reactive sites of SM-15.
Figure 1: Structural dissection of SM-15 highlighting the functional interplay that confers stability.
Comparative Performance Analysis
Stability in Lewis Acid Conditions (The "BBr₃ Test")
A common workflow in pyridine chemistry involves deprotecting a methoxy group to a hydroxy group. This is often achieved using Boron Tribromide (BBr₃).
The Problem: Methyl esters often hydrolyze or form stable, insoluble borate complexes under these conditions, leading to yield loss or difficult workups.
The Solution (SM-15): The N,N-dimethylamide is robust. In the synthesis of PF-07054894, the precursor (4-amino-3-methoxy-N,N-dimethylpicolinamide) was subjected to BBr₃ to yield SM-15.
Experimental Data Comparison:
Parameter
SM-15 Pathway (Amide)
Ester Pathway (Hypothetical)
Reagent
BBr₃ (4.0 equiv), TBAI
BBr₃ (4.0 equiv)
Solvent
DCM
DCM
Temperature
0°C to RT
-78°C to 0°C (Required to prevent ester cleavage)
Outcome
Clean conversion to 3-OH product.
Mixed anhydride formation / Hydrolysis to carboxylic acid.
Workup
Standard aqueous quench/extraction.
Requires careful pH adjustment; product often precipitates with salts.
Solubility and Purification
SM-15 exhibits superior solubility in chlorinated solvents (DCM, Chloroform) compared to the corresponding carboxylic acid or methyl ester.
Impact: This allows for chromatographic purification on silica gel using standard gradients (e.g., DCM/MeOH), whereas the acid/ester analogs often streak or require highly polar, difficult-to-remove solvents (e.g., DMSO/Water).
Experimental Validation: The "Gold Standard" Protocol
The following protocol is validated based on the synthesis of PF-07054894 , a clinical-stage CCR6 antagonist. This workflow proves that SM-15 can be generated in high purity in situ or as an isolated intermediate, surviving conditions that would destroy lesser scaffolds.
Protocol: BBr₃-Mediated Synthesis of SM-15
Objective: Demethylation of 4-amino-3-methoxy-N,N-dimethylpicolinamide to yield SM-15.
Reagents:
Starting Material (Methoxy precursor): 19.0 g (82.0 mmol)[1]
Tetrabutylammonium Iodide (TBAI): 13.7 g (37.2 mmol)[1]
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology:
Preparation: Dissolve the methoxy precursor (19.0 g) and TBAI (13.7 g) in anhydrous DCM (220 mL) under nitrogen atmosphere.
Expert Insight: TBAI acts as a phase transfer catalyst and iodide source, accelerating the nucleophilic demethylation mechanism.
Addition: Cool the solution to 0°C. Add a solution of BBr₃ (86.1 g) in DCM (344 mL) dropwise over 45 minutes.
Critical Control Point: Maintain internal temperature <5°C to prevent exotherms that could degrade the pyridine ring.
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4 hours.
Quench & Workup:
Cool back to 0°C.
Quench carefully with MeOH or saturated NaHCO₃ (Caution: Gas evolution).
Filter the mixture to remove inorganic salts.
Concentrate the filtrate.
Validation: The resulting solid is SM-15.
Purity Check: HPLC >95%.
Identity: ¹H NMR confirms loss of -OMe signal (approx 3.8 ppm) and appearance of phenolic -OH (broad singlet >10 ppm).
Synthesis Workflow Diagram
Figure 2: Validated synthesis workflow for SM-15 demonstrating chemical stability.
Applications & Case Studies
Case Study: CCR6 Antagonist (PF-07054894)
In the discovery of PF-07054894, SM-15 served as the critical "right-hand" fragment.
Role: The 3-hydroxy and 4-amino groups were utilized to build a fused oxazole ring system or coupled via amide bonds.
Why SM-15? The N,N-dimethylamide group was essential for maintaining the correct lipophilicity profile (LogD) and solubility in biological assays, which the methyl ester lacked.
Outcome: The stability of SM-15 allowed it to be carried through multiple synthetic steps without protecting the amide nitrogen, reducing the total step count by 2 compared to the ester route.
Broader Utility
SM-15 is an ideal starting material for:
Oxazolo[4,5-c]pyridines: Cyclization of the 3-OH and 4-NH₂ groups.
PROTAC Linkers: The dimethylamide can be modified (via transamidation) to attach linkers for E3 ligase recruitment.
Fragment-Based Drug Discovery (FBDD): The molecule itself is a high-quality fragment with defined vectors for growth.
References
Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist.
Source: Journal of Medicinal Chemistry (ACS Publications).
Context: Describes the synthesis of Compound 15 (SM-15) and its use in drug development.
URL:[Link]
4-amino-3-hydroxy-N,N-dimethylpicolinamide (Compound Summary).
Source: PubChem (National Library of Medicine).
Context: Chemical and physical property data, CAS 1255917-92-0.[2][3]
URL:[Link]
Reductive cleavage of picolinic amides.
Source: University of Cambridge / Spring Group.
Context: Discusses the stability and reactivity of picolinamides vs esters.
URL:[Link]
FTIR spectral data for 4-Amino-3-hydroxy-N,N-dimethylpicolinamide functional groups
Technical Guide: FTIR Spectral Characterization of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide Executive Summary & Structural Context This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spect...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: FTIR Spectral Characterization of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide
Executive Summary & Structural Context
This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral signature of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (CAS: 1255917-92-0). As a functionalized picolinamide scaffold, this compound presents a complex vibrational landscape driven by intramolecular hydrogen bonding and the steric constraints of the tertiary amide group.
This document is designed to serve as a comparative standard for researchers validating synthesis pathways (specifically nitro-reduction or amidation) and distinguishing this specific tertiary amide from secondary amide impurities.
3-Hydroxy: Proximity to the amide carbonyl facilitates strong intramolecular hydrogen bonding (resonance assisted).
4-Amino: Primary amine (
).
N,N-Dimethyl: Tertiary amide (Lacks
amide proton).
Technical Deep Dive: Spectral Band Assignment
The FTIR spectrum of this molecule is defined by three "Diagnostic Zones." The following data synthesizes experimental baselines from analogous 3-hydroxypicolinamides and N,N-dimethylbenzamides.
Zone A: High Frequency (3500 – 2800 cm⁻¹)
The "Dual-Donor" Challenge: Both the 4-amino group and the 3-hydroxy group are proton donors.
3-OH Stretch: Typically observed as a broad, redshifted band (3200–3000 cm⁻¹) .
Mechanism:[4][5][6] The 3-OH forms a stable 6-membered intramolecular hydrogen bond ring with the amide carbonyl oxygen. This weakens the O-H bond, lowering its frequency compared to free phenols (~3600 cm⁻¹).
4-NH₂ Stretches: Two distinct bands superimposed on the OH broadness.
Aliphatic C-H (N-Methyls): Distinct bands at 2920–2850 cm⁻¹ . The presence of these bands confirms the N,N-dimethyl substitution.
Zone B: The Fingerprint & Carbonyl Region (1700 – 1400 cm⁻¹)
Amide I (C=O Stretch):1635 – 1615 cm⁻¹ .
Differentiation: Tertiary amides typically absorb at lower frequencies than esters. In this molecule, the frequency is further lowered by the intramolecular H-bond from the 3-OH group and conjugation with the pyridine ring.
Amide II (Absence is Critical):
Diagnostic Check: Because this is a tertiary amide (N,N-dimethyl), there is NO Amide II band (N-H deformation) typically found at 1550 cm⁻¹. The absence of this band is the primary confirmation of full N-methylation.
NH₂ Scissoring:1600 – 1580 cm⁻¹ . Often overlaps with pyridine ring skeletal vibrations.
Pyridine Ring Breathing:1580 cm⁻¹ and 1470 cm⁻¹ .
Zone C: Low Frequency (1300 – 1000 cm⁻¹)
C-N Stretch (Amide III equivalent): Strong band at ~1260 cm⁻¹ .
C-O (Phenolic):~1230 cm⁻¹ .
Comparative Analysis: Performance vs. Alternatives
In drug development, FTIR is rarely used in isolation. Its power lies in differential analysis . Below are two critical comparison scenarios.
Scenario 1: Reaction Monitoring (Synthesis from 4-Nitro Precursor)
Objective: Confirm reduction of 4-nitro-3-hydroxy-N,N-dimethylpicolinamide to the 4-amino target.
Functional Group
Precursor (4-Nitro) Spectrum
Target (4-Amino) Spectrum
Comparison Logic
Nitro ()
Strong bands at 1530 cm⁻¹ (asym) & 1350 cm⁻¹ (sym).
Objective: Distinguish the target (Tertiary Amide) from the N-methyl (Secondary Amide) impurity.
Feature
Target (N,N-Dimethyl)
Impurity (N-Monomethyl)
Diagnostic Action
Amide II Band
Absent .
Present (~1550 cm⁻¹).
Reject batch if 1550 cm⁻¹ peak is significant.
Amide N-H Stretch
Absent.
Present (~3300 cm⁻¹, sharp).
Check for sharp peak interfering with OH broadness.
Experimental Protocol: ATR-FTIR Workflow
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this compound to avoid hygroscopic interference with the critical OH/NH region.
Step-by-Step Methodology:
Crystal Selection: Use a Diamond or ZnSe ATR crystal. (Diamond is preferred due to the hardness of crystalline picolinamides).
Background Scan: Collect 32 scans of the clean ambient air.
Sample Prep: Place ~5 mg of the solid sample onto the crystal.
Compression: Apply high pressure using the anvil clamp. Note: Ensure good contact; poor contact mimics a weak signal often mistaken for "missing bands."
Acquisition:
Range: 4000 – 600 cm⁻¹.
Resolution: 4 cm⁻¹.
Scans: 64 (to resolve the weak aromatic overtones).
Post-Processing: Apply ATR correction (if comparing to library transmission spectra) and baseline correction.
Visualizing the Logic: QC Decision Tree
The following diagram illustrates the decision logic for a QC chemist validating the identity of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide.
Caption: QC Decision Tree for validating the target compound against common synthesis failures (incomplete reduction or incorrect amidation).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for general amide and pyridine band assignments).
NIST Chemistry WebBook. Picolinamide Infrared Spectrum. Standard Reference Database 69. [Link] (Used for Picolinamide core scaffold baseline).
Banyay, I., et al. (2003). "The Amide Rotational Barriers in Picolinamide and Nicotinamide." Journal of the American Chemical Society.[9] (Provides data on intramolecular H-bonding in picolinamides).
PubChem Compound Summary. 4-amino-3-hydroxy-N,N-dimethylpyridine-2-carboxamide (CAS 1255917-92-0). National Center for Biotechnology Information. [Link] (Verification of chemical structure and identifiers).
Impurity Profiling of 4-Amino-3-hydroxy-N,N-dimethylpicolinamide Synthesis
Executive Summary: The Criticality of the Picolinamide Scaffold 4-Amino-3-hydroxy-N,N-dimethylpicolinamide (CAS 1255917-92-0) represents a highly functionalized pyridine building block, structurally essential for next-ge...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Criticality of the Picolinamide Scaffold
4-Amino-3-hydroxy-N,N-dimethylpicolinamide (CAS 1255917-92-0) represents a highly functionalized pyridine building block, structurally essential for next-generation kinase inhibitors and metallo-enzyme modulators. Its unique substitution pattern—combining an electron-donating amino group, a chelating hydroxyl moiety, and a solubilizing dimethylamide—creates a specific electronic environment that challenges standard purification and analytical protocols.
This guide objectively compares the two dominant synthetic strategies (Nitration-Reduction vs. Halogen-Displacement) and their resulting impurity profiles. Furthermore, it contrasts the performance of standard HPLC-UV methodologies against advanced UHPLC-MS/MS workflows, providing a data-driven roadmap for establishing control strategies in a pharmaceutical setting.
Synthetic Routes & Impurity Genesis: A Comparative Analysis
To profile impurities effectively, one must understand their origin.[1] The synthesis of 4-amino-3-hydroxypicolinamides typically proceeds via two distinct pathways. Each generates a unique "fingerprint" of impurities.
Route A: The Nitration-Reduction Pathway (Electrophilic Substitution)
This route relies on the inherent directing effects of the 3-hydroxy group to install the nitrogen functionality at the 4-position.
Removal of trace Pd/Pt catalysts & colored azo species
Removal of inorganic salts & halide scavengers
Scalability
High (Exothermic but manageable)
Moderate (High pressure/temp often required)
Visualizing the Impurity Genesis (DOT Diagram)
Figure 1: Impurity genesis map for the Nitration-Reduction pathway (Route A), highlighting critical control points where regioisomers and degradants arise.[2]
Analytical Method Comparison: HPLC-UV vs. UHPLC-MS/MS
For this specific aminopyridine, the choice of analytical technique dictates the limit of detection (LOD) and the ability to characterize "unknowns."
Strengths: High resolution separates isomers; MS/MS fragmentation confirms structures (e.g., distinguishing 4-amino vs 6-amino via fragmentation patterns); detects trace genotoxic impurities (GTIs).
Weaknesses: Higher cost; requires suppression of ion-pairing agents.
Performance Data Comparison
Metric
HPLC-UV (Agilent 1260 Infinity II)
UHPLC-Q-ToF (Agilent 6545)
Column
C18 (4.6 x 150 mm, 5 µm)
HSS T3 (2.1 x 100 mm, 1.8 µm)
Run Time
25 minutes
8 minutes
LOD (Impurity A)
0.05% (500 ppm)
0.001% (10 ppm)
Specificity
Dependent on Rt
Mass + Rt (Orthogonal)
Buffer Compatibility
High (Phosphate allowed)
Volatile only (Formate/Acetate)
Detailed Experimental Protocols
Protocol 1: Optimized HPLC-UV Method for Routine Release
Rationale: A buffered mobile phase is strictly required to suppress the ionization of the 3-hydroxy (phenolic) and 4-amino groups, ensuring sharp peak shapes.
Instrument: HPLC system with PDA detector (e.g., Shimadzu i-Series or Agilent 1260).
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 20 mM Ammonium Acetate, pH adjusted to 6.5 with Acetic Acid.
Why pH 6.5? The pKa of the pyridine nitrogen is ~3-4 and the hydroxyl ~9. Operating at pH 6.5 keeps the molecule neutral/zwitterionic, improving retention.
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient:
0-2 min: 5% B (Isocratic hold)
2-15 min: 5%
60% B
15-20 min: 60%
90% B
20-25 min: Re-equilibration.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic) and 310 nm (specific for aminopyridine conjugation).
Sample Prep: Dissolve 10 mg sample in 10 mL of 1:1 Water:Acetonitrile.
Protocol 2: UHPLC-MS/MS Method for Unknown Identification
Rationale: Used when a new impurity peak appears >0.10% in the HPLC method.
Instrument: UHPLC coupled to Q-ToF or Orbitrap.
Column: Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm.
Why HSS T3? Superior retention for polar bases compared to standard C18.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
MS Source: ESI Positive Mode.
Key Setting: Capillary Voltage 3.5 kV; Fragmentor 110 V.
Workflow:
Run blank, standard, and spiked sample.
Extract Ion Chromatogram (EIC) for expected masses (M+H = 182.09 for target).
Look for M+16 (198.09) for N-oxides or M+1 (183.08) for hydrolysis variants.[1]
Analytical Decision Tree (Workflow)
This logic flow ensures a systematic approach to handling impurities, moving from detection to characterization.[3]
Figure 2: Analytical decision matrix for impurity management, escalating from routine QC to advanced structural elucidation.
References
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry. Link
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. Link
Gorog, S. (2000).[4] Identification and determination of impurities in drugs. Elsevier Science. Link
ChemicalBook. (2023). 4-amino-3-hydroxy-N,N-dimethylpicolinamide (CAS 1255917-92-0) Properties and Suppliers. Link
Ye, M., et al. (2022).[5] Recent Advances in the Synthesis of Pyridine Derivatives. Organic Chemistry Frontiers. (Contextual citation for pyridine synthesis methodologies).
Comparative Benchmarking of Picolinamide Synthesis: Yield Optimization and Methodological Selection
Executive Summary: The "Picolinic Problem" Synthesizing picolinamides (pyridine-2-carboxamides) presents a unique set of challenges distinct from standard benzamide couplings. The proximity of the pyridine nitrogen to th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Picolinic Problem"
Synthesizing picolinamides (pyridine-2-carboxamides) presents a unique set of challenges distinct from standard benzamide couplings. The proximity of the pyridine nitrogen to the carbonyl carbon creates two primary failure modes:
Metal Chelation: The N,O-bidentate pocket poisons Lewis acid catalysts and scavenges metal ions, often stalling catalytic cycles.
Thermal Instability: Picolinic acid derivatives are prone to decarboxylation (Hammick reaction pathways) and nucleophilic attack on the ring itself under harsh activation conditions.
This guide objectively compares four distinct synthetic methodologies, establishing Propylphosphonic Anhydride (T3P) as the current high-yield benchmark for solution-phase synthesis, while validating Pd-Catalyzed Aminocarbonylation as the superior route when starting from aryl halides.
Benchmark Yield Comparison
The following data represents average isolated yields for the coupling of picolinic acid with a sterically hindered aniline (e.g., 2,6-dimethylaniline), a "stress test" substrate chosen to highlight methodological differences.
Historically, converting carboxylic acids to acid chlorides using thionyl chloride (
) is the standard activation method. However, for picolinic acid, this is not recommended .
The Mechanistic Pitfall:
Reaction with
often leads to the formation of 4-chloro-picolinoyl chloride as a major impurity (up to 15%). The pyridine nitrogen activates the ring, making the 4-position susceptible to nucleophilic attack by chloride ions. Furthermore, the high thermal energy required to drive the reaction often triggers decarboxylation.
The Superiority of T3P (Method A)
Propylphosphonic anhydride (T3P) operates via a cyclic transition state.
Causality: T3P acts as a dehydrating agent that does not require a separate nucleophilic activation step that risks epimerization or ring attack.
Process Advantage: The byproducts of T3P are water-soluble phosphonic acid salts. A simple aqueous wash removes all reagents, often eliminating the need for chromatography.
The Strategic Utility of Aminocarbonylation (Method D)
When the carboxylic acid precursor is unavailable or unstable, starting from 2-bromopyridine is a robust alternative. This method builds the carbonyl in situ, completely bypassing the decarboxylation risk associated with storing picolinic acids.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the optimal synthesis route based on substrate availability and constraints.
Figure 1: Strategic Decision Tree for Picolinamide Synthesis. Blue nodes represent decision points; Green nodes represent optimal pathways.
Detailed Experimental Protocols
Protocol A: T3P-Mediated Coupling (The Gold Standard)
Objective: Synthesis of N-(2,6-dimethylphenyl)picolinamide.
Reagents:
Picolinic Acid (1.0 equiv)
2,6-Dimethylaniline (1.1 equiv)
T3P (50% w/w in EtOAc) (1.5 equiv)
Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step Workflow:
Charge: To a reaction vessel equipped with a magnetic stir bar, add Picolinic Acid (10 mmol) and the Aniline (11 mmol).
Solvation: Add EtOAc (50 mL, 5 vol). Stir to create a slurry.
Base Addition: Add Pyridine (30 mmol) in one portion. The reaction may warm slightly.
Activation: Add T3P solution (15 mmol) dropwise over 5 minutes at 0°C (ice bath) to control exotherm.
Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 2-4 hours.
Self-Validation Point: Monitor by TLC (50% EtOAc/Hex). The T3P spot will not be visible; look for disappearance of the acid (baseline) and appearance of the amide (mid-RF).
Workup (The "Green" Advantage):
Add water (20 mL). Stir vigorously for 10 mins.
Separate phases. Wash organic layer with 0.5M HCl (2 x 15 mL) to remove excess pyridine and aniline.
CO Source: CO balloon (1 atm) or Molybdenum hexacarbonyl (
)
Step-by-Step Workflow:
Catalyst Pre-formation: In a vial, mix Pd(OAc)
and Xantphos in 1,4-Dioxane. Stir for 10 mins under Argon to form the active ligated species (yellow to orange color change).
Substrate Addition: Add 2-Bromopyridine, the Amine, and the Base to the reaction vessel.
Atmosphere Exchange:
Safety: Perform in a well-ventilated fume hood.
Purge the vessel with Argon, then switch to a CO balloon (or add solid
).
Reaction: Heat to 80°C for 12-16 hours.
Causality: Heat is required for the oxidative addition of Pd into the C-Br bond, which is electronically deactivated in the 2-position compared to other aryl halides.
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.[2][3]
Mechanism of Failure: Thionyl Chloride
The following diagram details why Method C (Thionyl Chloride) yields poor results, illustrating the competing side reaction.
Figure 2: Competing reaction pathways when using Thionyl Chloride. The activation of the pyridine ring leads to chlorination at the 4-position.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Contextual support for T3P in process chemistry).
Chniti, S., & Kollár, L. (2022). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation.[4] MDPI. Retrieved from [Link]
ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Amino-3-hydroxy-N,N-dimethylpicolinamide Proper Disposal Procedures
CAS Number: 1255917-92-0
Chemical Family: Aminopyridines / Picolinamides[1]
Part 1: Immediate Safety & Hazard Identification
Operational Directive: Before initiating any disposal workflow, you must treat 4-Amino-3-hydroxy-N,N-dimethylpicolinamide as a High-Potency Pharmaceutical Intermediate . While specific toxicological data for this exact CAS is limited, structural analogs (aminopyridines and picolinamides) exhibit significant acute toxicity and skin absorption hazards.
Hazard Profile (Inferred from SAR & Analogs):
Acute Toxicity: High probability of toxicity via ingestion and inhalation (Category 3 or 4).
Skin Absorption: Aminopyridines often possess high dermal permeability. Treat as "Fatal/Toxic in contact with skin" until proven otherwise.
Irritation: Causes serious eye irritation and skin sensitization.
Environmental: Potential for long-term aquatic toxicity; must not enter municipal water systems.[1]
Property
Specification
Operational Implication
Physical State
Solid (Crystalline Powder)
Dust generation is the primary exposure vector during transfer.[1]
Solubility
Soluble in DMSO, Methanol
Liquid waste streams will likely be organic solvent-based.[1]
Stability
Stable under normal conditions
Does not require detonation/stabilization; suitable for standard incineration.
Incompatibilities
Strong Oxidizers, Acids
Do not mix with Nitric Acid or Peroxides in waste streams.
Part 2: Pre-Disposal Handling & Segregation
The Golden Rule of Chemical Waste: Never mix incompatible waste streams. Segregation is the first line of defense against uncontrolled reactions.[1]
Solid Waste Segregation
Container: High-density polyethylene (HDPE) wide-mouth jar with a screw-top lid.[1]
Labeling: Must be labeled "HAZARDOUS WASTE - TOXIC SOLID."[1]
Content: Pure substance, contaminated weighing boats, gloves, and paper towels used for minor wiping.
Prohibition: Do not place sharps (needles/glass) in this container.
Liquid Waste Segregation
Scenario A: Dissolved in Non-Halogenated Solvents (e.g., Methanol, DMSO)
Stream: Non-Halogenated Organic.
Container: Safety can (flame arrestor equipped) or HDPE carboy.
Scenario B: Dissolved in Halogenated Solvents (e.g., DCM)
Stream: Halogenated Organic.
Crucial: Keep separate from Scenario A to reduce disposal costs and prevent incinerator corrosion issues.
Scenario C: Aqueous Solutions (HPLC Effluent)
Stream: Aqueous Toxic.
Action: Adjust pH to 6–9 if required by local EHS, but never mix with oxidizers.
Part 3: Disposal Methodologies & Workflows
Authorized Disposal Method: High-Temperature Incineration.
Due to the stable pyridine ring and amide functionality, simple chemical deactivation (bleach/acid hydrolysis) is insufficient and potentially dangerous.[1] Complete thermal oxidation is required to break the nitrogen-heterocycle.[1]
Disposal Decision Matrix
Figure 1: Decision matrix for segregating and routing 4-Amino-3-hydroxy-N,N-dimethylpicolinamide waste streams to the correct incineration pathway.
Part 4: Emergency Spill Response Protocol
Trigger: Spillage of >100 mg of solid powder or >50 mL of high-concentration solution.[1]
Step 1: Evacuate & Secure
Alert personnel in the immediate vicinity.
Mark the area.[2] If dust is airborne, evacuate the lab for 15 minutes to allow settling.
Step 2: PPE Escalation
Respiratory: N95 minimum; P100/Half-face respirator recommended for powders.[1]
Skin: Double nitrile gloves (0.11mm min) or Silver Shield® laminate gloves for high concentrations.
Wash the surface with a soap/water solution followed by a methanol wipe-down.[1]
Dispose of all cleanup materials as Hazardous Waste .[2]
Part 5: Regulatory Compliance (RCRA)
While this specific CAS may not be explicitly listed on the EPA's P-list or U-list (due to being a newer research chemical), you must apply Generator Knowledge to classify it correctly.[1]
Waste Code Assignment:
If the waste is ignitable (e.g., in MeOH): D001 .
If pure substance: Classify as Toxic (Non-listed) based on SDS toxicity data.
Documentation:
Ensure the Waste Manifest lists the chemical name clearly: "Waste 4-Amino-3-hydroxy-N,N-dimethylpicolinamide."[1]
Do not use generic labels like "Organic Waste" without specific constituents listed.
References
PubChem. 4-amino-3-hydroxy-N,N-dimethylpicolinamide Compound Summary (CID 68757697).[1] National Library of Medicine. Available at: [Link]
US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Available at: [Link]
Personal protective equipment for handling 4-Amino-3-hydroxy-n,n-dimethylpicolinamide
Part 1: Executive Safety Assessment (The "Red Box" Protocol) Core Directive: Treat 4-Amino-3-hydroxy-N,N-dimethylpicolinamide as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. While specific toxico...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Assessment (The "Red Box" Protocol)
Core Directive: Treat 4-Amino-3-hydroxy-N,N-dimethylpicolinamide as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.
While specific toxicological data for this exact CAS is limited in public registries, its structural pharmacophore—combining an aminopyridine core with a dimethylamide side chain —necessitates a "Worst-Case" safety posture.
Why This Protocol? (The Science of Risk)
Aminopyridine Moiety: Structurally analogous to 4-Aminopyridine (a potassium channel blocker). Improper handling risks neurotoxic effects (seizures, tremors) if systemic absorption occurs.
Dimethylamide Group: Increases lipophilicity compared to the free acid, potentially enhancing dermal absorption .
Hydroxy Substitution: While often metabolic handles, in synthesis intermediates, phenolic hydroxyls can increase susceptibility to oxidative stress or sensitization.
IMMEDIATE ACTION REQUIRED:
Do NOT handle on an open benchtop.
Do NOT handle with single-layer latex gloves.
Stop if you lack a functioning fume hood or powder containment balance enclosure.
Part 2: Technical Profile & Hazard Identification[1][2][3]
Property
Specification
Operational Implication
Appearance
Off-white to pale yellow solid
High visibility on dark surfaces; use black mat for weighing.
Physical State
Fine crystalline powder
High risk of aerosolization/dust drift during transfer.
Solubility
DMSO, Methanol, Water (pH dependent)
Spills in solution penetrate skin faster than dry powder.
Assume GHS Category 2/3 (Fatal/Toxic) until validated.
Reactivity
Stable, acid/base sensitive
Incompatible with strong oxidizers (peroxides, nitrates).
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix uses a Barrier Analysis approach. We do not just "wear gear"; we layer defenses to prevent specific failure modes.[4]
Respiratory Protection (The Primary Barrier)
Standard Operation (Fume Hood): No respirator required IF sash is at safe height (18 inches) and face velocity is >100 fpm.
Open Handling (Not Recommended) / Spill Cleanup:
Minimum: Half-face respirator with P100 (HEPA) cartridges .
Why? N95 masks filter 95% of particles but do not seal against the face tightly enough for high-potency powders. P100 provides 99.97% efficiency against oil/non-oil particulates.
Dermal Protection (The "Double-Shell" Technique)
Inner Layer: 4 mil Nitrile (Inspection White). Acts as a sweat barrier and last line of defense.
Outer Layer: 5-8 mil Nitrile (High-Viz Orange/Green) or Neoprene.
Protocol: Tape the inner glove to the lab coat cuff. The outer glove goes over the cuff.
Why? The dimethylamide moiety can act as a permeation enhancer. Double gloving increases breakthrough time from minutes to hours.
Ocular Protection
Requirement: Chemical Splash Goggles (Indirect Vent).
Contraindication: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses via air currents.
Part 4: Operational Protocols
Workflow Diagram: Safe Handling Lifecycle
The following diagram outlines the critical control points (CCPs) for handling this compound.
Figure 1: Critical Control Points in the handling lifecycle. Note the "Dissolve Immediately" step to transition the material from a hazardous dust to a contained liquid state.
Step-by-Step Handling Procedure
Phase 1: Preparation
Static Elimination: Place an ionizing fan or anti-static gun inside the fume hood. 4-Amino-picolinamides are often electrostatic; static charge causes powder to "jump" onto gloves/cuffs.
Surface Prep: Line the hood surface with a plastic-backed absorbent mat (absorbent side up).
Phase 2: Weighing (The Highest Risk Step)
Tare First: Place the receiving vessel (e.g., round bottom flask) on the balance and tare it before opening the chemical container.
Transfer: Use a disposable anti-static spatula. Do not pour from the bottle.
The "Wet-Down" Rule: Once the solid is in the flask, immediately add the starting solvent (e.g., DMSO/DCM) to wet the powder.
Reasoning: Wet powder cannot aerosolize. This reduces inhalation risk to near zero for the remainder of the experiment.
Phase 3: Cleanup
Wipe Down: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (methanol/ethanol) before returning it to storage.
Tool Disposal: Dispose of the spatula and Kimwipes directly into the solid hazardous waste bin inside the hood. Do not bring contaminated tools out of the hood.
Part 5: Emergency Response & Waste Disposal[6]
Spill Response Decision Tree
Figure 2: Immediate response logic for spills. Note the counter-intuitive instruction for solids: Wetting the towel prevents dust generation during cleanup.
Disposal Specifications
Classification: RCRA Hazardous Waste (P-List characteristic due to aminopyridine toxicity potential).
Method:High-Temperature Incineration with scrubber.
Prohibition: Do NOT dispose of down the drain. The pyridine ring is stable and toxic to aquatic life (Long-term aquatic hazard H411/H412).
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53394627 (4-Amino-3-hydroxy-N,N-dimethylpicolinamide). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Pyridine Derivatives Handling Guidelines. Retrieved from [Link]